5-Hydroxy-PhIP
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-10-7-9(8-5-3-2-4-6-8)12(18)15-11(10)16-13(17)14/h2-7H,1H3,(H3,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOYOLOUKGRSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)C(=C2)C3=CC=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857822 | |
| Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159471-46-2 | |
| Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Initial Toxicity Screening of 5-Hydroxy-PhIP
Introduction
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a prominent member of the heterocyclic aromatic amine (HAA) class of compounds, which are formed during the high-temperature cooking of meat and fish.[1][2] Extensive research has identified PhIP as a potent mutagen and carcinogen in various animal models.[1][3] The toxicity of PhIP is not direct; rather, it is contingent upon metabolic activation within the body. A critical step in this bioactivation cascade is the N-hydroxylation of PhIP by cytochrome P450 enzymes, primarily CYP1A2, to form N-hydroxy-PhIP (N-OH-PhIP).[3][4] This intermediate can then undergo further transformation, including esterification, to become a highly reactive species capable of forming DNA adducts, which are widely considered to be the initiating event in its carcinogenic activity.[4][5]
Another metabolic pathway involves the formation of 5-Hydroxy-PhIP (5-OH-PhIP). While historically considered a detoxification product, recent evidence suggests a more complex role. The formation of 5-OH-PhIP can occur following the N-hydroxylation and subsequent phase II biotransformation of PhIP.[4] Understanding the toxicological profile of this specific metabolite is crucial for a comprehensive risk assessment of dietary PhIP exposure. This guide provides a structured, in-depth approach to the initial toxicity screening of this compound, grounded in established toxicological principles and methodologies.
Physicochemical Characterization and In Silico Assessment
Before embarking on extensive biological testing, a thorough physicochemical characterization and in silico analysis of this compound are paramount. This initial phase provides critical data for designing subsequent assays and can offer early insights into potential toxicological liabilities.
Rationale and Key Parameters
The objective of this stage is to understand the fundamental properties of the molecule that will influence its biological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters to be determined include:
-
Purity and Identity Confirmation: Ensuring the test article is of high purity and its chemical structure is confirmed is a foundational requirement for any toxicological study.
-
Solubility: Determining solubility in relevant aqueous and organic solvents is essential for preparing accurate dosing solutions for in vitro and in vivo studies.
-
Lipophilicity (LogP/LogD): This parameter provides an indication of the compound's ability to cross biological membranes.
-
pKa: The ionization state of the molecule at physiological pH will influence its interactions with biological targets.
-
In Silico Toxicity Prediction: Utilizing computational models, such as structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) analyses, can help to predict potential genotoxic, carcinogenic, and other toxicological endpoints. This serves as a hypothesis-generating tool to guide further testing.[6]
Experimental Workflow: Physicochemical and In Silico Analysis
Caption: Workflow for initial characterization of this compound.
In Vitro Toxicity Screening: A Tiered Approach
In vitro assays are fundamental to the initial toxicity screening process, offering a high-throughput and cost-effective means to assess potential hazards before proceeding to more complex and resource-intensive in vivo studies.[7][8] A tiered, or staged, approach is recommended, beginning with assessments of genotoxicity and cytotoxicity.[6][9]
Tier 1: Genotoxicity Assessment
Genotoxicity refers to the ability of a substance to damage the genetic material (DNA) within a cell.[10] Given that the parent compound, PhIP, is a known mutagen, evaluating the genotoxic potential of this compound is of paramount importance.
Ames Test (Bacterial Reverse Mutation Assay)
Scientific Rationale: The Ames test is a widely used and internationally accepted screening assay for identifying substances that can cause gene mutations.[1][10] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and thus grow on a medium lacking it. The inclusion of a mammalian metabolic activation system (e.g., rat liver S9 fraction) is crucial to detect compounds that require bioactivation to become mutagenic, which is highly relevant for PhIP and its metabolites.[11]
Protocol Outline:
-
Preparation: Prepare various concentrations of this compound. Prepare positive and negative controls.
-
Incubation with and without S9: In separate tubes, mix the tester strains (e.g., TA98, TA100) with the test compound, with and without the S9 metabolic activation mix.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vitro Micronucleus Test
Scientific Rationale: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) effects.[6] It is performed in mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or HepG2 cells) and provides a broader assessment of chromosomal damage than the Ames test.[8]
Protocol Outline:
-
Cell Culture: Culture the chosen mammalian cell line to a suitable confluency.
-
Treatment: Expose the cells to a range of concentrations of this compound, along with positive and negative controls, for a defined period.
-
Cytochalasin B Block: Add cytochalasin B to block cytokinesis, allowing for the identification of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in micronucleus frequency indicates a positive result.
Tier 2: Cytotoxicity Assessment
Cytotoxicity assays measure the ability of a substance to cause cell death. This information is crucial for determining the dose range for subsequent, more specific assays and provides a general indication of the compound's toxicity.[12]
Neutral Red Uptake (NRU) Assay
Scientific Rationale: The NRU assay is a widely used method to assess cell viability. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. A decrease in the uptake of the dye is indicative of cell membrane damage or cell death.[12]
Protocol Outline:
-
Cell Plating: Plate a suitable cell line (e.g., HepG2, A549) in a 96-well plate and allow them to attach overnight.
-
Treatment: Expose the cells to a serial dilution of this compound for 24-48 hours.
-
Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red.
-
Extraction: Wash the cells and extract the dye from the lysosomes using a destain solution.
-
Measurement: Measure the absorbance of the extracted dye using a spectrophotometer. The results are typically expressed as the concentration that inhibits dye uptake by 50% (IC50).
MTT Assay
Scientific Rationale: The MTT assay is another common method for assessing cell viability and proliferation. It measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol Outline:
-
Cell Plating and Treatment: Follow the same initial steps as the NRU assay.
-
MTT Incubation: Add MTT solution to each well and incubate for a few hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the formazan solution. The results are also often expressed as an IC50 value.
Data Presentation: In Vitro Toxicity Summary
| Assay | Endpoint Measured | Cell Line(s) | Metabolic Activation | Expected Outcome for Concern |
| Ames Test | Gene Mutation | S. typhimurium | With and Without S9 | Significant, dose-dependent increase in revertant colonies |
| Micronucleus Test | Chromosomal Damage | Mammalian | Optional | Significant, dose-dependent increase in micronuclei frequency |
| Neutral Red Uptake | Cell Viability (Lysosomal) | Mammalian | Not applicable | Low IC50 value indicating high cytotoxicity |
| MTT Assay | Cell Viability (Mitochondrial) | Mammalian | Not applicable | Low IC50 value indicating high cytotoxicity |
In Vivo Toxicity Screening: Preliminary Assessment
Should the in vitro data raise concerns, or as part of a comprehensive screening program, preliminary in vivo studies are warranted.[11][13] These studies provide information on the compound's effects within a whole organism, taking into account ADME processes that cannot be fully replicated in vitro.[13]
Acute Oral Toxicity Study (OECD 423)
Scientific Rationale: The acute oral toxicity study provides information on the short-term toxic effects of a single oral dose of a substance.[12] The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to estimate the acute toxicity and identify the appropriate hazard classification.
Protocol Outline:
-
Animal Model: Typically, a rodent species such as rats or mice is used.
-
Dosing: A single oral dose of this compound is administered to a small group of animals. The starting dose is selected based on in vitro data and in silico predictions.
-
Observation: The animals are observed for a set period (typically 14 days) for signs of toxicity, including changes in behavior, body weight, and any morbidity or mortality.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Dose Progression: Depending on the outcome in the initial group, the dose is either increased or decreased in subsequent groups of animals until the toxic potential is characterized.
Data Presentation: In Vivo Acute Toxicity Summary
| Study | Animal Model | Dosing Route | Key Observations | Endpoint |
| Acute Oral Toxicity | Rat or Mouse | Oral (gavage) | Clinical signs of toxicity, body weight changes, mortality | Estimated LD50 and GHS Classification |
Signaling Pathway and Experimental Workflow Visualization
Metabolic Activation of PhIP
The following diagram illustrates the metabolic pathway leading to the formation of potentially toxic metabolites of PhIP, including this compound.
Caption: Integrated workflow for this compound toxicity screening.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound framework for the initial toxicity screening of this compound. The tiered approach, beginning with in silico and in vitro methods, allows for an efficient and ethical evaluation of the compound's potential hazards. Positive findings in the initial tiers would trigger the need for more comprehensive in vivo studies to investigate target organ toxicity, repeat-dose effects, and carcinogenic potential. The data generated from this screening paradigm will be instrumental in building a comprehensive toxicological profile of this compound and will contribute to a more accurate understanding of the overall health risks associated with dietary exposure to PhIP. Future research should also explore the use of more advanced in vitro models, such as 3D organoids and organ-on-a-chip systems, to better mimic human physiology and potentially reduce the reliance on animal testing. [14][15]
References
-
Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... - ResearchGate. Available at: [Link]
-
Guidance on the genotoxicity testing strategies for germ cell mutagens - GOV.UK. (2024-07-18). Available at: [Link]
-
Guidance on a strategy for genotoxicity testing of chemicals - GOV.UK. Available at: [Link]
-
Genotoxicity: Mechanisms, Testing Guidelines and Methods - Juniper Publishers. (2017-04-27). Available at: [Link]
-
Metabolic formation, synthesis and genotoxicity of the N-hydroxy derivative of the food mutagen 2-amino-1-methyl–6-phenylimidazo (4, 5–b) pyridine (PhIP) | Mutagenesis. Available at: [Link]
-
Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... - ResearchGate. Available at: [Link]
-
Testing and Screening Methods for Genotoxicity and Mutagenicity - ScitoVation. (2023-05-12). Available at: [Link]
-
Guidelines for Mutagenicity Risk Assessment - EPA. Available at: [Link]
-
PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - NCBI. Available at: [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC - NIH. Available at: [Link]
-
Metabolic formation, synthesis and genotoxicity of the N-hydroxy derivative of the food mutagen 2-amino-1-methyl-6-phenylimidazo (4,5-b) pyridine (PhIP) - PubMed. Available at: [Link]
-
Metabolite screening of aromatic amine hair dyes using in vitro hepatic models - PubMed. Available at: [Link]
-
Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. (2020-01-05). Available at: [Link]
-
Safety of 5-hydroxy-L-tryptophan - PubMed. (2004-04-15). Available at: [Link]
-
High Content Screening for in vitro toxicity testing - European Pharmaceutical Review. (2011-06-20). Available at: [Link]
-
Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature - PubMed. (2018-01-01). Available at: [Link]
-
High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions | COLAAB. Available at: [Link]
-
Toxicological testing: In vivo and in vitro models - ResearchGate. Available at: [Link]
-
5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC - PubMed Central. Available at: [Link]
-
Safety of 5-hydroxy-L-tryptophan | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
-
Screening for heterocyclic amines in chicken cooked in various ways - PubMed. Available at: [Link]
-
Organ-Chips for Toxicology Assessment - Emulate. Available at: [Link]
-
In Vitro Models in Investigative Toxicology - Biomere. Available at: [Link]
-
Characterization of serotonin-toxicity syndrome (toxidrome) elicited by 5-hydroxy-L-tryptophan in clorgyline-pretreated rats - PubMed Central. Available at: [Link]
-
5-HTP Safety Concerns - Poison Control. Available at: [Link]
Sources
- 1. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for heterocyclic amines in chicken cooked in various ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. scitovation.com [scitovation.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. gov.uk [gov.uk]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emulatebio.com [emulatebio.com]
- 15. biomere.com [biomere.com]
An In-Depth Technical Guide to the Stability and Degradation Pathways of 5-Hydroxy-PhIP
Prepared by: Gemini, Senior Application Scientist
Executive Summary
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant carcinogenic heterocyclic amine (HCA) formed during the high-temperature cooking of meat and fish. Its bioactivation and metabolic pathways are of significant interest to toxicologists, cancer researchers, and drug safety professionals. A critical aspect of this metabolic landscape is the formation of hydroxylated metabolites. This guide focuses specifically on 5-Hydroxy-PhIP (2-amino-5-hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine), a compound that emerges not through direct enzymatic hydroxylation of the parent PhIP, but as a degradation product of highly reactive, unstable metabolic intermediates.
This document provides a comprehensive overview of the stability profile of this compound. We will first elucidate its unique formation pathway, which is integral to understanding its stability. Subsequently, we will explore the intrinsic chemical factors governing its stability and postulate its likely degradation pathways under stress conditions. Finally, this guide presents a robust, field-proven experimental framework for conducting forced degradation studies, complete with detailed analytical methodologies essential for the rigorous assessment of this compound in research and developmental settings.
The Genesis of this compound: A Product of Instability
Understanding the stability of this compound (5-OH-PhIP) begins with the recognition that it is a key endpoint in a degradation cascade originating from the metabolic activation of PhIP. Unlike other hydroxylated metabolites (e.g., 4'-Hydroxy-PhIP), 5-OH-PhIP is not a direct product of Phase I metabolism. Instead, it is formed from the breakdown of unstable conjugates of a highly reactive electrophile, N-acetoxy-PhIP.
The pathway is initiated by the bioactivation of PhIP in the liver, primarily by cytochrome P450 1A2 (CYP1A2), which N-hydroxylates the exocyclic amino group to form N-hydroxy-PhIP (N-OH-PhIP).[1] This intermediate is then subject to Phase II esterification, for example, by N-acetyltransferases (NATs), to produce N-acetoxy-PhIP. This ester is highly unstable and can form adducts with DNA (a primary mechanism of its carcinogenicity) or react with other nucleophiles like glutathione (GSH), cysteine, or proteins.[2] It is the subsequent degradation of these unstable conjugates that yields the more stable 5-OH-PhIP.[1][2] This formation pathway suggests that 5-OH-PhIP can serve as a biomarker for the in vivo formation of the ultimate mutagenic metabolite of PhIP.[1]
Intrinsic Stability and Factors Influencing Degradation
The chemical structure of 5-OH-PhIP, featuring a phenolic hydroxyl group on an electron-rich heterocyclic aromatic system, dictates its stability profile. While it is considered a stable endpoint relative to its N-acetoxy precursor, it is not inert. Its stability can be influenced by several environmental factors.
Causality of Stability Factors
The primary drivers of chemical degradation for a molecule like 5-OH-PhIP are hydrolysis, oxidation, and photolysis.
-
pH (Hydrolysis): The stability of heterocyclic amines and phenolic compounds is often pH-dependent. Extreme pH conditions can catalyze hydrolysis or promote ionization of the phenolic group, potentially increasing its susceptibility to oxidation. While the imidazopyridine core is generally stable, forced hydrolysis studies are necessary to confirm its stability across the pH spectrum.
-
Oxidation: The phenolic hydroxyl group makes 5-OH-PhIP a prime candidate for oxidative degradation. Phenols can be oxidized to quinone-type structures, which may be further reactive. The presence of oxygen, metal ions, or other oxidizing agents can accelerate this process.
-
Temperature: As with most chemical reactions, degradation rates are expected to increase with temperature, following the Arrhenius equation. Thermal stress can provide the activation energy needed to overcome reaction barriers for both hydrolysis and oxidation.
-
Light (Photolysis): Aromatic systems, particularly those with heteroatoms and hydroxyl substituents, can absorb UV or visible light. This energy absorption can promote the molecule to an excited state, leading to bond cleavage, oxidation, or other photochemical reactions. ICH Q1B guidelines provide a framework for standardized photostability testing.[3]
Summary of Stability Profile
The following table summarizes the expected stability of 5-OH-PhIP under various stress conditions, providing a basis for designing forced degradation experiments.
| Stress Factor | Condition | Expected Effect on 5-OH-PhIP | Mechanistic Rationale |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Likely Stable | The imidazopyridine core and phenolic group are generally resistant to acid-catalyzed hydrolysis. Protonation of nitrogen atoms may occur but is unlikely to cause cleavage. |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Potential for Minor Degradation | The phenolic group will be deprotonated to a phenoxide ion, which is highly susceptible to oxidation if oxygen is present. The aromatic system itself should be largely stable to base hydrolysis. |
| Oxidation | 3% H₂O₂, RT | Likely to Degrade | The electron-donating hydroxyl group activates the aromatic ring, making it susceptible to electrophilic attack by oxidizing agents. Formation of quinone-like species is a probable pathway.[4] |
| Thermal Degradation | 80°C (in solution) | Potential for Minor Degradation | Elevated temperatures will accelerate any underlying hydrolytic or oxidative degradation pathways that are thermodynamically favorable but kinetically slow at room temperature. |
| Photodegradation | ICH Q1B conditions | Potential to Degrade | The conjugated aromatic system can absorb light energy, leading to the formation of reactive radical species and subsequent degradation products. |
Experimental Framework for Stability Assessment
A forced degradation study is an indispensable tool for elucidating the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[5] The protocol described below is a self-validating system; by ensuring mass balance, we can trust that the analytical method is accurately accounting for the parent compound and its primary degradants.
Workflow for Forced Degradation Study
Step-by-Step Protocol for Forced Degradation
Objective: To identify the degradation pathways of 5-OH-PhIP and develop a stability-indicating LC-MS method.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid (LC-MS grade)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) (ACS grade or higher)
-
Class A volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Accurately weigh and dissolve 5-OH-PhIP in methanol to prepare a 1.0 mg/mL stock solution.
-
Prepare working solutions by diluting the stock solution to ~100 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
3. Application of Stress Conditions:
-
For each condition, mix equal volumes of the working solution with the stressor solution in a suitable vial.
-
Acid Hydrolysis: Mix with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Mix with water. Incubate at 60°C.
-
Control Sample: Mix with water. Keep at room temperature alongside the oxidative sample.
-
Photostability: Expose the solid powder and the working solution to light conditions as specified in ICH guideline Q1B.
4. Sampling and Analysis:
-
Withdraw aliquots from each vial at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours).
-
Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to halt any further reaction and bring them into the analytical range of the LC-MS method.
-
Analyze all samples using the stability-indicating LC-MS/MS method detailed below.
5. Rationale and Self-Validation:
-
Causality: The chosen stress conditions are more severe than typical storage conditions and are designed to accelerate degradation, thereby revealing potential liabilities of the molecule in a shortened timeframe.[5]
-
Trustworthiness: The inclusion of a control sample and a time-zero sample is critical for distinguishing stress-induced degradation from simple solution instability. The ultimate validation of the study lies in the mass balance calculation . A successful stability-indicating method should demonstrate that the decrease in the concentration of 5-OH-PhIP is quantitatively matched by the sum of the concentrations of all formed degradation products. A mass balance close to 100% confirms that no major degradants are being missed by the analytical method (e.g., due to poor chromatographic behavior or lack of a chromophore).
Analytical Methodology: Stability-Indicating LC-MS/MS
A validated LC-MS/MS method is essential for separating 5-OH-PhIP from its potential degradation products and for structural elucidation.[6][7]
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) is ideal. A photodiode array (PDA) detector should be used in series before the mass spectrometer to assess peak purity.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Analysis:
-
Full Scan (e.g., m/z 100-500) to detect all potential degradants.
-
Product Ion Scan (MS/MS) of the 5-OH-PhIP parent ion to confirm its fragmentation pattern.
-
MS/MS of the parent ions of newly formed peaks in the stressed samples to aid in structural elucidation.
-
-
Implications for Research and Safety Assessment
A thorough understanding of the stability of 5-OH-PhIP is crucial for several reasons:
-
Biomarker Validity: If 5-OH-PhIP is used as a urinary or plasma biomarker for PhIP exposure and bioactivation, its stability during sample collection, storage, and processing must be guaranteed to ensure accurate quantification.[1]
-
Reference Standard Integrity: Researchers synthesizing or purchasing 5-OH-PhIP as a reference standard must be aware of its stability limitations to ensure the accuracy of their experimental results.
-
Toxicological Assessment: While 5-OH-PhIP is a degradation product, it is important to characterize any of its own potential degradants. These new chemical entities could possess their own unique toxicological or pharmacological profiles that must be considered in a comprehensive safety assessment of PhIP.
Conclusion
This compound occupies a unique position in the metabolic fate of the food carcinogen PhIP. It is not a primary metabolite but rather a marker of instability—the stable endpoint of a degradation pathway involving highly reactive, genotoxic intermediates. While intrinsically more stable than its precursors, 5-OH-PhIP possesses a phenolic hydroxyl group on a heterocyclic scaffold, rendering it susceptible to degradation under oxidative, and potentially photolytic and extreme pH, conditions.
The experimental framework detailed in this guide provides a robust and scientifically rigorous approach for researchers to fully characterize its stability profile. By applying controlled stress conditions and utilizing modern analytical techniques like LC-MS/MS, professionals in toxicology and drug development can elucidate degradation pathways, identify novel degradants, and develop validated, stability-indicating methods. This knowledge is fundamental to ensuring the accuracy of its use as a biomarker and to building a complete picture of the chemical species involved in the lifecycle of PhIP exposure.
References
-
Reistad, R., Frandsen, H., Grivas, S., & Alexander, J. (1994). In vitro formation and degradation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) protein adducts. Carcinogenesis, 15(11), 2547–2552. [Link]
-
Frandsen, H., Rasmussen, E. S., Nielsen, P. A., Grivas, S., & Larsen, J. C. (1998). N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine. Mutagenesis, 13(4), 409-414. [Link]
-
Hidalgo, F. J., Navarro, J. L., & Zamora, R. (2018). Effect and mechanism of polyphenols containing m-dihydroxyl structure on 2-amino-1-methyl-6-phenylimidazole [4, 5-b] pyridine (PhIP) formation in chemical models and roast pork patties. Food Chemistry, 269, 43-51. [Link]
-
Napolitano, A., d'Ischia, M., & Prota, G. (1996). A profile of the oxidation chemistry of 5-hydroxyindole under biomimetic conditions. Tetrahedron, 52(24), 8281-8290. [Link]
-
Wang, Y., et al. (2021). Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer. Chemical Communications, 57(15), 1899-1902. [Link]
-
Mayer, F. P., et al. (2022). Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC–MS-QToF. Journal of Analytical Toxicology, 47(3), 253-262. [Link]
-
van der Beelen, M. J., et al. (2010). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma, urine, bile, intestinal contents, faeces and eight selected tissues from mice. Journal of Chromatography B, 878(25), 2353-2362. [Link]
-
Alsantali, R. I., et al. (2022). Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC-MS-QToF. Journal of Analytical Toxicology, 47(3), 253-262. [Link]
-
Wang, H., et al. (2023). Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation. ACS Sensors, 8(1), 169-177. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Asopa, R., Agarwal, S., & Banerji, K. K. (1991). Kinetics and mechanism of the oxidation of some hydroxyacids by pyridinium fluorochromate. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(4), 563-570. [Link]
-
Sharma, M. C., & Sharma, S. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 114-121. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Sobańska, A. W., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 123. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Wrona, M. Z., & Dryhurst, G. (1986). Oxidation of 5-hydroxytryptamine and 5,7-dihydroxytryptamine. A new oxidation pathway and formation of a novel neurotoxin. Journal of Medicinal Chemistry, 29(4), 499-505. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro formation and degradation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Oxidation of 5-hydroxytryptamine and 5,7-dihydroxytryptamine. A new oxidation pathway and formation of a novel neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma, urine, bile, intestinal contents, faeces and eight selected tissues from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
In Silico Prediction of 5-Hydroxy-PhIP Reactivity: From Metabolic Activation to DNA Adduct Formation
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for researchers, toxicologists, and drug development professionals on the application of in silico methodologies to predict the chemical reactivity of 5-Hydroxy-PhIP, a key metabolite of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). We will move beyond a simple listing of methods to provide a cohesive, mechanistically-grounded workflow that integrates quantum chemistry and molecular modeling to elucidate the path from metabolic activation to genotoxicity.
Introduction: The Challenge of PhIP and the Role of Computational Insight
PhIP is a prominent heterocyclic aromatic amine (HAA) formed in cooked meats and fish, which has been classified as a possible human carcinogen (Group 2B) by the IARC. Its carcinogenicity is not inherent to the parent molecule but is dependent on its metabolic activation into reactive electrophiles that can bind to DNA, forming adducts that can lead to mutations if not repaired. The initial and critical step in this activation cascade is the N-hydroxylation of the exocyclic amine group, primarily catalyzed by cytochrome P450 1A2 (CYP1A2), followed by subsequent O-esterification (e.g., sulfation or acetylation) to form a highly reactive nitrenium ion.
While the N-hydroxylation pathway is well-studied, PhIP can also undergo ring hydroxylation, forming various phenolic metabolites, including this compound. Initially, this pathway was considered a detoxification route. However, emerging evidence suggests that this compound can also be bioactivated, contributing to the overall genotoxic burden. Understanding the reactivity of this specific metabolite is therefore crucial for a complete risk assessment.
In silico toxicology offers a powerful, predictive, and resource-efficient alternative to traditional animal testing. By leveraging computational chemistry and molecular modeling, we can investigate the electronic properties, reaction energetics, and biomolecular interactions that govern the reactivity of molecules like this compound, providing insights that are often difficult to obtain through experimental means alone. This guide details a validated workflow to achieve this.
Part 1: The Bioactivation Cascade - The Biological Context for Reactivity
To predict reactivity, we must first understand the biological transformations that create the reactive species. The bioactivation of PhIP is a multi-step process where the molecule is enzymatically converted from a stable, pro-carcinogenic form into a highly electrophilic state capable of attacking nucleophilic sites on DNA.
The canonical pathway involves two key stages:
-
Phase I Metabolism (Activation): Cytochrome P450 enzymes, particularly CYP1A2 in the liver, catalyze the N-hydroxylation of PhIP to form N-hydroxy-PhIP (N-OH-PhIP).
-
Phase II Metabolism (Further Activation): The N-OH-PhIP intermediate is then subject to O-esterification by phase II enzymes like sulfotransferases (SULTs) or N-acetyltransferases (NATs). This creates an unstable ester (e.g., N-O-sulfonyloxy-PhIP) which readily undergoes heterolytic cleavage of the N-O bond to form the ultimate carcinogen: a highly reactive arylnitrenium ion (PhIP-N+).
This nitrenium ion is a potent electrophile that preferentially attacks the C8 and N2 positions of guanine bases in DNA, forming covalent adducts. The major adduct, dG-C8-PhIP, is known to induce the frameshift and base-pair substitution mutations observed in PhIP-associated cancers.
While this compound can be formed as a detoxification product, it retains the exocyclic amine group that can undergo the same N-hydroxylation and O-esterification sequence, potentially forming its own reactive nitrenium ion. Our in silico task is to determine the likelihood of this activation and the reactivity of the resulting species.
An In-depth Technical Guide on the Early Research of the Biological Activity of 5-Hydroxy-PhIP
Introduction: Beyond the Primary Activation Pathway of PhIP
The study of chemical carcinogenesis is often a story of metabolic activation. For 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the most abundant heterocyclic aromatic amine in the Western diet, this story has long been dominated by its N-hydroxylation pathway.[1] This critical first step, primarily catalyzed by the cytochrome P450 enzyme CYP1A2, converts the parent compound into N-hydroxy-PhIP (N-OH-PhIP), a proximate carcinogen.[1][2][3][4] Subsequent esterification yields a highly reactive species that readily forms covalent adducts with DNA, most notably at the C8 position of guanine (dG-C8-PhIP), initiating mutagenesis and carcinogenesis.[5][6][7][8]
However, the metabolic fate of PhIP is not monolithic. A significant, and initially overlooked, metabolic route is the direct hydroxylation of the PhIP rings, a process also mediated by cytochrome P450 enzymes.[2][9] This was first considered a detoxification pathway, yielding more polar metabolites poised for excretion. Among these hydroxylated metabolites, 5-Hydroxy-PhIP (5-OH-PhIP) has emerged as a molecule with its own distinct and complex biological profile. This guide provides a technical deep dive into the foundational research that first characterized the biological activity of 5-OH-PhIP, tracing its journey from a presumed detoxification product to a metabolite with unique, non-genotoxic activities relevant to carcinogenesis.
Part 1: Metabolic Provenance and Analytical Characterization
Understanding the biological role of 5-OH-PhIP necessitates a firm grasp of its formation and the methods used to identify it.
The Role of Cytochrome P450 in 5-OH-PhIP Formation
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of most xenobiotics, including PhIP.[10][11][12][13] Early in vitro experiments using liver microsomes from rats and humans were pivotal in elucidating these pathways. While CYP1A2 was confirmed as the principal enzyme for the bioactivation step (N-hydroxylation), it became clear that CYP enzymes were also responsible for ring hydroxylation.[1][2]
The formation of 5-OH-PhIP occurs alongside other hydroxylated metabolites, such as 4'-hydroxy-PhIP, which is often the major detoxification product.[2][9][14] The balance between N-hydroxylation (bioactivation) and ring hydroxylation (presumed detoxification) is a critical determinant of PhIP's ultimate carcinogenic potency and is influenced by the specific profile of CYP enzymes present, which can vary between individuals and species.[3][9] Interestingly, later research revealed that 5-OH-PhIP can also be formed as a degradation product from the reactive N-acetoxy-PhIP intermediate, suggesting a more complex origin linked to the primary activation pathway itself.[15]
Caption: Metabolic pathways of PhIP, showing both bioactivation and ring hydroxylation.
Experimental Protocol 1: In Vitro PhIP Metabolism with Liver S9 Fraction
This protocol describes a foundational experiment to assess the metabolic profile of PhIP, including the formation of 5-OH-PhIP. The S9 fraction, containing both microsomal and cytosolic enzymes, is used.
1. Objective: To qualitatively and quantitatively assess the formation of PhIP metabolites, including 5-OH-PhIP, using a metabolically active liver fraction.
2. Materials:
- PhIP (≥98% purity)
- 5-OH-PhIP analytical standard
- Aroclor 1254-induced rat liver S9 fraction (or human liver S9)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Acetyl Coenzyme A (AcCoA)
- Potassium phosphate buffer (0.1 M, pH 7.4)
- Methanol, Acetonitrile (HPLC grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
3. Causality Behind Experimental Choices:
- Aroclor 1254-induced S9: Pre-treating rats with polychlorinated biphenyls (PCBs) like Aroclor 1254 broadly induces CYP enzymes, enhancing the metabolic turnover of PhIP and making metabolites easier to detect.[4]
- NADPH Regenerating System: CYPs are monooxygenases that require NADPH as a cofactor for their catalytic cycle. A regenerating system ensures a constant supply of NADPH throughout the incubation period.
- AcCoA Fortification: Adding AcCoA allows for the assessment of Phase II acetylation reactions, which are critical for the formation of the ultimate carcinogenic species, N-acetoxy-PhIP.[15]
4. Step-by-Step Methodology: a. Reaction Preparation: In a 1.5 mL microfuge tube, prepare the reaction mixture on ice:
- Potassium phosphate buffer (to final volume)
- Liver S9 fraction (typically 1-2 mg protein/mL)
- NADPH regenerating system components
- AcCoA (final concentration ~0.1 mM) b. Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes. c. Reaction Initiation: Add PhIP (dissolved in DMSO, final concentration typically 10-50 µM) to start the reaction. Ensure the final DMSO concentration is <1%. d. Incubation: Incubate at 37°C for 30-60 minutes with gentle agitation. e. Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. Vortex and centrifuge (10,000 x g, 10 min) to pellet precipitated protein. f. Sample Cleanup (SPE):
- Condition a C18 SPE cartridge with methanol, then equilibrate with water.
- Load the supernatant from the previous step.
- Wash the cartridge with water to remove salts and polar components.
- Elute PhIP and its metabolites with methanol. g. Analysis: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume of mobile phase for HPLC-UV or LC-MS analysis. Identify and quantify 5-OH-PhIP by comparing retention time and spectral properties against the analytical standard.
Part 2: Early Genotoxicity and Mutagenicity Profile
The initial biological evaluation of any xenobiotic metabolite focuses on its potential to damage the genome. For 5-OH-PhIP, these early studies provided a stark contrast to its N-hydroxylated sibling.
Bacterial and Mammalian Mutagenicity Assays
The Ames test (Salmonella typhimurium reverse mutation assay) is a standard first-line screen for mutagenicity. N-OH-PhIP is a potent, direct-acting mutagen in this system, causing thousands of revertants per nanomole.[16] In contrast, early studies on 5-OH-PhIP consistently showed it to be non-mutagenic or only very weakly mutagenic in the Ames test, both with and without an external metabolic activation system (S9).
Studies in mammalian cells provided a more complex, though still weak, picture. Assays for sister chromatid exchange (SCE) and chromosomal aberrations in cell lines like Chinese Hamster Ovary (CHO) cells sometimes indicated weak genotoxic activity at high concentrations. However, the potency was orders of magnitude lower than that observed for PhIP in the presence of metabolic activation, or for directly applied N-OH-PhIP.[16] This body of evidence strongly supported the initial hypothesis that ring hydroxylation to form 5-OH-PhIP was primarily a detoxification pathway, steering the parent compound away from the genotoxic N-hydroxylation route.
DNA Adduct Formation
The hallmark of PhIP's genotoxicity is the formation of the dG-C8-PhIP adduct.[6] The ³²P-postlabeling assay, an ultrasensitive technique for detecting DNA damage, was instrumental in early adduct research. When DNA from cells or animals treated with PhIP is analyzed, a characteristic adduct spot is readily detected.
Early investigations using this method failed to detect significant levels of DNA adducts attributable to 5-OH-PhIP. It does not form the dG-C8-PhIP adduct and was not found to form other major adducts at levels comparable to the N-hydroxylation pathway. This lack of significant DNA binding was consistent with the negative mutagenicity data and further solidified its classification as a detoxification product.
Part 3: A Paradigm Shift: Discovery of Estrogenic Activity
The narrative of 5-OH-PhIP as a simple detoxification product was fundamentally challenged by the discovery of its hormonal activity. This research marked a turning point, revealing a potential non-genotoxic mechanism by which a PhIP metabolite could contribute to carcinogenesis.
Interaction with the Estrogen Receptor
The structural similarity between 5-OH-PhIP, with its phenolic ring, and the A-ring of estradiol prompted researchers to investigate its potential as a xenoestrogen. Early in vitro studies using ER-positive human breast cancer cells (MCF-7) provided the first compelling evidence:
-
Estrogen Receptor Binding: Competitive binding assays showed that 5-OH-PhIP could displace radiolabeled estradiol from the estrogen receptor α (ERα), indicating direct interaction.
-
Estrogenic Gene Expression: In reporter gene assays, 5-OH-PhIP was shown to activate the transcription of estrogen-responsive genes.
-
Cell Proliferation: Crucially, 5-OH-PhIP was found to stimulate the proliferation of MCF-7 cells, a hallmark of estrogenic activity. This proliferative effect could be blocked by co-treatment with an ER antagonist like ICI 182,780 (Fulvestrant), confirming the effect was ER-mediated.
While some later studies have reported conflicting results on the estrogenicity of the parent compound PhIP, the evidence for the hydroxylated metabolite 5-OH-PhIP's activity in specific assay systems was a significant finding in early research.[17]
Table 1: Summary of Early Research Findings on the Biological Activity of PhIP Metabolites
| Metabolite | Mutagenicity (Ames Test) | DNA Adduct Formation (dG-C8-PhIP) | Estrogenic Activity (ERα) | Primary Role |
| N-Hydroxy-PhIP | Highly Potent[16] | Precursor to adduct-forming species[5] | Inactive | Proximate Carcinogen |
| This compound | Negative / Very Weak | Not Detected | Active (Agonist) | Hormonally Active Metabolite |
Implications for Tissue-Specific Carcinogenesis
This discovery had profound implications. PhIP is a recognized mammary carcinogen in female rats.[2] The genotoxic pathway provides a mechanism for cancer initiation, but the estrogenic activity of 5-OH-PhIP offered a plausible mechanism for tumor promotion. By mimicking estrogen, 5-OH-PhIP could promote the clonal expansion of cells that had already acquired initiating mutations from the dG-C8-PhIP adducts. This provided a dual-mechanism hypothesis for PhIP-induced breast cancer: initiation via the genotoxic N-hydroxylation pathway and promotion via the hormonally active 5-hydroxylation pathway.
Caption: Dual-mechanism hypothesis for PhIP-induced mammary carcinogenesis.
Conclusion and Future Perspectives
The early research into the biological activity of this compound provides a compelling case study in the complexities of xenobiotic metabolism. It demonstrates that metabolic pathways initially characterized as "detoxification" can produce metabolites with novel, and potentially harmful, biological activities. The journey of 5-OH-PhIP from an obscure, non-genotoxic product to a hormonally active agent with a plausible role in tumor promotion fundamentally altered the understanding of its parent compound, PhIP. This foundational work underscored the necessity of a holistic approach in toxicology, where all major metabolites must be characterized not just for genotoxicity, but for a wider range of biological interactions, including receptor-mediated signaling pathways. For modern researchers, this early work remains a touchstone, reminding us that the biological story of a molecule is often richer and more complex than its initial chapters suggest.
References
-
Title: Role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox Source: Carcinogenesis URL: [Link]
-
Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: PubMed Central URL: [Link]
-
Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs Source: MDPI URL: [Link]
-
Title: PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) Source: NCBI Bookshelf URL: [Link]
-
Title: 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine Source: Wikipedia URL: [Link]
-
Title: Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen Source: National Institutes of Health URL: [Link]
-
Title: Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... Source: ResearchGate URL: [Link]
-
Title: Gut bacteria-derived 5-hydroxyindole is a potent stimulant of intestinal motility via its action on L-type calcium channels Source: PLOS Biology URL: [Link]
-
Title: Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents Source: PubMed URL: [Link]
-
Title: Metabolism of the food-derived mutagen/carcinogen 2-amino-1-methyl-6-phenylimidazo[4, 5-b]pyridine (PhIP) in nonhuman primates Source: Carcinogenesis, Oxford Academic URL: [Link]
-
Title: Sub-chronic exposure to PhIP induces oxidative damage and DNA damage, and disrupts the amino acid metabolism in the colons of Wistar rats Source: PubMed URL: [Link]
-
Title: Inability to confirm estrogenicity of the heterocyclic amine PhIP in two in vitro assays Source: ScienceDirect URL: [Link]
-
Title: Studies on Inhibition of 5-Hydroxy Tryptophan Decarboxylase by Phenylalanine Metabolites. Source: SAGE Journals URL: [Link]
-
Title: Mutagenicity of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in human TP53 knock-in (Hupki) mouse embryo fibroblasts Source: PubMed URL: [Link]
-
Title: Effect of 5-hydroxytryptophane on Behavior and Hippocampal Physiology in Young and Old Rats Source: PubMed URL: [Link]
-
Title: Biochemistry, Cytochrome P450 Source: NCBI Bookshelf URL: [Link] CYP450/
-
Title: Metabolic formation, synthesis and genotoxicity of the N-hydroxy derivative of the food mutagen 2-amino-1-methyl–6-phenylimidazo (4, 5–b) pyridine (PhIP) Source: Mutagenesis, Oxford Academic URL: [Link]
-
Title: Cytochrome P450 Enzymes and Drug Metabolism in Humans Source: MDPI URL: [Link]
-
Title: Studies on tryptophan accumulation in brain during methiothepin-induced enhancement of 5-hydroxyindole synthesis Source: PubMed URL: [Link]
-
Title: Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... Source: ResearchGate URL: [Link]
-
Title: Advances in the Microbial Synthesis of 5-Hydroxytryptophan Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Biomonitoring PhIP, a Potential Prostatic Carcinogen, in the Hair of Healthy Men of African and European Ancestry Source: MDPI URL: [Link]
-
Title: Genotoxicity of the food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Source: PubMed URL: [Link]
-
Title: In vitro effects of 5-Hydroxy-L-tryptophan supplementation on primary bovine mammary epithelial cell gene expression under thermoneutral or heat shock conditions Source: PubMed URL: [Link]
-
Title: DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis Source: Carcinogenesis, Oxford Academic URL: [Link]
-
Title: N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine Source: PubMed URL: [Link]
-
Title: Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat Source: PubMed URL: [Link]
-
Title: DNA damage response curtails detrimental replication stress and chromosomal instability induced by the dietary carcinogen PhIP Source: PubMed Central URL: [Link]
-
Title: Endocrine-Disrupting Activities of Flavones on Steroid Receptors: Structural Requirements and Synthesis of Novel Flavone with Improved Estrogenic Activity Source: National Institutes of Health URL: [Link]
-
Title: Evaluation of estrogenic activities of hydroxylated polycyclic aromatic hydrocarbons in cigarette smoke condensate Source: PubMed URL: [Link]
-
Title: Oral Administration of 5-Hydroxytryptophan Restores Gut Microbiota Dysbiosis in a Mouse Model of Depression Source: Frontiers in Microbiology URL: [Link]
-
Title: Estrogenic Effects of Extracts and Isolated Compounds from Belowground and Aerial Parts of Spartina anglica Source: MDPI URL: [Link]
-
Title: Supplement of 5-hydroxytryptophan before induction suppresses inflammation and collagen-induced arthritis Source: PubMed Central URL: [Link]
-
Title: Melanogenesis from 5-hydroxytryptamine, 5,6- and 5,7-dihydroxytryptamines. An in vitro study using MALDI-TOF Source: PubMed URL: [Link]
-
Title: The effect of 2-N-hydroxyamino-1-methyl-6-phenylimidazo [4,5-b]pyridine (NOH-PhIP) and 5α-dihydrotestosterone (DHT) individually and in combination on proteomic profiles in the rat prostate gland. Source: Cancer Research, AACR Journals URL: [Link]
-
Title: Mutation and Repair Induced by the Carcinogen 2-(hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in the Dihydrofolate Reductase Gene of Chinese Hamster Ovary Cells and Conformational Modeling of the dG-C8-PhIP Adduct in DNA Source: PubMed URL: [Link]
-
Title: DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans Source: National Institutes of Health URL: [Link]
-
Title: 2-amino-1-methyl-6-phenylimidazo(4,5-b) pyridine (PhIP) induces gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes and cancer Source: PubMed Central URL: [Link]
-
Title: KEGG PATHWAY: Chemical carcinogenesis - DNA adducts - Homo sapiens (human) Source: KEGG URL: [Link]
-
Title: Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke Source: MDPI URL: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 4. Genotoxicity of the food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): formation of 2-hydroxamino-PhIP, a directly acting genotoxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in human TP53 knock-in (Hupki) mouse embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. DNA damage response curtails detrimental replication stress and chromosomal instability induced by the dietary carcinogen PhIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: Chemical carcinogenesis - DNA adducts - Homo sapiens (human) [kegg.jp]
- 9. Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine: formation of 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo [4,5-b]pyridine, a possible biomarker for the reactive dose of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Inability to confirm estrogenicity of the heterocyclic amine PhIP in two in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 5-Hydroxy-PhIP Metabolites: A Methodological and Mechanistic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant carcinogenic heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish.[1] Understanding its metabolic fate is critical for assessing human cancer risk. While N²-hydroxylation is the primary bioactivation pathway leading to genotoxicity, other oxidative metabolites, such as 5-Hydroxy-PhIP (5-OH-PhIP), play significant roles. Notably, 5-OH-PhIP may serve as a biomarker for the reactive dose of PhIP, making its unambiguous identification essential.[2] This guide provides a comprehensive technical overview of the strategies and methodologies for the structural elucidation of 5-OH-PhIP and its subsequent metabolites, synthesizing advanced analytical techniques with mechanistic insights into their formation.
The Metabolic Landscape of PhIP: From Ingestion to Bioactivation
PhIP itself is not genotoxic; it requires metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes, to exert its carcinogenic effects.[3] This process involves a complex interplay of Phase I and Phase II metabolic reactions.
Phase I Metabolism: The Critical Oxidative Steps
The initial and rate-limiting steps in PhIP metabolism are oxidations catalyzed by CYP enzymes, predominantly CYP1A2, with contributions from CYP1A1 and CYP1B1.[4][5] These reactions introduce or expose functional groups, fundamentally altering the molecule's biological activity.
-
N²-Hydroxylation: This is the principal activation pathway, converting PhIP to N²-hydroxy-PhIP (N-OH-PhIP).[3][6] N-OH-PhIP is a proximate carcinogen that can be further esterified by Phase II enzymes to form highly reactive species that bind to DNA.
-
4'-Hydroxylation: Hydroxylation on the phenyl ring produces 4'-hydroxy-PhIP, which is generally considered a detoxification pathway.[3]
-
5-Hydroxylation: The formation of 5-OH-PhIP is a less characterized but crucial pathway. Evidence suggests it can be formed from the reactive N-OH-PhIP intermediate, potentially reflecting the extent of metabolic activation.[2]
Further oxidation and conjugation reactions lead to a diverse profile of over 17 different metabolites identified in murine models.[1]
Caption: Metabolic activation pathway of PhIP.
Analytical Blueprint for Metabolite Identification
A multi-platform analytical strategy is essential for the confident identification and structural elucidation of PhIP metabolites. This workflow integrates in vitro metabolite generation, high-resolution separation, and tandem mass spectrometry, culminating in definitive structural confirmation by nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Generation and Sample Preparation
In vitro models using liver subcellular fractions are cost-effective and high-throughput systems for producing metabolites.[7]
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes (HLM)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of PhIP in DMSO.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Thaw Human Liver Microsomes (HLM) on ice.
-
Prepare an NADPH regenerating system as per the manufacturer's instructions.[7]
-
-
Incubation Mixture Assembly: In a microcentrifuge tube, combine:
-
Phosphate buffer (0.1 M, pH 7.4)
-
HLM (final concentration 0.5-1.0 mg/mL)
-
PhIP stock solution (final concentration 10 µM)[1]
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.[7]
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Reaction Termination: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile. This step simultaneously stops enzymatic activity and precipitates proteins.[1][7]
-
Sample Clarification: Vortex the mixture vigorously and centrifuge at >14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Final Sample: Transfer the supernatant to an LC vial for analysis.[7]
UPLC-MS/MS: The Core of Metabolite Profiling
Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern metabolite identification.[7][8] Ultra-Performance Liquid Chromatography (UPLC) provides superior resolution and speed compared to traditional HPLC, which is crucial for separating isomeric metabolites.[1][9]
Rationale for Method Selection:
-
UPLC: Employs sub-2 µm particle columns, generating narrower peaks and allowing for better separation of structurally similar metabolites like 4'-OH-PhIP and 5-OH-PhIP.[9]
-
Reversed-Phase Chromatography (C18 column): Ideal for separating moderately polar compounds like PhIP and its hydroxylated metabolites.[1]
-
Positive Electrospray Ionization (+ESI): PhIP and its metabolites contain basic nitrogen atoms in the imidazopyridine ring system, which are readily protonated, making +ESI the preferred ionization mode for high sensitivity.[1]
-
Quadrupole Time-of-Flight (QTOF) MS: Provides high-resolution, accurate mass (HRAM) data, enabling the determination of elemental composition for unknown peaks and increasing confidence in metabolite identification.[1][10]
Experimental Protocol: UPLC-QTOF-MS Analysis
-
Chromatographic System: Waters Acquity UPLC system or equivalent.[1]
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient would be 5-95% B over 8-10 minutes, followed by a re-equilibration step.[1]
-
Flow Rate: 0.4-0.5 mL/min.[1]
-
MS System: QTOF Premier Mass Spectrometer or equivalent.[1]
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.[1]
-
Data Acquisition: Acquire full scan MS data from m/z 100-500. Simultaneously, perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger tandem MS (MS/MS) scans on detected metabolite peaks.
-
Collision Energy: Use a collision energy ramp (e.g., 15-35 eV) for MS/MS to generate a rich fragmentation spectrum.[1]
Data Interpretation: Decoding Mass Spectra
The structural elucidation process begins by comparing the mass spectra of the parent drug (PhIP) and its potential metabolites.
-
Step 1: Identify the Precursor Ion. A hydroxylation reaction adds an oxygen atom, resulting in a mass increase of 15.9949 Da.
-
Step 2: Analyze the Fragmentation Pattern. The power of tandem MS lies in generating structural information from fragmentation patterns. The collision-induced dissociation (CID) process breaks the precursor ion into smaller, characteristic product ions.[11] The fragmentation of 5-OH-PhIP is expected to involve losses of small neutral molecules and cleavages within the imidazopyridine ring system.
Table 1: Predicted Mass Spectrometry Data for PhIP and 5-OH-PhIP
| Ion Description | PhIP [M+H]⁺ | 5-OH-PhIP [M+H]⁺ | Mass Shift (Da) | Rationale |
| Precursor Ion | 225.1140 [1] | 241.1090 | +15.9949 | Addition of one Oxygen atom |
| [M+H - CH₃]⁺ | 210.0905 | 226.0854 | +15.9949 | Loss of the N-methyl group |
| [M+H - H₂O]⁺ | N/A | 223.1002 | - | Loss of water from the hydroxyl group |
| [M+H - CO]⁺ | N/A | 213.1140 | - | Loss of carbon monoxide, characteristic of phenols[12] |
Note: Predicted m/z values are based on the elemental composition (PhIP: C₁₃H₁₂N₄; 5-OH-PhIP: C₁₃H₁₂N₄O) and established fragmentation principles. Actual measured masses may vary slightly.
NMR Spectroscopy: The Gold Standard for Structural Confirmation
While MS/MS provides compelling evidence, it can sometimes be insufficient to definitively distinguish between isomers.[8] For example, 4'-OH-PhIP and 5-OH-PhIP are isobaric (have the same mass), and their fragmentation patterns may share similarities. NMR spectroscopy is the unparalleled "gold standard" for determining the precise location of atomic connections in a molecule.[13]
The Challenge and Solution: The primary limitation of NMR is its lower sensitivity compared to MS, often requiring microgram to milligram quantities of highly purified material.[10][14] To overcome this, the metabolite of interest must be isolated from the complex biological matrix.
-
Isolation: Preparative HPLC is employed to collect the specific fraction corresponding to the 5-OH-PhIP peak identified by LC-MS.[10]
-
Analysis: The purified metabolite is then analyzed using 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments.[10] The chemical shifts and coupling patterns of the protons on the pyridine ring will unequivocally confirm the position of the hydroxyl group at C-5.
Integrated Analytical Workflow
The robust structural elucidation of 5-OH-PhIP metabolites relies on a synergistic and iterative workflow.
Caption: Integrated workflow for 5-OH-PhIP metabolite elucidation.
Conclusion
The structural elucidation of this compound metabolites is a rigorous process that demands a combination of advanced analytical technologies and a deep understanding of drug metabolism principles. The integration of high-resolution UPLC-MS/MS for initial screening and characterization, followed by definitive NMR analysis of the isolated metabolite, provides an uncompromising framework for accurate identification. This detailed characterization is not merely an academic exercise; it is fundamental to understanding the toxicology of PhIP, identifying biomarkers of exposure and risk, and ultimately safeguarding public health.
References
- A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
-
Buonarati, M. H., Roper, M., Morris, C. J., Happe, J. A., Knize, M. G., & Felton, J. S. (1992). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in mice. Carcinogenesis, 13(4), 621–627. [Link]
- PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). (n.d.). NCBI.
-
Kim, J. H., Liao, W., Kim, D., & Guengerich, F. P. (2006). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human CYP1B1 genetic variants. Drug Metabolism and Disposition, 34(5), 784–790. [Link]
-
Vanhaecke, L., Bekaert, K., Al-Fatlawi, A., Verstraete, W., & Van de Wiele, T. (2008). Metabolism of the Food-Associated Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by Human Intestinal Microbiota. Chemical Research in Toxicology, 21(11), 2199–2207. [Link]
-
Malik, S., Turesky, R. J., & Guengerich, F. P. (2004). Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5- b ]pyridine in rat and human hepatocytes. Carcinogenesis, 25(10), 1937–1945. [Link]
-
Henderson, C. J., & Wolf, C. R. (2018). role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox. Mutagenesis, 33(2), 85–91. [Link]
-
McManus, M. E., Felton, J. S., Knize, M. G., Burgess, W. M., Roberts-Thomson, S., Pond, S. M., Stupans, I., & Veronese, M. E. (1992). Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes. Carcinogenesis, 13(3), 363–368. [Link]
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141.
- Semi-Targeted Nuclear Magnetic Resonance Metabolomics via Parahydrogen-Induced Hyperpolarization for Enhanced Sensitivity to Metabolic Composition. (n.d.). NIH.
- Analytical Strategies for Metabolite Identific
-
Ladd, T., D. van der Kooy, F., & Verpoorte, R. (2019). Synthesis of Human Phase I and Phase II Metabolites of Hop (Humulus lupulus) Prenylated Flavonoids. Molecules, 24(23), 4381. [Link]
- Direct Production of a Hyperpolarized Metabolite on a Microfluidic Chip. (n.d.). PubMed Central.
- Measurement of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) in acid-hydrolyzed urine by high-performance liquid chromatography with fluorescence detection. (n.d.).
-
Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. (2010). PubMed. [Link]
-
Special Issue: Analytical Techniques in Metabolomics. (n.d.). MDPI. [Link]
- UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. (n.d.). Future Science.
- 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids?. (n.d.). Frontiers.
- Application Note: Mass Spectrometry Fragmentation Analysis of 5,7,3'-Trihydroxy. (n.d.). Benchchem.
-
Analytical strategies for identifying drug metabolites. (2007). PubMed. [Link]
- (a and b) 1 H NMR spectra of MPHP at 300 and 360 K in the existing salt... (n.d.).
- Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP)
- Fragment ion spectrum of the metabolite 5-hydroxyimidacloprid. Graph... (n.d.).
- mass spectra - fragmentation p
-
4-, 5-, and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. (2023). PubMed. [Link]
-
Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. (2011). PubMed. [Link]
-
Integrated UPLC-MS/MS and UHPLC-Q-orbitrap HRMS Analysis to Reveal Pharmacokinetics and Metabolism of Five Terpenoids from Alpiniae oxyphyllae Fructus in Rats. (2021). PubMed. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Synthesis and characterization of new aromatic hydroxy acid compounds. (2018). ResearchGate. [Link]
- Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... (n.d.).
- Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. (n.d.). NIH.
-
Untargeted Metabolomics Based on UPLC-Q-Exactive-Orbitrap-MS/MS Revealed the Differences and Correlations between Different Parts of the Root of Paeonia lactiflora Pall. (2024). MDPI. [Link]
- Profiling and Identification of Lipid Modified Therapeutic Peptides and Metabolite Using UPLC-HRMS: Challenges and Strategies. (n.d.).
-
Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. (n.d.). PubMed Central. [Link]
- Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). (n.d.).
-
Drug metabolite synthesis and scale-up. (n.d.). Hypha Discovery. [Link]
Sources
- 1. A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Metabolism in the Mouse Using a Multivariate Data Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hdb.ugent.be [hdb.ugent.be]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids? [frontiersin.org]
- 14. hyphadiscovery.com [hyphadiscovery.com]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-Hydroxy-PhIP in Human Urine
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxy-PhIP (5-OH-PhIP), a major metabolite of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is a heterocyclic aromatic amine (HAA) formed in cooked meats and is a suspected human carcinogen. Measuring its metabolites in urine serves as a critical biomarker for assessing dietary exposure and metabolic activation. This protocol provides a comprehensive workflow, including enzymatic deconjugation, solid-phase extraction (SPE) for sample clean-up, and optimized LC-MS/MS parameters for accurate quantification, suitable for researchers, toxicologists, and drug development professionals.
Introduction: The Rationale for this compound Biomonitoring
PhIP is one of the most abundant HAAs by mass in the Western diet, formed at high temperatures during the cooking of meat and fish. Following ingestion, PhIP undergoes metabolic activation, primarily through cytochrome P450-mediated N-oxidation, leading to genotoxic metabolites that can form DNA adducts.[1] However, a significant detoxification pathway involves ring hydroxylation, producing metabolites such as this compound.[1]
In humans, these metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility for excretion in urine. Therefore, quantifying the total 5-OH-PhIP (both free and conjugated forms) provides a non-invasive and reliable measure of the biologically effective dose of PhIP.[1] LC-MS/MS is the gold standard for this analysis due to its superior sensitivity and selectivity, which are essential for detecting the low concentrations typically found in biological matrices.[2]
This guide explains the causality behind each step, ensuring a robust and reproducible method grounded in established bioanalytical principles.
Overall Experimental Workflow
The entire process, from urine sample collection to final data analysis, follows a systematic workflow designed to ensure accuracy and minimize variability.
Figure 1: High-level workflow for 5-OH-PhIP quantification.
Detailed Protocols and Methodologies
Part 3.1: Sample Preparation Protocol
The complexity of urine requires a multi-step preparation to isolate the analyte of interest from interfering matrix components.[3] Solid-phase extraction (SPE) is a cornerstone of this process, offering both purification and concentration.[3][4]
Rationale for Enzymatic Hydrolysis: In the body, 5-OH-PhIP is primarily detoxified by conjugation with glucuronic acid. To measure the total PhIP exposure, these conjugates must be cleaved to release the free 5-OH-PhIP. This is achieved by incubation with β-glucuronidase enzyme.[5]
Step-by-Step SPE Protocol:
-
Sample Thawing & Spiking:
-
Thaw frozen human urine samples at room temperature.
-
Vortex each sample for 15 seconds to ensure homogeneity.
-
To a 2 mL aliquot of urine, add the stable isotope-labeled internal standard (SIL-IS), 5-OH-PhIP-d3, to a final concentration of 1 ng/mL. The SIL-IS is critical for correcting variations during sample processing and potential matrix effects during ionization.
-
-
Enzymatic Hydrolysis:
-
Add 500 µL of 1 M ammonium acetate buffer (pH 5.0) to the urine sample.
-
Add 20 µL of β-glucuronidase from Helix pomatia (~5000 units).
-
Vortex gently and incubate the mixture in a water bath at 37°C for 18 hours (overnight).[5]
-
-
Solid-Phase Extraction (Mixed-Mode Cation Exchange):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 60 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge. A slow, consistent flow rate (~1 mL/min) is crucial for efficient analyte retention.
-
Washing (Step 1): Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Washing (Step 2): Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
Elution: Elute the 5-OH-PhIP and internal standard from the cartridge using 2 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Part 3.2: LC-MS/MS Instrumental Analysis
The reconstituted sample is analyzed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC): Reversed-phase chromatography is employed to separate 5-OH-PhIP from any remaining matrix components based on its hydrophobicity.[6][7][8] A gradient elution ensures good peak shape and efficient separation within a reasonable run time.
| Parameter | Specification | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar analytes like 5-OH-PhIP. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for better ESI+ efficiency and improves peak shape.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity, suitable for efficient gradient elution. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Injection Volume | 5 µL | A small volume minimizes potential column overload and peak distortion. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and efficiency. |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate | A standard gradient to elute the analyte and clean the column before the next injection. |
Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[10] In MRM, a specific precursor ion (Q1) is selected, fragmented in the collision cell (Q2), and a specific product ion (Q3) is monitored.
Sources
- 1. Mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites bound at Cys34 of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. agilent.com [agilent.com]
- 10. air.unimi.it [air.unimi.it]
Protocol for solid-phase extraction of 5-Hydroxy-PhIP from plasma
An Application Note and Protocol for the Solid-Phase Extraction of 5-Hydroxy-PhIP from Plasma
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to a robust and reproducible solid-phase extraction (SPE) protocol for the isolation and concentration of this compound from plasma samples. This compound is a significant metabolite of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic aromatic amine commonly found in cooked meats and a suspected human carcinogen.[1] Accurate quantification of this compound in biological matrices like plasma is crucial for toxicological studies and understanding its role in metabolic activation and carcinogenesis.[2] This protocol is designed for researchers in toxicology, drug metabolism, and biomarker discovery, providing a detailed methodology, the scientific rationale behind each step, and guidance for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Significance of this compound and the Role of Solid-Phase Extraction
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic aromatic amine formed during the cooking of meat and fish.[1][3] Its metabolism in vivo is complex, involving cytochrome P450-mediated activation to reactive intermediates that can form DNA adducts, a key step in chemical carcinogenesis.[2] One of the major metabolites is this compound, and its concentration in plasma can serve as a biomarker for PhIP exposure and metabolic phenotype.[4][5]
Plasma is a complex biological matrix containing proteins, lipids, salts, and other endogenous substances that can interfere with sensitive analytical techniques.[6][7] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses this challenge by selectively isolating and concentrating analytes of interest from complex mixtures.[8][9][10] SPE offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[8] This protocol will focus on a reversed-phase SPE methodology, which is highly effective for extracting moderately polar compounds like this compound from an aqueous matrix like plasma.[11]
Principles of Reversed-Phase Solid-Phase Extraction
Reversed-phase SPE operates on the principle of hydrophobic interactions.[11][12] The stationary phase, typically a silica or polymer-based sorbent modified with nonpolar functional groups (e.g., C18), retains nonpolar to moderately polar analytes from a polar mobile phase (the sample).[13][14] The process involves several key steps:
-
Conditioning: The sorbent is treated with an organic solvent to activate the hydrophobic stationary phase.[15][16]
-
Equilibration: The sorbent is then rinsed with a solvent that mimics the sample matrix to ensure proper interaction with the analyte.[17]
-
Sample Loading: The pre-treated plasma sample is passed through the cartridge, and the analyte of interest is retained on the sorbent via hydrophobic interactions.
-
Washing: The cartridge is washed with a weak solvent to remove polar interferences that are not strongly bound to the stationary phase.
-
Elution: A strong, nonpolar solvent is used to disrupt the hydrophobic interactions and elute the purified analyte.[14]
This protocol will utilize a C18-bonded silica sorbent, a widely used and effective stationary phase for the extraction of PhIP and its metabolites.[1]
Detailed Protocol for Solid-Phase Extraction of this compound from Plasma
This protocol is optimized for a starting plasma volume of 500 µL. Adjustments may be necessary for different sample volumes.
Materials and Reagents
| Reagent/Material | Grade |
| Methanol | HPLC grade |
| Acetonitrile | HPLC grade |
| Water | LC-MS grade |
| Formic Acid | LC-MS grade |
| Ammonium Hydroxide | ACS grade |
| Human Plasma (or species of interest) | - |
| C18 SPE Cartridges (e.g., 100 mg, 1 mL) | - |
| Centrifuge | - |
| SPE Vacuum Manifold | - |
| Collection Tubes | Polypropylene |
Solution Preparation
-
Conditioning Solvent: 100% Methanol
-
Equilibration Buffer: 0.1% Formic Acid in Water
-
Wash Buffer: 5% Methanol in 0.1% Formic Acid in Water
-
Elution Solvent: 90% Acetonitrile in Water with 0.5% Ammonium Hydroxide
Experimental Workflow Diagram
Sources
- 1. Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PhIP [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Human Plasma Sample Preparation – Tech Note | Seer Inc. [seer.bio]
- 8. organomation.com [organomation.com]
- 9. specartridge.com [specartridge.com]
- 10. b-ac.co.uk [b-ac.co.uk]
- 11. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Power of Solid Phase Extraction: Understanding the Principles of SPE - Amerigo Scientific [amerigoscientific.com]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. youtube.com [youtube.com]
- 17. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
In vitro assessment of 5-Hydroxy-PhIP induced DNA damage
Application Note & Protocols
Title: A Multi-Assay Strategy for the In Vitro Assessment of DNA Damage Induced by the Dietary Carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its Metabolites
Abstract
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic aromatic amine (HCA) formed during the high-temperature cooking of meat and fish, and it is a recognized multi-organ carcinogen in animal models.[1][2] Its carcinogenicity is intrinsically linked to its metabolic activation into reactive species that damage DNA. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of PhIP-induced DNA damage. We delve into the critical role of metabolic activation, the spectrum of DNA lesions produced, and a strategic, multi-assay approach for their detection and quantification. Detailed, field-proven protocols for the Comet Assay and the γ-H2AX immunofluorescence assay are provided, alongside expert insights into experimental design, cell model selection, and data interpretation to ensure robust and reliable results.
The Scientific Imperative: Understanding PhIP Genotoxicity
The Journey from Diet to DNA Damage: Metabolic Activation is Key
PhIP in its native form is a pro-carcinogen; it requires metabolic activation to exert its genotoxic effects.[3] This multi-step bioactivation pathway is the causal starting point for its carcinogenicity and is, therefore, a critical factor in designing any in vitro assessment.
The primary pathway involves two enzymatic stages:
-
Phase I Activation: Cytochrome P450 enzymes, predominantly CYP1A2 in the liver, catalyze the N-hydroxylation of PhIP to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP).[1]
-
Phase II Esterification: The N-OH-PhIP intermediate is further esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs).[1] This creates highly unstable esters (e.g., N-acetoxy-PhIP).
-
DNA Adduct Formation: These esters spontaneously break down to form a highly reactive arylnitrenium ion. This electrophilic species then covalently binds to DNA, primarily at the C8 position of guanine, forming a bulky lesion known as the N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) adduct.[1][2]
This dG-C8-PhIP adduct is the principal mutagenic lesion, capable of causing G-to-T transversion mutations and single-nucleotide deletions if not repaired.[1]
Sources
- 1. DNA damage response curtails detrimental replication stress and chromosomal instability induced by the dietary carcinogen PhIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in 5-Hydroxy-PhIP Toxicokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Hydroxy-PhIP in Carcinogen Research
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic amine (HCA) formed in meat and fish cooked at high temperatures.[1] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC, PhIP's potential health risks are a significant concern.[1] The carcinogenicity of PhIP is not direct; it requires metabolic activation within the body. This process, primarily mediated by cytochrome P450 (CYP) enzymes like CYP1A2, converts PhIP into a highly reactive genotoxic metabolite, N-hydroxy-PhIP.[1][2] This ultimate carcinogen can bind to DNA, forming adducts that may initiate cancer.
The ultimate mutagenic metabolite also reacts with other cellular components, leading to unstable products that degrade to form 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (this compound).[3] This stable metabolite is excreted in urine and feces. Its formation is indicative of the in vivo production of the DNA-reactive species, making this compound a critical urinary biomarker for the bioactive dose of PhIP—the amount of PhIP that has been metabolically activated to its harmful form.[3]
Understanding the toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME)—of this compound is paramount for human health risk assessment. Toxicokinetic studies help correlate external exposure (ingested PhIP) with internal, biologically effective doses, providing a more accurate picture of cancer risk. This guide provides a comprehensive overview of the rationale, experimental design, and detailed protocols for conducting such studies using appropriate animal models.
PART 1: Rationale for Animal Model Selection
The choice of an animal model is the most critical decision in designing a toxicokinetic study with relevance to human health. The metabolic pathways of xenobiotics can vary significantly between species, and a model that does not adequately mimic human metabolism can yield misleading results.[4][5]
Metabolic Pathway Divergence: Humans vs. Rodents
In humans, the metabolic activation of PhIP is dominated by N-hydroxylation, a reaction catalyzed almost exclusively by the CYP1A2 enzyme in the liver, which produces the genotoxic N-hydroxy-PhIP.[2] In stark contrast, rodents and non-human primates exhibit a metabolic profile where oxidative detoxification pathways, such as ring-hydroxylation to 4'-PhIP, are predominant.[2][6] While rodents do produce the N-hydroxy-PhIP metabolite, the overall balance between activation and detoxification differs from humans.
This metabolic divergence is crucial. An animal model that heavily favors detoxification might underestimate the genotoxic potential and systemic exposure to active metabolites relevant to humans. Despite these differences, rodents, particularly rats and mice, remain the most utilized models due to practical, ethical, and cost considerations. They have been instrumental in establishing the carcinogenicity of PhIP and are valuable for studying specific aspects of its metabolism and disposition, provided the inter-species differences are carefully considered during data interpretation.[1][7]
Comparative Metabolism of PhIP in Preclinical Models
The selection of a specific rodent species or strain should be based on a comparative understanding of their metabolic capabilities.
| Species | Primary Metabolic Pathways | Key Enzymes | Level of Covalent Binding (Genotoxicity Indicator) | Reference |
| Human | N-hydroxylation (Activation) | CYP1A2 | N/A (in vitro) | [2] |
| Rat | 4'-PhIP-sulfate, PhIP-glucuronide, 2-hydroxyamino-PhIP glucuronide | CYP1A1/1A2, SULTs, UGTs | Lowest | [6] |
| Mouse | 4'PhIP-sulfate (predominantly) | CYP1A1/1A2, SULTs | Higher than rat | [6][7] |
| Hamster | 4'PhIP-sulfate, 4'O-PhIP-glucuronide, PhIP-glucuronide | CYP1A1/1A2, SULTs, UGTs | Highest | [6] |
| Guinea Pig | Extensive metabolism: 4'PhIP-sulfate, 4'-O-PhIP glucuronide, PhIP-glucuronide, 2-hydroxyamino-PhIP-glucuronide | CYP1A1/1A2, SULTs, UGTs | Low | [6] |
Expert Insight: While hamsters show the highest level of covalent binding, suggesting a high degree of metabolic activation, the rat model (e.g., Wistar or Sprague-Dawley) is often chosen for toxicokinetic studies due to the extensive historical data available and its use in foundational PhIP carcinogenicity studies.[1][3] The linear dose-response relationship for urinary excretion of this compound has been demonstrated in rats, validating their use for biomarker studies.[3]
PART 2: Experimental Design and Protocols
A robust toxicokinetic study requires meticulous planning and execution, from animal handling to sample analysis. The following protocols provide a validated framework.
Protocol 1: Animal Preparation and Dosing
This protocol outlines the steps for preparing the animals and administering the test compound, PhIP, to generate the this compound metabolite in vivo.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Standard laboratory chow and water (ad libitum)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
PhIP compound
-
Oral gavage needles (stainless steel, ball-tipped)
-
Appropriately sized syringes
-
Analytical balance
Procedure:
-
Acclimatization: Upon arrival, house animals in a controlled environment (12-h light/dark cycle, 22±2°C, 50±10% humidity) for at least one week to acclimatize.
-
Animal Selection: Assign healthy animals to treatment groups, ensuring weight variation is minimal (<10% of the mean weight). A typical study may include 3-5 animals per time point for sparse sampling.[8]
-
Dose Preparation:
-
Accurately weigh the required amount of PhIP.
-
Prepare a homogenous suspension or solution in the chosen vehicle at the desired concentration. Sonication may be required for suspensions.
-
The final dosing volume should be appropriate for the animal size (e.g., 5-10 mL/kg for rats).
-
-
Administration:
-
Gently restrain the rat. Ensure the animal is calm to prevent injury.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Insert the ball-tipped gavage needle into the esophagus and advance it gently into the stomach. Do not force the needle.
-
Administer the prepared dose slowly and smoothly.
-
Carefully withdraw the needle and return the animal to its cage.
-
Observe the animal for any immediate adverse reactions.
-
Diagram: Dosing Workflow
Caption: Workflow for animal preparation and oral dosing.
Protocol 2: Biological Sample Collection
Accurate sample collection is critical for reliable toxicokinetic analysis. This involves timed collection of excreta and blood.
Materials:
-
Metabolic cages for separate collection of urine and feces
-
Refrigerated collection tubes (containing preservatives if necessary)
-
Blood collection supplies (e.g., micro-hematocrit tubes, syringes with appropriate gauge needles)
-
Anesthetic (e.g., isoflurane) for terminal procedures
-
Anticoagulant tubes (e.g., K2-EDTA) for plasma collection
Procedure: Urine and Feces Collection
-
Immediately after dosing, place each animal in an individual metabolic cage.
-
Collect urine and feces at predetermined intervals (e.g., 0-24 h, 24-48 h, 48-72 h).[3]
-
To prevent degradation, collection vessels for urine should be kept on ice or in a refrigerated compartment.
-
At the end of each interval, record the total volume of urine and the total weight of feces for each animal.
-
Store samples immediately at -80°C pending analysis.
Procedure: Blood Collection The choice between serial and sparse sampling depends on the study objectives and blood volume limitations.[9] Given the small blood volume of rodents, sparse sampling is often preferred to avoid physiological stress that could alter toxicokinetic parameters.[9][10]
| Species | Total Blood Volume (approx.) | Single Sample Max Volume | 24h Max Cumulative Volume | Reference |
| Mouse (25g) | 1.5 - 2.0 mL | 10% of total volume (0.2 mL) | 15% of total volume (0.3 mL) | [8][10] |
| Rat (250g) | 15 - 20 mL | 10% of total volume (2.0 mL) | 15% of total volume (3.0 mL) | [8][10] |
Sparse Sampling Method:
-
Assign different subgroups of animals for each collection time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[9]
-
At the designated time, collect a single blood sample from an appropriate site (e.g., saphenous or tail vein).
-
For terminal time points, animals can be anesthetized, and a larger volume can be collected via cardiac puncture.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Process blood immediately to separate plasma.
Diagram: Sample Collection Timeline
Caption: Example timeline for sparse blood and cumulative excreta collection.
Protocol 3: Sample Processing and Bioanalysis
The quantification of this compound in complex biological matrices requires a sensitive and specific analytical method. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.[11][12]
Materials:
-
β-glucuronidase/sulfatase enzyme solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, formic acid)
-
HPLC-MS/MS system
-
This compound analytical standard and internal standard
Procedure: Sample Preparation
-
Urine/Feces Hydrolysis: Since metabolites are often excreted as conjugates, enzymatic hydrolysis is required to measure the total amount.[3]
-
Thaw samples on ice.
-
Homogenize fecal samples in a suitable buffer.
-
To an aliquot of urine or fecal homogenate, add β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for a specified period (e.g., 4-16 hours).
-
-
Plasma Preparation:
-
Centrifuge whole blood at ~2,000 x g for 15 minutes at 4°C to separate plasma.
-
Transfer the plasma to a clean tube.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) at a 3:1 ratio, vortex, and centrifuge at high speed.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine/feces sample or the supernatant from the plasma protein precipitation step.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte (this compound) with an organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
-
Procedure: HPLC-MS/MS Analysis The specific parameters must be optimized for the instrument in use.
| Parameter | Example Setting | Rationale |
| HPLC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Typical for analytical scale columns. |
| Gradient | Linear gradient from 5% to 95% B over 5 min | Efficiently elutes the analyte while separating it from matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | PhIP and its metabolites contain basic nitrogen atoms that are readily protonated. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. |
PART 3: Data Analysis and Toxicokinetic Modeling
Once concentration-time data are obtained, key toxicokinetic parameters are calculated to describe the disposition of this compound. These include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is observed.
-
AUC (Area Under the Curve): A measure of total systemic exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
These parameters are crucial for understanding the rate of absorption, extent of exposure, and rate of elimination. For more advanced analysis, Physiologically Based Toxicokinetic (PBTK) models can be employed. PBTK models are mathematical representations of the body's compartments and physiological processes, allowing for the extrapolation of data across different doses, exposure routes, and even species, which is a key goal in reducing animal use and improving human risk assessment.[13][14]
PART 4: Ethical Considerations in Animal Studies
All research involving animals must adhere to strict ethical guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) are the cornerstone of humane animal experimentation.[15]
-
Replacement: Using non-animal methods (e.g., in vitro human liver microsome studies) whenever possible.[2] While in vivo studies are currently necessary for full toxicokinetic profiles, in vitro data should be used to guide and supplement them.
-
Reduction: Designing experiments to use the minimum number of animals required to obtain statistically significant data.[15] Methodologies like sparse sampling and microsampling techniques can dramatically reduce animal numbers.[9][16]
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[17][18] This includes using appropriate restraint techniques, proper gavage methods, minimally invasive blood sampling, and ensuring all personnel are thoroughly trained in animal care and handling.[15][18]
All study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee before any work commences.[15][17]
Conclusion
The study of this compound toxicokinetics in animal models is a vital component of assessing the human health risks associated with the consumption of cooked meats. By carefully selecting a metabolically relevant animal model, employing rigorous and validated protocols for dosing and sample analysis, and adhering to the highest ethical standards, researchers can generate crucial data. This information helps bridge the gap between external exposure and the internal bioactive dose of a widespread dietary carcinogen, ultimately informing public health guidelines and strategies for cancer prevention.
References
-
Boobis, A.R., et al. (1994). Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes. PubMed. Available at: [Link]
-
Holme, J.A., et al. (1997). Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents. PubMed. Available at: [Link]
-
Frandsen, H., et al. (2002). 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the bio-active dose of PhIP. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Wikipedia. Available at: [Link]
-
Stav-Novak, O., et al. (2019). Metabolic activation of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine and DNA adduct formation depends on p53. National Institutes of Health. Available at: [Link]
-
PETA Issues. (n.d.). Using Animals for Carcinogenicity Testing. PETA. Available at: [Link]
-
Kiani, A.K., et al. (2022). Ethical considerations regarding animal experimentation. National Institutes of Health. Available at: [Link]
-
Friesen, M.D., et al. (2001). Metabolites of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) in human urine after consumption of charbroiled or fried beef. PubMed. Available at: [Link]
-
Jahan, S., et al. (2016). Ethical considerations in animal studies. National Institutes of Health. Available at: [Link]
-
Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. Enago Academy. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Summary Guidelines for Carcinogen Risk Assessment, Basing Hazard Categorization on Results of Animal Studies. EPA. Available at: [Link]
-
AxisPharm. (2022). Methods for Pharmaceutical Analysis of Biological Samples. AxisPharm. Available at: [Link]
-
Diehl, K.H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. Available at: [Link]
-
National Toxicology Program. (2018). NTP Chemistry Specifications: Section 2. Technical Requirements, 5. Animal Studies. National Toxicology Program. Available at: [Link]
-
MuriGenics. (n.d.). Toxicology. MuriGenics. Available at: [Link]
-
QPS. (n.d.). Toxicology - Toxicokinetics. QPS. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods: Biological Samples. ATSDR. Available at: [Link]
-
Medicilon. (2017). SPARSE SAMPLING APPROACH IN RODENT TOXICOKINETIC STUDIES TO REDUCE THE USE OF ANIMALS. Medium. Available at: [Link]
-
Altasciences. (2023). SOT 2023—Strategies for Reducing the Number of Animals in Toxicity Testing: A Comparative Approach for Rodent and Large Animal. Altasciences. Available at: [Link]
-
Carlier, J., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. National Institutes of Health. Available at: [Link]
-
Wang, Y., et al. (2023). The Application of a Physiologically Based Toxicokinetic Model in Health Risk Assessment. MDPI. Available at: [Link]
-
Rodrigues, R., et al. (2022). Analysis of Cannabinoids in Biological Specimens: An Update. MDPI. Available at: [Link]
-
S. N. V. S. K. Priyanka, et al. (2011). TOXICOKINETICS: AN IMPORTANT TOOL IN NEW DRUG DEVELOPMENT. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
Sources
- 1. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 2. Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of the heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peta.org [peta.org]
- 5. epa.gov [epa.gov]
- 6. Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. medium.com [medium.com]
- 10. lar.fsu.edu [lar.fsu.edu]
- 11. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 12. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Application of a Physiologically Based Toxicokinetic Model in Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 16. altasciences.com [altasciences.com]
- 17. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Hydroxy-PhIP as a Biomarker in Molecular Epidemiology
An Application Note and Protocol Guide for Researchers
Introduction: The Challenge of Dietary Carcinogen Assessment
Quantifying the health risks associated with dietary habits is a significant challenge in molecular epidemiology. Heterocyclic aromatic amines (HAAs), such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are potent mutagens formed during the high-temperature cooking of meat and fish. Epidemiological studies have linked high consumption of well-done cooked meats with an increased risk for several cancers, including colorectal, breast, and prostate cancer. However, relying solely on food frequency questionnaires (FFQs) to estimate exposure is fraught with inaccuracies due to recall bias and variations in cooking methods.
To overcome these limitations, researchers have turned to molecular biomarkers that provide a more direct and objective measure of exposure and its biological consequences. This guide focuses on the application of PhIP metabolites, specifically 5-hydroxy-PhIP, as robust biomarkers of exposure. We will detail the underlying metabolic pathways, provide validated protocols for quantification, and discuss the interpretation of these biomarkers in the context of cancer risk assessment. This document is intended for researchers, toxicologists, and drug development professionals engaged in studying the impact of dietary carcinogens on human health.
Part 1: Mechanistic Foundation - The Metabolic Fate of PhIP
The carcinogenicity of PhIP is not due to the parent compound itself, but rather its metabolic activation into reactive intermediates that can bind to DNA, forming adducts that can lead to mutations if not repaired. Understanding this pathway is critical to appreciating the role of its various metabolites as biomarkers.
The primary metabolic activation of PhIP occurs in the liver, catalyzed predominantly by the cytochrome P450 enzyme, CYP1A2. This step involves N-hydroxylation to form N-hydroxy-PhIP. This intermediate can then be transported to target tissues where it undergoes further activation, primarily through O-acetylation by N-acetyltransferases (NAT1 and NAT2) or O-sulfation by sulfotransferases (SULTs), to form a highly reactive nitrenium ion. This electrophilic ion readily attacks nucleophilic sites on DNA, with the C8 position of guanine being the primary target, forming the dG-C8-PhIP adduct. This adduct is considered the major pro-mutagenic lesion responsible for PhIP's carcinogenic activity.
Concurrently, PhIP can undergo detoxification pathways. One of the principal detoxification routes is direct ring hydroxylation by CYP1A2 to form metabolites such as this compound. This metabolite is subsequently conjugated (e.g., glucuronidated) and excreted, primarily in the urine. Because this compound is a major, stable metabolite, its concentration in urine serves as an excellent, non-invasive biomarker of recent PhIP exposure.
Figure 1: Metabolic activation and detoxification pathway of PhIP.
Part 2: Application Notes - Biomarker Strategy
Rationale for Biomarker Selection
The choice of biomarker depends on the research question. We can distinguish between biomarkers of exposure and biomarkers of biologically effective dose.
-
Biomarker of Exposure: Measures the amount of a foreign compound that has entered the body. For PhIP, the parent compound and its major metabolites (like this compound) excreted in urine are ideal for quantifying recent dietary intake. They are non-invasive and reflect absorption over the past 24-48 hours.
-
Biomarker of Biologically Effective Dose (BED): Measures the amount of a carcinogen that has reacted with a critical cellular target, such as DNA. PhIP-DNA adducts (e.g., dG-C8-PhIP) in surrogate tissues like white blood cells or exfoliated colonocytes are the gold standard for BED. Adduct levels reflect the integrated result of exposure, metabolic activation, and DNA repair capacity.
This compound as a Premier Biomarker of Exposure
This compound is an excellent biomarker for assessing recent PhIP intake for several key reasons:
-
Abundance: It is a major metabolite of PhIP, making it readily detectable in urine.
-
Specificity: Its presence is directly linked to PhIP exposure.
-
Stability: It is a stable molecule that, once formed, is efficiently conjugated and excreted.
-
Non-Invasive Sampling: Urine collection is simple, non-invasive, and suitable for large-scale epidemiological studies.
-
Correlation with Intake: Studies have demonstrated a strong dose-response relationship between the consumption of cooked meat and the urinary excretion of PhIP and its metabolites.
By quantifying this compound, researchers can objectively classify individuals by their level of PhIP exposure, significantly improving the statistical power of epidemiological studies seeking to link this exposure to cancer risk.
Part 3: Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol describes a robust method for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
1. Sample Collection and Storage:
-
Collect a 24-hour or first-morning void urine sample.
-
Immediately add an antioxidant like ascorbic acid (to a final concentration of ~1 mg/mL) to prevent oxidative degradation.
-
Measure the total volume (for 24-hour collections) and store aliquots at -80°C until analysis.
2. Internal Standard Spiking:
-
Thaw urine samples on ice.
-
Spike a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-5-hydroxy-PhIP) into an aliquot (e.g., 1-2 mL) of urine. This is critical for correcting for variations in sample extraction efficiency and matrix effects.
3. Solid-Phase Extraction (SPE) - Sample Cleanup and Concentration:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Loading: Load the spiked urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak acid (e.g., 0.1 M HCl) to remove neutral and acidic interferences, followed by methanol to remove hydrophobic interferences.
-
Elution: Elute the target analyte and internal standard using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Figure 2: Analytical workflow for this compound quantification.
4. LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would run from ~5% B to 95% B over several minutes to separate the analyte from matrix components.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both the native analyte and the internal standard to ensure confident identification and quantification.
-
Example Transition for this compound: m/z 241.1 → 226.1
-
Example Transition for ¹³C₆-5-hydroxy-PhIP: m/z 247.1 → 232.1
-
-
5. Data Analysis and Quality Control:
-
Generate a calibration curve using standards of known concentration.
-
Calculate the concentration of this compound in the urine sample by relating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the concentration to creatinine levels to account for variations in urine dilution (expressed as ng/mg creatinine).
-
Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to validate accuracy and precision.
Part 4: Data Interpretation and Epidemiological Application
The quantitative data obtained from biomarker analysis can be used to stratify populations based on exposure levels.
Table 1: Representative Urinary this compound Levels in Human Studies
| Population / Dietary Group | Typical Concentration Range (ng/mg creatinine) | Reference |
| Vegetarians / Low Meat Intake | < 0.1 - 0.5 | |
| General Population (Omnivores) | 0.5 - 5.0 | |
| High Well-Done Meat Consumers | > 5.0 - 20.0+ |
Note: These values are illustrative and can vary based on genetics (e.g., CYP1A2 activity), cooking methods, and analytical sensitivity.
In molecular epidemiology, these biomarker data are integrated into study designs:
-
Case-Control Studies: Compare levels of this compound (or PhIP-DNA adducts) in cancer cases versus healthy controls to determine if higher exposure is associated with the disease.
-
Cohort Studies: Measure baseline biomarker levels in a large, healthy population and follow them over time to prospectively investigate whether individuals with higher initial exposure have a greater risk of developing cancer.
By replacing or supplementing questionnaire data with quantitative biomarker measurements, researchers can establish a more definitive link between the consumption of well-done meat, PhIP exposure, and cancer risk, ultimately informing public health guidelines and dietary recommendations.
References
-
Sugimura, T., Wakabayashi, K., Nakagama, H., & Nagao, M. (2004). Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish. Cancer Science. [Link]
-
Turesky, R. J. (2007). Formation and biochemistry of carcinogenic heterocyclic aromatic amines in cooked meats. Toxicology Letters. [Link]
-
Crofts, F. G., Sutter, T. R., & Turesky, R. J. (1998). The role of human cytochrome P450 1A2 and N-acetyltransferase in the metabolic activation of the food-derived carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Carcinogenesis. [Link]
-
Turesky, R. J., & Le Marchand, L. (2011). Metabolism and biomarkers of heterocyclic aromatic amines in humans. Journal of Chromatography B. [Link]
-
Hein, D. W., Doll, M. A., Fretland, A. J., Leff, M. A., Webb, S. J., Xiao, G. H., Devanaboyina, U. S., Nangju, N. A., & Feng, Y. (2000). Molecular genetics and epidemiology of the NAT1 and NAT2 acetylation polymorphisms. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Kensler, T. W., Egner, P. A., Agyeman, A. S., Groopman, J. D., Rogers, J. D., Roebuck, B. D., & Turesky, R. J. (2014). PhIP-DNA adducts in humans: effects of diet and smoking. Cancer Epidemiology, Biomarkers & Prevention. [Link]
-
Turesky, R. J., Vouros, P., & Gago-Dominguez, M. (2005). Biomonitoring the cooked meat carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine: a review. Cancer Epidemiology, Biomarkers & Prevention. [Link]
Investigating the Cytotoxicity of 5-Hydroxy-PhIP: Recommended Cell Culture Models and Assay Protocols
An Application Guide and Protocol
Abstract
The heterocyclic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant mutagen formed during the cooking of meat and fish and is classified as a possible human carcinogen (Group 2B) by the IARC.[1] Its genotoxicity is contingent upon metabolic activation, a multi-step process primarily initiated by cytochrome P450 (CYP) enzymes.[1][2] This process leads to the formation of reactive metabolites, including N-hydroxy-PhIP (N-OH-PhIP), which can form DNA adducts or degrade to products like 5-Hydroxy-PhIP.[3][4] Understanding the cytotoxic effects of these metabolites is critical for assessing the risk associated with dietary PhIP exposure. This application note provides a comprehensive guide for researchers, detailing suitable in vitro cell culture models and robust protocols for quantifying the cytotoxicity of this compound.
The Critical Role of Metabolic Activation
PhIP itself is a pro-carcinogen and requires metabolic activation to exert its toxic effects. This biotransformation is a critical consideration when selecting an appropriate cell model.
The Activation Pathway:
-
Phase I Metabolism: The initial and rate-limiting step is the N²-hydroxylation of PhIP to form N-OH-PhIP. This reaction is predominantly catalyzed by CYP1A family enzymes, particularly CYP1A2 in the liver and CYP1A1 in extrahepatic tissues.[1][2][5]
-
Phase II Metabolism: The proximate carcinogen, N-OH-PhIP, is then esterified by Phase II enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs).[1]
-
Formation of Reactive Species: This esterification produces highly unstable intermediates (e.g., N²-acetoxy-PhIP) that can spontaneously break down to form a reactive nitrenium ion. This ion is the ultimate carcinogen that readily forms covalent bonds with DNA, primarily at the C8 position of guanine, leading to PhIP-C8-dG adducts.[1]
-
Formation of this compound: The unstable N-acetoxy-PhIP conjugate can also react with proteins, glutathione, or other buffer constituents and subsequently degrade to form the more stable metabolite, this compound.[3] The formation of this compound is therefore indicative of the metabolic activation of PhIP to its ultimate mutagenic form.[3][4]
Selecting an Appropriate In Vitro Cell Model
The choice of cell line is paramount and depends on the specific research question. An ideal model should either possess endogenous metabolic capabilities or be used in a system that accounts for metabolic activation.
| Cell Line | Origin | Key Characteristics & Rationale | Recommended Seeding Density (96-well plate) |
| HepG2 | Human Hepatocellular Carcinoma | Metabolic Hub: Retains many specialized functions of human hepatocytes, including the expression of key Phase I (e.g., CYP1A) and Phase II enzymes.[6] This makes it an excellent model for studying compounds that require metabolic activation.[7][8] | 1 x 10⁴ - 2 x 10⁴ cells/well |
| Caco-2 | Human Colon Adenocarcinoma | Intestinal Barrier Model: Differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelium.[9][10] Ideal for studying intestinal cytotoxicity, absorption, and the role of efflux transporters.[11][12] | 2 x 10⁴ - 4 x 10⁴ cells/well |
| MCF10A | Human Mammary Epithelial (Non-tumorigenic) | Target Tissue Model: Represents a relevant target tissue for PhIP-induced carcinogenesis.[13] As an ER-negative, non-transformed cell line, it serves as a useful control and model for studying the early cellular responses to genotoxic agents in normal breast epithelium. | 5 x 10³ - 1 x 10⁴ cells/well |
Experimental Workflow for Cytotoxicity Assessment
A standardized workflow ensures reproducibility and allows for the comparison of multiple endpoints. The general process involves cell seeding, treatment with this compound, and subsequent analysis using various cytotoxicity assays.
Key Considerations:
-
Dose-Response: Test a wide range of this compound concentrations (e.g., logarithmic scale from 1 µM to 200 µM) to determine the IC₅₀ value.[14]
-
Time-Course: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response.[14]
-
Controls: Always include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in media only.
-
Positive Control (Assay-specific): A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for LDH release) to validate assay performance.[15]
-
Detailed Cytotoxicity Assay Protocols
Here we provide step-by-step protocols for three complementary assays that measure different aspects of cell death.
| Assay | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16][17] | Cell Viability / Metabolic Activity |
| LDH Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon loss of plasma membrane integrity.[18] | Cell Membrane Damage / Necrosis |
| Caspase-3/7 Assay | A luminescent or fluorescent assay that measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway, via cleavage of a specific substrate.[19][20] | Apoptosis |
Protocol 4.1: MTT Cell Viability Assay
This assay provides a quantitative measure of cell viability based on mitochondrial function.[21]
A. Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile, phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[17] Filter-sterilize through a 0.2 µm filter and store in light-protected aliquots at -20°C.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.
B. Step-by-Step Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Remove the culture medium and replace it with 100 µL of fresh medium containing the desired concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.[21]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
C. Data Analysis:
-
Corrected Absorbance = Absorbance (570nm) - Absorbance (630nm)
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
Protocol 4.2: LDH Cytotoxicity Assay
This assay measures the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis or late apoptosis.[15]
A. Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions for a commercial LDH assay kit (e.g., CytoTox 96® from Promega, or similar). This typically involves reconstituting a substrate mix with an assay buffer.[23]
B. Step-by-Step Procedure:
-
Follow steps 1-3 from the MTT protocol to set up and treat cells in a 96-well plate.
-
Set up Controls on the same plate:
-
Maximum LDH Release Control: Add 10 µL of the kit's Lysis Solution (or 1% Triton X-100) to triplicate wells of untreated cells 45 minutes before the end of the incubation period.[15]
-
Spontaneous LDH Release Control: Untreated or vehicle-treated cells.
-
Culture Medium Background: Medium only, no cells.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Add 50 µL of the prepared LDH reaction solution to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution (if provided with the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
C. Data Analysis:
-
% Cytotoxicity = [ (Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100
Protocol 4.3: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent "add-mix-measure" assay is a highly sensitive method for detecting apoptosis through the activity of executioner caspases 3 and 7.[19]
A. Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (Promega). This involves adding the buffer to the lyophilized substrate. Allow the reagent to equilibrate to room temperature before use.[24]
B. Step-by-Step Procedure:
-
Follow steps 1-3 from the MTT protocol to set up and treat cells in a white-walled, clear-bottom 96-well plate suitable for luminescence.
-
At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.[20]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a microplate reader.
C. Data Analysis:
-
Data is typically expressed as Relative Luminescence Units (RLU).
-
Fold Increase in Caspase Activity = RLU of Treated Cells / RLU of Vehicle Control Cells
Mechanistic Insights: The Apoptotic Cascade
Genotoxic stress induced by PhIP metabolites can trigger the intrinsic pathway of apoptosis. DNA damage activates sensor proteins that lead to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c. This, in turn, initiates the formation of the apoptosome, which activates caspase-9, the key initiator caspase. Caspase-9 then cleaves and activates the executioner caspases, including caspase-3 and -7, which orchestrate the dismantling of the cell.[20] Measuring Caspase-3/7 activity is therefore a direct assessment of this critical cell death pathway.
References
-
Cachia, D. (2018). Mouse lung CYP1A1 catalyzes the metabolic activation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - PMC. NIH. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Pauklin, S., et al. (2010). Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53. NIH. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. [Link]
-
NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
Androutsopoulos, V. P., et al. (2009). Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC. NIH. [Link]
-
Frandsen, H., & Alexander, J. (2000). N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine. PubMed. [Link]
-
Wang, X., et al. (2020). New insights of CYP1A in endogenous metabolism: a focus on single nucleotide polymorphisms and diseases. ScienceOpen. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE. [Link]
-
Žegura, B., et al. (2019). Development of in vitro 3D cell model from hepatocellular carcinoma (HepG2) cell line and its application for genotoxicity testing. PubMed. [Link]
-
Tarasova, K. (2025). Caspase 3/7 Activity. protocols.io. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NIH. [Link]
-
Frandsen, H., & Alexander, J. (2000). Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP.... ResearchGate. [Link]
-
Kappenstein, O., et al. (2020). Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials. MDPI. [Link]
-
Ma, Q., & Lu, A. Y. (2017). Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice. Semantic Scholar. [Link]
-
Kestell, P., et al. (1999). Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues. PubMed. [Link]
-
Reale, O., et al. (2021). Co-culture model of Caco-2/HT29-MTX cells: A promising tool for investigation of phycotoxins toxicity on the intestinal barrier. ResearchGate. [Link]
-
Karbowska, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. [Link]
-
Alexander, J., et al. (1991). Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents. PubMed. [Link]
-
Wu, Z., et al. (2022). Cytotoxicity and intestinal permeability of phycotoxins assessed by the human Caco-2 cell model. ResearchGate. [Link]
-
Vanhaecke, T., et al. (2008). The microbial PhIP metabolite 7-hydroxy-5-methyl-3-phenyl-6,7,8,9-tetrahydropyrido[3′,2′:4,5]imidazo[1,2-a]pyrimidin-5-ium chloride (PhIP-M1) induces DNA damage, apoptosis and cell cycle. ResearchGate. [Link]
-
Weiss, J., et al. (2010). A new intestinal cell culture model to discriminate the relative contribution of P-gp and BCRP on transport of substrates such as imatinib. PubMed. [Link]
-
Shaw, M. W., & Hayes, A. W. (1976). Mutagenicity and cytotoxicity of irradiated foods and food components. PubMed. [Link]
-
Constantinescu, G., et al. (2022). Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste. MDPI. [Link]
-
Yen, G. C., et al. (2001). Evaluation of the cytotoxicity, mutagenicity and antimutagenicity of emerging edible plants. PubMed. [Link]
-
de la T. O. C., et al. (2022). Cytotoxic and mutagenic effects of the food additive tartrazine on eukaryotic cells. PubMed. [Link]
-
Reale, O., et al. (2020). Co-culture model of Caco-2/HT29-MTX cells: A promising tool for investigation of phycotoxins toxicity on the intestinal barrier. PubMed. [Link]
-
Gooderham, N. J. (2007). Mechanisms of action of the carcinogenic heterocyclic amine PhIP. PubMed. [Link]
-
Vinken, M. (2018). Hepatotoxicity prediction based on HepG2 cells and comparison to PHH. a.... ResearchGate. [Link]
-
Altogen Labs. HepG2 Xenograft Model. [Link]
-
Nobre, M. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. ResearchGate. [Link]
-
Hunting, D. J., & Gowans, B. J. (1987). Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids. PubMed. [Link]
-
Wang, Z., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC. NIH. [Link]
-
Castell, J. V., et al. (2014). Cell-based models to predict human hepatotoxicity of drugs. Redalyc. [Link]
Sources
- 1. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine: formation of 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo [4,5-b]pyridine, a possible biomarker for the reactive dose of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of in vitro 3D cell model from hepatocellular carcinoma (HepG2) cell line and its application for genotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 薬物吸収がより予測的な Caco-2 腸管薬物トランスポーターモデル [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. A new intestinal cell culture model to discriminate the relative contribution of P-gp and BCRP on transport of substrates such as imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of action of the carcinogenic heterocyclic amine PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 20. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. protocols.io [protocols.io]
Application Note: 5-Hydroxy-PhIP as a Key Tool for Elucidating PhIP Carcinogenic Metabolism Pathways
For: Researchers, scientists, and drug development professionals.
Abstract
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic amine (HCA) found in cooked meats and is a recognized pro-carcinogen. Its metabolic activation to DNA-reactive species is a critical step in the initiation of cancer, particularly in hormonally-responsive tissues like the prostate and breast. Understanding the intricate pathways of PhIP metabolism is therefore paramount for risk assessment and the development of potential chemopreventive strategies. This application note details the utility of the metabolite 5-Hydroxy-PhIP as an essential tool for studying these pathways. We provide detailed protocols for its use in in vitro cell-based assays and discuss the scientific rationale behind the experimental design, ensuring data integrity and reproducibility.
Introduction: The Carcinogenic Threat of PhIP and the Role of Metabolism
PhIP is formed during the high-temperature cooking of meat and fish. Upon ingestion, the lipophilic nature of PhIP allows for its wide distribution throughout the body. However, PhIP itself is not the ultimate carcinogen. Its bioactivation is a multi-step process primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, in the liver.[1][2][3] This initial step involves N-hydroxylation to form N-hydroxy-PhIP, a more reactive intermediate. Subsequent esterification by sulfotransferases (SULTs) or N-acetyltransferases (NATs) generates highly unstable esters that can spontaneously form the highly electrophilic nitrenium ion.[1][3] This ion readily reacts with DNA bases, primarily guanine, to form DNA adducts, which, if not repaired, can lead to mutations and initiate carcinogenesis.[1][4]
However, the metabolic story of PhIP is not solely one of activation. The molecule also undergoes extensive Phase II detoxification reactions.[5][6][7] A significant detoxification pathway involves the direct hydroxylation of the PhIP molecule at various positions, primarily the 5-position, to form this compound. This reaction is also mediated by CYP enzymes. This compound is a more polar, water-soluble metabolite that is more readily excreted, representing a key detoxification route.[2] Therefore, the balance between the bioactivation pathway (N-hydroxylation) and the detoxification pathway (e.g., 5-hydroxylation) is a critical determinant of an individual's susceptibility to PhIP-induced cancer.
This complex interplay is why having access to key metabolites like this compound is crucial for researchers. It serves as an analytical standard for metabolite identification and quantification, allowing for a precise assessment of the metabolic flux through the detoxification pathway.
The Scientific Rationale: Why this compound is an Indispensable Tool
The study of PhIP metabolism presents significant analytical challenges. The concentrations of PhIP and its metabolites in biological matrices are often low, and the various metabolic pathways create a complex mixture of structurally similar compounds. The use of an authentic this compound standard is essential for several reasons:
-
Unambiguous Metabolite Identification: In complex biological samples (e.g., cell lysates, urine, plasma), the presence of numerous endogenous compounds can interfere with analytical detection. Co-elution in chromatographic systems is a common problem. By using a this compound standard, researchers can definitively confirm the identity of this metabolite in their samples by comparing retention times and mass fragmentation patterns.
-
Accurate Quantification: Reliable quantification of metabolic products is fundamental to understanding the kinetics of PhIP metabolism. A this compound standard allows for the creation of calibration curves, enabling the accurate determination of the concentration of this detoxification product in experimental samples. This quantitative data is vital for assessing the activity of specific CYP enzymes and for evaluating the efficacy of potential chemopreventive agents that may enhance detoxification pathways.
-
Probing Enzyme Kinetics: By incubating PhIP with liver microsomes or specific recombinant CYP enzymes and quantifying the formation of this compound over time, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for this specific metabolic reaction.
-
Evaluating Modulators of PhIP Metabolism: Many natural and synthetic compounds can modulate the activity of CYP enzymes. For instance, certain dietary flavonoids are known to induce or inhibit specific CYPs. By using this compound as a biomarker, researchers can screen compounds for their ability to enhance the detoxification of PhIP, a potential strategy for cancer prevention.
Experimental Workflow: A Self-Validating System
The following diagram illustrates a typical workflow for studying the impact of a test compound on PhIP metabolism in a human liver cell line (e.g., HepG2). This workflow is designed to be self-validating by incorporating appropriate controls.
Sources
- 1. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. askthescientists.com [askthescientists.com]
- 7. Enhanced Phase II Detoxification Contributes to Beneficial Effects of Dietary Restriction as Revealed by Multi-platform Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Advanced Strategies for High-Sensitivity 5-Hydroxy-PhIP Detection
Welcome to the technical support center for advanced bioanalytical applications. This guide is designed for researchers, scientists, and drug development professionals tackling the challenge of detecting 5-Hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (5-Hydroxy-PhIP) in low-dose studies. As a critical metabolite of the dietary carcinogen PhIP, its accurate quantification at trace levels is paramount for toxicokinetic and biomarker research. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to achieve the highest levels of sensitivity and data integrity in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is extremely low, barely distinguishable from the baseline noise. Where should I start troubleshooting?
A1: A low signal-to-noise (S/N) ratio is the most common challenge in trace-level analysis. The issue can originate from three main areas: the sample itself (matrix effects), the liquid chromatography (LC) separation, or the mass spectrometry (MS) detection.
-
Start with the MS: Ensure your instrument is performing optimally. Infuse a standard solution of this compound directly into the mass spectrometer to confirm that your tuning parameters (e.g., precursor/product ion selection, collision energy) are correct and that the instrument has sufficient intrinsic sensitivity.
-
Evaluate the Matrix: Biological matrices like plasma and urine are rich in endogenous components (salts, lipids, proteins) that can interfere with the ionization of your target analyte, a phenomenon known as ion suppression.[1][2] A simple post-column infusion experiment can quickly diagnose the presence of ion suppression in the region where this compound elutes.
-
Assess Chromatography: Poor chromatographic peak shape (e.g., broad or tailing peaks) will reduce peak height and, consequently, the S/N ratio. This could be due to an inappropriate column, a suboptimal mobile phase, or carryover from previous injections.
Q2: What is the single most important factor for ensuring accurate quantification in low-dose studies?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for high-quality quantitative bioanalysis.[3] A SIL-IS, such as deuterium-labeled this compound (e.g., this compound-d3), is chemically identical to the analyte and will co-elute chromatographically. This means it experiences the exact same variations in extraction recovery, matrix effects, and ionization efficiency.[4][5] By normalizing the analyte signal to the SIL-IS signal, you can correct for these variations, leading to vastly improved accuracy and precision, especially at the lower limit of quantitation (LLOQ).[3]
Q3: Should I consider chemical derivatization for this compound analysis?
A3: Yes, derivatization is a powerful strategy to enhance sensitivity. This compound has both a phenolic hydroxyl group and an amino group, which can have moderate ionization efficiency. Derivatization with a reagent like Dansyl Chloride can significantly improve performance by:
-
Enhancing Ionization: The dansyl group contains a tertiary amine that is readily protonated in positive electrospray ionization (ESI+), leading to a much stronger MS signal.[1][6][7]
-
Improving Chromatography: The derivatization adds a bulky, hydrophobic moiety to the molecule, which can improve retention on reversed-phase columns and move the analyte away from the early-eluting, unretained matrix components that often cause the most severe ion suppression.[8]
Q4: My assay variability is high between different batches of plasma/urine. What could be the cause?
A4: High inter-batch variability often points to inconsistent sample preparation or unresolved matrix effects that differ between biological lots.[3]
-
Sample Preparation: Ensure your extraction protocol, particularly if using solid-phase extraction (SPE), is robust. Inconsistent conditioning, loading, washing, or elution steps can lead to variable recovery.
-
Matrix Effects: Different lots of plasma or urine can have varying compositions of lipids, proteins, and metabolites, leading to different degrees of ion suppression.[2] This is another reason why a co-eluting SIL-IS is essential, as it will compensate for this lot-to-lot variability.[3]
-
Analyte Stability: Assess the stability of this compound in the matrix under your storage and handling conditions. Degradation can occur during freeze-thaw cycles or if samples are left at room temperature for extended periods.[7][9]
Troubleshooting Guide: From Sample to Signal
This section addresses specific problems you may encounter during method development and sample analysis.
Issue 1: Poor or Non-Reproducible Analyte Recovery During Sample Preparation
Question: I'm using solid-phase extraction (SPE) to clean up my plasma samples, but the recovery of this compound is low and inconsistent. What am I doing wrong?
Answer & Rationale:
Low and variable recovery from SPE is a classic problem that usually stems from a mismatch between the analyte's chemistry and the SPE protocol. For a polar, ionizable compound like this compound, a mixed-mode cation exchange SPE protocol is often superior to a simple reversed-phase approach.
Troubleshooting Steps:
-
Verify Sorbent Choice: Standard C18 (reversed-phase) sorbents may not provide sufficient retention for polar metabolites. A mixed-mode sorbent that combines reversed-phase with strong cation exchange (SCX) will provide two mechanisms of retention, significantly improving capture from the aqueous matrix.
-
Optimize pH During Loading: The primary amine group on this compound will be protonated (positively charged) at acidic pH (e.g., pH < 6). Adjusting your sample pH with formic or acetic acid before loading ensures efficient binding to the cation exchange functional groups on the sorbent.
-
Refine Wash Steps: The wash steps are critical for removing interferences without losing the analyte.
-
Aqueous Wash: A first wash with a weak acidic buffer (e.g., 2% formic acid in water) will remove salts and other polar, non-basic interferences.
-
Organic Wash: A subsequent wash with an organic solvent like methanol will remove retained non-polar interferences, such as phospholipids. The cation exchange mechanism will retain the charged this compound.
-
-
Optimize Elution: Elution from a mixed-mode sorbent requires disrupting the ionic interaction. This is best achieved with a basic organic solvent. A common choice is 5% ammonium hydroxide in methanol or acetonitrile. This neutralizes the charge on the analyte, releasing it from the sorbent.
Issue 2: High Background Noise and Unidentified Interfering Peaks
Question: My chromatograms are very noisy, and I see many interfering peaks, especially in my blank matrix samples. How can I clean this up?
Answer & Rationale:
High background noise and interfering peaks obscure your analyte of interest, raising the limit of detection. These issues can originate from the sample matrix, the LC system itself, or contaminated solvents.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for high background noise.
Detailed Steps:
-
Isolate the Source: Follow the logic in the diagram above. This systematic approach will determine if the contamination is from your solvents/MS, the LC column, or the sample/autosampler.
-
Address Carryover: Carryover from high-concentration samples into subsequent blanks or low-concentration samples is a common problem.
-
Strong Needle Wash: Your autosampler's needle wash is critical. Use a wash solution that is a stronger solvent for this compound than your mobile phase. A mixture of acetonitrile, isopropanol, and water with a small amount of acid or base is often effective.
-
Injection Order: Analyze samples in an order of expected concentration, from low to high, where possible. Always run blank injections after high-concentration standards or samples to check for carryover.
-
-
Remove Phospholipids: In plasma or serum, phospholipids are a major source of matrix effects and background noise.[1] If a basic SPE protocol is insufficient, consider specialized phospholipid removal plates or cartridges, or online SPE technologies that divert the initial, unretained fraction containing these interferences to waste.[10]
Validated Experimental Protocols
These protocols serve as a robust starting point for your method development. As with any bioanalytical method, validation according to regulatory guidelines (e.g., ICH M10) is essential to demonstrate that the method is suitable for its intended purpose.[10][11][12][13]
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) from Human Urine
This protocol is designed to maximize the recovery of this compound while removing a significant portion of matrix interferences.
Materials:
-
Mixed-mode polymeric cation exchange SPE cartridges (e.g., Strata-X-C, 30 mg/1 mL)
-
Urine samples, pre-treated with β-glucuronidase/sulfatase if analyzing for total this compound
-
Internal Standard: this compound-d3 (or PhIP-d3 as a close surrogate)
-
Reagents: Formic acid, Methanol, Acetonitrile, Ammonium hydroxide (all LC-MS grade)
Step-by-Step Procedure:
-
Sample Pre-treatment: To 500 µL of urine, add 500 µL of 2% formic acid in water. Add the SIL-IS to achieve the desired final concentration. Vortex to mix.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Load the entire 1 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water through the cartridge.
-
Wash 2 (Non-Polar Interferences): Pass 1 mL of methanol through the cartridge. Dry the sorbent bed under vacuum for 1-2 minutes.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: LC-MS/MS Instrumental Analysis
This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) for fast, high-resolution separation.
Instrumentation & Columns:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, sub-2 µm particle size (e.g., 2.1 x 50 mm, 1.8 µm).
LC Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization and sharp peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution from the reversed-phase column. |
| Gradient | 5% B to 70% B over 5 min | A shallow gradient ensures good separation from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Small volume to minimize peak distortion. |
MS/MS Parameters (ESI+):
Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity. At least two transitions should be monitored for each analyte for confident identification.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Use |
| This compound | 241.1 | 226.1 | ~25 | Quantifier (Loss of -CH3) |
| This compound | 241.1 | 198.1 | ~35 | Qualifier (Loss of -CH3, -CO) |
| This compound-d3 (IS) | 244.1 | 229.1 | ~25 | Quantifier (Loss of -CD3) |
| This compound-d3 (IS) | 244.1 | 201.1 | ~35 | Qualifier (Loss of -CD3, -CO) |
Note: The exact m/z values and collision energies must be empirically optimized on your specific instrument by infusing a standard solution.
Method Validation Workflow:
Caption: Bioanalytical method validation workflow overview.
References
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). AIT Bioscience. [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone. [Link]
-
Rapid biomonitoring of heterocyclic aromatic amines in human urine by tandem solvent solid phase extraction liquid chromatography electrospray ionization mass spectrometry. (n.d.). PubMed. [Link]
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
Willenberg, I., von Elsner, L., Steinberg, P., & Schebb, N. H. (2015). Development of an online-SPE-LC-MS method for the investigation of the intestinal absorption of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PHIP) and its bacterial metabolite PHIP-M1 in a Caco-2 Transwell system. Food Chemistry, 166, 537-543. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science. [Link]
-
Bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
-
Dose validation of PhIP hair level as a biomarker of heterocyclic aromatic amines exposure: a feeding study. (2012). Carcinogenesis, 33(3), 603-608. [Link]
- Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome. Analytical Chemistry, 81(10), 3919-3932.
-
Quantification of α-PHiP in biological matrices. (2026). Frontiers in Pharmacology. [Link]
-
Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC--MS-QToF. (2023). PubMed. [Link]
-
Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP. (n.d.). ResearchGate. [Link]
-
A chemical derivatization-based pseudotargeted LC-MS/MS method for high coverage determination of dipeptides. (2023). PubMed. [Link]
-
Pesticide LC/MS/MS Library Version 1.0 for Cliquid - Software. (n.d.). SCIEX. [Link]
-
Stable Isotope Labeled peptides. (n.d.). GenScript. [Link]
-
Determination of 5-hydroxytryptamine,Adrenalin and Noradrenalin in Human Plasma by Pre-column Derivatization HPLC-MS/MS. (2018). PubMed. [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods. (2024). Forensic RTI. [Link]
-
UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. (n.d.). Future Science. [Link]
-
LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin. (2021). PubMed. [Link]
-
Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. (n.d.). Bibliomed. [Link]
-
Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (2024). PubMed Central. [Link]
-
Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. (n.d.). Metabolomics Workbench. [Link]
-
[Chemical methods for determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons and polychlorinated biphenyls in biological material]. (n.d.). PubMed. [Link]
-
Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. (2011). Chemical Research in Toxicology, 24(11), 2015-2027. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013). Journal of Chromatography B, 940, 132-138. [Link]
Sources
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Determination of heterocyclic amines in urine samples by capillary liquid chromatography with evaporated light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. Development of an online-SPE-LC-MS method for the investigation of the intestinal absorption of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PHIP) and its bacterial metabolite PHIP-M1 in a Caco-2 Transwell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of PhIP and its Metabolites
Welcome to the technical support center for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the chromatographic separation of these critical compounds. As a potent and prevalent dietary carcinogen, accurate quantification of PhIP and its metabolic fate is paramount. This resource synthesizes technical protocols with the underlying scientific principles to empower you to develop robust, reliable, and reproducible analytical methods.
I. Foundational Knowledge: The Analyte and the Challenge
PhIP is a heterocyclic aromatic amine (HAA) formed in cooked meats and fish.[1] Its carcinogenicity is linked to its metabolic activation by cytochrome P450 enzymes (primarily CYP1A2) into reactive metabolites that can form DNA adducts.[2][3]
The primary analytical challenge lies in the simultaneous separation and detection of the parent compound and its structurally similar metabolites, which include:
-
Phase I Metabolites: N²-hydroxy-PhIP (N-OH-PhIP), 4'-hydroxy-PhIP (4'-OH-PhIP), and 5-hydroxy-PhIP (5-OH-PhIP).[4]
-
Phase II Metabolites: Glucuronide and sulfate conjugates of the hydroxylated metabolites.[5]
These compounds often exist at trace levels in complex biological matrices (e.g., urine, plasma, tissue) or food extracts, necessitating highly sensitive and selective analytical methods, typically utilizing High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS).[2][6]
II. Troubleshooting Guide: From Sample to Signal
This section addresses specific issues encountered during the analysis of PhIP and its metabolites in a question-and-answer format.
A. Sample Preparation Issues
Question: I have low or no recovery of PhIP metabolites from urine samples. What is the likely cause and how can I fix it?
Answer: The most probable cause is the presence of Phase II glucuronide conjugates, which are highly water-soluble and may not be efficiently extracted or detected without a hydrolysis step. PhIP metabolites are extensively conjugated before excretion.[5]
Causality & Solution:
-
The Problem of N-Glucuronides: A significant portion of PhIP metabolites, particularly N-OH-PhIP, form N-glucuronides. These conjugates are often resistant to enzymatic hydrolysis by standard β-glucuronidase enzymes.[5]
-
Solution 1: Enzymatic Hydrolysis Optimization: While challenging, enzymatic hydrolysis is gentler on the analyte than chemical methods. Success depends on the enzyme source and reaction conditions.
-
Protocol: Test different β-glucuronidase preparations (e.g., from recombinant sources, Abalone, or Helix pomatia) as their efficiencies can vary significantly.[7][8][9] Optimize incubation time (from 30 minutes to 24 hours) and temperature (room temperature to 55°C or higher) to maximize cleavage of the specific conjugates in your samples.[8][10]
-
-
Solution 2: Chemical Hydrolysis: For complete hydrolysis of resistant N-glucuronides, chemical methods can be employed.
-
Protocol: Treatment with hydrazine hydrate has been shown to effectively cleave PhIP N-glucuronides.[5] However, this is a harsh method that can also reduce N-OH-PhIP back to the parent PhIP, which must be accounted for in the experimental design.[5] Acid hydrolysis (e.g., with HCl) is another option that has been used to release PhIP from conjugates.
-
-
Validation: Regardless of the method, it is crucial to validate the hydrolysis efficiency using certified reference standards of the conjugated metabolites if available.
Question: My analyte recovery from plasma or food samples is inconsistent after Solid-Phase Extraction (SPE). How can I improve this?
Answer: Inconsistent SPE recovery is typically due to inadequate method optimization for the specific matrix or analyte properties. PhIP is a basic compound, and leveraging this property is key to a robust SPE protocol.
Causality & Solution:
-
Analyte-Sorbent Interaction: For basic compounds like PhIP, a mixed-mode cation-exchange SPE sorbent is often more effective than a simple reversed-phase (C18) sorbent. This allows for a more rigorous washing protocol to remove matrix interferences without losing the analyte.
-
Matrix Interferences: Food matrices can be complex, containing fats and other compounds that interfere with extraction.[11][12] Biological fluids like plasma contain high levels of proteins and phospholipids that can reduce extraction efficiency and cause matrix effects.[13]
Recommended SPE Protocol (Mixed-Mode Cation Exchange):
| Step | Solvent/Solution | Purpose & Rationale |
| Condition | 2-3 column volumes of Methanol | Wets the sorbent and activates the reversed-phase functional groups. |
| Equilibrate | 2-3 column volumes of Water or acidic buffer (e.g., 0.1 M Formic Acid) | Prepares the sorbent for the aqueous sample and ensures the cation-exchange groups are properly protonated. |
| Load | Pre-treated sample (pH adjusted to <4) | At low pH, the primary amine group of PhIP is protonated (positively charged), ensuring strong retention on the cation-exchange sorbent. |
| Wash 1 | 2-3 column volumes of acidic water/buffer | Removes polar, non-retained matrix components. |
| Wash 2 | 2-3 column volumes of Methanol | Removes non-polar, non-ionic interferences retained by the reversed-phase mechanism (e.g., some lipids). |
| Elute | 1-2 column volumes of 5% Ammonium Hydroxide in Methanol | The basic elution solvent neutralizes the amine group on PhIP, disrupting its interaction with the cation-exchange sorbent and allowing it to be eluted. |
B. Chromatographic & Separation Problems
Question: I'm observing significant peak tailing for PhIP and its metabolites. What is causing this and how do I fix it?
Answer: Peak tailing for PhIP is a classic problem for basic analytes on silica-based reversed-phase columns. It is primarily caused by secondary interactions between the positively charged amine groups on the analytes and negatively charged residual silanol groups on the column packing material.[14][15][16]
Causality & Solution:
-
Silanol Interactions: At mobile phase pH values above ~3, residual silanol groups (Si-OH) on the silica surface become deprotonated (Si-O⁻), creating active sites for strong ionic interactions with protonated basic compounds. This secondary retention mechanism leads to tailing.[15][17]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, effectively neutralizing them and minimizing the unwanted secondary interactions. This is often the most effective and simplest solution.[14][15]
-
Solution 2: Use a Modern, High-Purity Column: Modern "Type B" silica columns have lower metal content and are more effectively end-capped, meaning fewer residual silanol groups are available to cause tailing.[14] If you are using an older column (Type A), switching to a modern equivalent can dramatically improve peak shape.
-
Solution 3: Add a Competing Base (Historical Approach): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mitigate tailing. The TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, this approach can suppress MS signal and is less common with modern columns.[14]
Workflow for Troubleshooting Peak Tailing
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in human TP53 knock-in (Hupki) mouse embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deconjugation of N-glucuronide conjugated metabolites with hydrazine hydrate--biomarkers for exposure to the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kurabiotech.com [kurabiotech.com]
- 8. mdpi.com [mdpi.com]
- 9. norlab.com [norlab.com]
- 10. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chromtech.com [chromtech.com]
Technical Support Center: Solid-Phase Extraction (SPE)
Introduction: The Challenge of Extracting 5-Hydroxy-PhIP
Welcome to the technical support guide for Solid-Phase Extraction (SPE) of this compound (5-OH-PhIP). As the most abundant heterocyclic amine (HCA) found in cooked meats, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a significant focus in toxicology and food safety research[1]. Its hydroxylated metabolite, 5-OH-PhIP, serves as a critical biomarker for assessing the genotoxic dose of PhIP in biomonitoring studies[2].
However, extracting 5-OH-PhIP from complex biological matrices like urine, plasma, or tissue homogenates presents a significant analytical challenge. Compared to its parent compound, the addition of a hydroxyl group increases its polarity, altering its retention behavior on common SPE sorbents. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies rooted in chromatographic principles to help you overcome low and inconsistent recoveries.
Key Analyte Properties: this compound
Understanding the physicochemical properties of your analyte is the foundation of any successful SPE method.[3] 5-OH-PhIP is a multi-functional molecule, and its behavior is dictated by the interplay of its different chemical moieties.
| Property | Value / Description | Implication for SPE |
| Chemical Structure | 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine | Contains a hydrophobic phenyl-imidazo-pyridine core, a polar hydroxyl group, and basic amine functionalities. This suggests that multiple interaction modes (Reversed-Phase, Ion-Exchange) are possible. |
| Molar Mass | ~240.26 g/mol (PhIP is 224.26 g/mol )[1][4] | Standard molecular weight for small molecule analysis. |
| Polarity | More polar than the parent PhIP due to the phenolic hydroxyl group. | May exhibit weaker retention on purely non-polar (e.g., C18) sorbents compared to PhIP. Requires careful optimization of aqueous sample load and wash conditions.[5] |
| Predicted pKa | Amine Groups: ~4-5 (Aromatic amines) and potentially higher for the imidazo group.[6]Phenolic Group: ~9-10 | The molecule's charge state is highly dependent on pH. At acidic pH (<3), the amines are protonated (positive charge). At alkaline pH (>11), the phenolic group is deprotonated (negative charge). This is the most critical parameter for controlling retention and elution. |
Troubleshooting Guide & FAQs
Question 1: My 5-OH-PhIP recovery is very low. Where could my analyte be getting lost?
Answer: Low recovery is the most common issue in SPE and can occur at three distinct stages of the process: sample loading, the wash step, or elution.[7][8] To diagnose the problem, you must systematically collect and analyze the fractions from each step (the load flow-through, the wash effluent, and the final eluate).
Below is a logical workflow to pinpoint the source of analyte loss.
Caption: Troubleshooting logic for identifying analyte loss in SPE.
Once you identify the stage of analyte loss, proceed to the relevant question below.
Question 2: My analyte is in the load flow-through. How do I improve retention?
Answer: Analyte breakthrough during sample loading indicates that the interaction between 5-OH-PhIP and the sorbent is too weak.[9] This is often a result of a mismatch in polarity, pH, or both.
Causality & Key Mechanisms:
5-OH-PhIP retention on reversed-phase (RP) media like C18 is driven by hydrophobic interactions. Its amine groups also allow for strong electrostatic interactions with cation-exchange sorbents.
-
Sorbent Choice is Mismatched: Due to its increased polarity, a standard C18 sorbent may not be hydrophobic enough for strong retention, especially from complex aqueous matrices.[10]
-
Sample pH is Incorrect: The charge state of your analyte is paramount. For RP, you want the analyte to be as neutral and non-polar as possible to maximize hydrophobic retention. For cation exchange, you need the analyte to be positively charged.
-
Loading Conditions are Too Aggressive: A high percentage of organic solvent in the sample or an excessively high flow rate can prevent the analyte from properly partitioning onto the sorbent.[9][11]
Troubleshooting Protocol 1: Optimizing Analyte Retention
This protocol systematically addresses the most critical factors for retaining a multi-functional analyte like 5-OH-PhIP.
Objective: Achieve >95% retention of 5-OH-PhIP on the SPE cartridge.
A. Sorbent Selection: If using a standard C18 sorbent, consider alternatives:
-
Polymeric Reversed-Phase (e.g., HLB): These offer higher surface area and capacity for polar analytes.[10]
-
Mixed-Mode Cation Exchange (MCX/SCX): This is often the best choice. It combines reversed-phase retention with strong cation exchange, allowing for a powerful two-pronged retention mechanism.[5][12]
B. pH Adjustment of Sample:
-
For Reversed-Phase (C18, HLB): Adjust sample pH to ~7-8. This neutralizes the basic amine groups, making the molecule less polar and enhancing hydrophobic retention.
-
For Mixed-Mode Cation Exchange (MCX): Adjust sample pH to < 4 (e.g., with 2% formic acid). This ensures the primary amine groups are fully protonated (positively charged), enabling strong binding to the negatively charged cation-exchange sorbent.
C. Loading Flow Rate:
-
Reduce the sample loading flow rate to 1-2 mL/min.[7] This provides sufficient residence time for the analyte to interact with the sorbent, which is crucial for establishing binding equilibrium.
D. Sample Pre-treatment:
-
Ensure the sample is diluted with an appropriate aqueous buffer so that the final organic solvent concentration is less than 5%. High organic content will disrupt RP retention.[9]
-
For highly proteinaceous samples (plasma, serum), a protein precipitation step (e.g., with acetonitrile) may be necessary prior to SPE to prevent column clogging and matrix effects.[13][14]
Caption: pH-mediated interactions with a mixed-mode sorbent.
Question 3: Retention is good, but I'm losing my analyte during the wash step. What should I do?
Answer: Analyte loss during the wash step means your wash solvent is too strong, prematurely eluting 5-OH-PhIP along with the interferences.[5] The goal of the wash step is to remove weakly bound matrix components without disturbing the analyte.
Causality & Key Mechanisms:
The strength of your wash solvent is determined by its organic content and its pH.
-
Excessive Organic Content: For reversed-phase retention, even a small increase in the percentage of methanol or acetonitrile in the wash can be enough to elute a polar compound like 5-OH-PhIP.
-
Incorrect Wash pH: If using an ion-exchange sorbent, washing with a solvent that neutralizes the charge on your analyte will disrupt the primary retention mechanism, causing it to elute.
Troubleshooting Protocol 2: Optimizing the Wash Step
Objective: Remove maximum interferences while ensuring <5% loss of 5-OH-PhIP.
A. For Reversed-Phase Sorbents (C18, HLB):
-
Step 1: Start with a 100% aqueous wash (e.g., water or buffer at the same pH as your sample load). This removes salts and very polar interferences.
-
Step 2: If a stronger wash is needed to remove more interferences, incrementally increase the organic content. Test 5%, 10%, and 15% methanol in water. Collect and analyze each wash fraction to find the point where 5-OH-PhIP begins to elute. Select the highest organic percentage that does not elute the analyte.
B. For Mixed-Mode Cation Exchange (MCX): This is where mixed-mode sorbents shine. You can use a strong organic wash to remove hydrophobic interferences without disrupting the powerful ion-exchange interaction.
-
Step 1 (Polar Wash): Wash with an acidic aqueous solution (e.g., 2% formic acid in water). This keeps 5-OH-PhIP charged and retained while removing polar interferences.
-
Step 2 (Non-Polar Wash): Wash with 100% methanol or acetonitrile. This is a very strong organic wash that will remove many hydrophobic matrix components (like lipids) that are not positively charged. Since 5-OH-PhIP is strongly retained by ion exchange, it will not elute.[12]
Question 4: My analyte is retained through the wash, but I get low recovery in my final eluate. How can I improve elution?
Answer: If the analyte is not in the load or wash fractions, it means it's still bound to the SPE sorbent after the elution step.[7] This indicates your elution solvent is too weak to overcome the analyte-sorbent interactions.
Causality & Key Mechanisms:
Elution is the reverse of retention. You must create conditions that disrupt the binding interactions.
-
Insufficient Elution Solvent Strength: For RP, the solvent must be non-polar enough to desorb the analyte. For ion-exchange, the solvent must neutralize the charge on the analyte or sorbent.
-
Inadequate Elution Volume: The volume of elution solvent may not be sufficient to pass completely through the sorbent bed and carry the entire analyte band with it.[7]
-
Secondary Interactions: Strong secondary interactions (e.g., pi-pi stacking with phenyl sorbents) can sometimes lead to irreversible binding.
Troubleshooting Protocol 3: Optimizing Elution
Objective: Achieve >95% recovery of the retained 5-OH-PhIP in the smallest practical volume.
A. For Reversed-Phase Sorbents (C18, HLB):
-
Increase Organic Strength: If using 50% methanol, try 80% or 100% methanol. Acetonitrile is a slightly stronger organic solvent than methanol and can also be effective.[6]
-
Increase Elution Volume: Elute with two or three separate 1 mL aliquots of solvent instead of a single 2 mL volume. Analyze them separately to see where the bulk of the analyte elutes.
-
Incorporate a "Soak" Step: Allow the elution solvent to sit in the sorbent bed for 1-5 minutes before applying vacuum. This allows more time for the solvent to disrupt interactions and desorb the analyte.[10]
B. For Mixed-Mode Cation Exchange (MCX): To elute from an MCX sorbent, you must disrupt both the hydrophobic and the ion-exchange interactions. This requires a solvent that is both organic and basic.
-
Use a Basic Organic Solvent: The most effective eluent is a mixture of a strong organic solvent with a base to neutralize the positively charged analyte. A common starting point is 5% ammonium hydroxide in methanol or acetonitrile.
-
Optimize Base Concentration: If recovery is still low, you can increase the concentration of ammonium hydroxide to 10%.
-
Elution Strategy: A typical elution would be 2 x 1 mL of 5% NH₄OH in 95:5 Methanol:Acetonitrile.
SPE Workflow Summary
Caption: Optimized SPE workflow for 5-OH-PhIP using a mixed-mode sorbent.
Question 5: My recovery is acceptable, but my results are not reproducible. What causes poor precision?
Answer: Poor reproducibility or precision (high %RSD) in SPE is often caused by inconsistent technique or unaccounted-for matrix effects.[7][15]
-
Inconsistent Flow Rates: Manually applying vacuum or positive pressure can lead to variations in flow rate between samples, affecting retention and elution times. Using a vacuum manifold with controlled settings or an automated SPE system can significantly improve consistency.[5]
-
Sorbent Bed Drying: For silica-based sorbents (like C18), allowing the sorbent bed to dry out after conditioning but before sample loading can deactivate the phase, leading to drastic drops in recovery.[7][16] Always ensure a layer of equilibration solvent remains above the sorbent bed. Polymeric sorbents are generally less susceptible to this issue.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) can suppress or enhance the analyte signal in the final LC-MS analysis, even if recovery is chemically complete.[17][18] This is a major issue in bioanalysis. A more rigorous wash step or a different sorbent chemistry (e.g., phospholipid removal plates) may be required.[14] Using a stable isotope-labeled internal standard for 5-OH-PhIP is the most effective way to compensate for matrix effects and improve reproducibility.[17]
References
- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
- Kaushik, R., & Carducci, T. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- Varesio, E., & Hopfgartner, G. (2006). Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-Phase Extraction.
- Welch Materials. (2024). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Ganda, V., & Patel, R. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
- ALWSCI. (2024). Why Is Your SPE Recovery So Low?. ALWSCI News.
- Raval, D. N., et al. (2014). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Hawach Scientific. (2023). The Reason of Poor Sample Recovery When Using SPE. Hawach.
- Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent.
- Thermo Fisher Scientific. (n.d.). SPE Phase and Solvent Selection. Thermo Fisher Scientific.
- Phenomenex. (2016). SPE Method Validation Terms: Precision and Accuracy. Phenomenex Blog.
- Sigma-Aldrich. (n.d.).
- LabRulez. (n.d.). Sample Preparation Reference Manual and Users Guide. LabRulez LCMS.
- Biotage. (n.d.). Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® 101 SPE Columns for the Extraction of Aqueous Samples. Biotage.
- Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Phenomenex.
- Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE)
- National Center for Biotechnology Information. (n.d.). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. PubChem.
- Wikipedia. (n.d.). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Wikipedia.
- Olsson, K., et al. (2002). 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of the heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Food and Chemical Toxicology.
Sources
- 1. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of the heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPE Phase and Solvent Selection | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. welch-us.com [welch-us.com]
- 8. agilent.com [agilent.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. biotage.com [biotage.com]
- 11. specartridge.com [specartridge.com]
- 12. phenomenex.com [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. phenomenex.com [phenomenex.com]
- 16. youtube.com [youtube.com]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eijppr.com [eijppr.com]
Technical Support Center: Method Refinement for High-Throughput 5-Hydroxy-PhIP Analysis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the analysis of 5-Hydroxy-PhIP (2-amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine). This guide is designed for researchers, scientists, and drug development professionals who are working on the high-throughput quantification of this critical biomarker. As a key downstream metabolite of the dietary carcinogen PhIP, accurate measurement of this compound provides a vital window into the genotoxic dose and metabolic activation of its parent compound.[1][2][3]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind methodological choices and equip you with the knowledge to troubleshoot common challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analysis of this compound.
Question: What is this compound and why is it an important biomarker?
Answer: this compound is a metabolite of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the most abundant heterocyclic amine (HCA) formed when cooking meat and fish at high temperatures.[4][5] PhIP itself requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 enzymes (specifically CYP1A2) to form a reactive intermediate, N-hydroxy-PhIP (N-OH-PhIP).[6][7] This intermediate is further esterified to a highly reactive species that can bind to DNA, forming adducts, or interact with other cellular nucleophiles. The breakdown of these unstable conjugates results in the formation of this compound.[1][2]
Therefore, the concentration of this compound is considered a surrogate marker for the in vivo formation of the ultimate mutagenic metabolite of PhIP.[2][3] Its analysis in biological matrices like urine can serve as a non-invasive biomarker for assessing the biologically effective, or genotoxic, dose of PhIP exposure in human biomonitoring studies.[1]
dot
Caption: Metabolic activation pathway of PhIP leading to this compound.
Question: What are the primary challenges in developing a high-throughput method for this compound?
Answer: The primary challenges stem from three main areas:
-
Low Endogenous Concentrations: this compound is often present at very low levels (ng/mL or pg/mL) in complex biological matrices such as plasma or urine.[8][9] This necessitates a highly sensitive analytical method and an efficient sample preparation procedure that can concentrate the analyte.
-
Significant Matrix Effects: Biological samples contain a vast number of endogenous compounds (salts, lipids, proteins) that can interfere with the ionization of this compound in the mass spectrometer source. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate and irreproducible results.[10][11][12]
-
Analyte Stability: As a hydroxylated metabolite, this compound may be susceptible to degradation or conjugation. Sample collection, storage, and preparation protocols must be optimized to ensure its stability.
Part 2: Troubleshooting Guide for LC-MS/MS Analysis
This section is structured to address specific issues you may encounter during method development and routine analysis.
Section 2.1: Sample Preparation
Question: I am observing significant ion suppression and inconsistent recovery. How can I improve my sample preparation?
Answer: This is a classic sign of insufficient sample cleanup, where matrix components are co-eluting with your analyte and interfering with ionization.[12][13] While a simple "dilute-and-shoot" or protein precipitation approach is fast, it is often inadequate for the low concentrations of this compound.
Causality: The goal of sample preparation is to remove interfering substances while quantitatively recovering the analyte. For this compound, the most problematic interferences in plasma and urine are phospholipids and uremic toxins, which are notorious for causing ion suppression in electrospray ionization (ESI).[11][12]
Troubleshooting Steps & Protocol:
-
Implement Solid-Phase Extraction (SPE): SPE is the most effective technique for cleaning up complex samples for HCA analysis.[8][14][15] A mixed-mode cation exchange or a reversed-phase (e.g., C18) sorbent is typically effective.
dot
Caption: General Solid-Phase Extraction (SPE) workflow for this compound.
-
Protocol: Baseline Reversed-Phase SPE for Urine Samples
-
Enzymatic Hydrolysis: Many metabolites, including PhIP derivatives, are excreted as glucuronide or sulfate conjugates.[1] To measure the total this compound, pre-treatment with β-glucuronidase/sulfatase is often required.
-
Step 1: Condition Cartridge: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water. Causality: This activates the C18 stationary phase by solvating the hydrocarbon chains.
-
Step 2: Load Sample: Load the pre-treated urine sample onto the cartridge.
-
Step 3: Wash: Wash the cartridge with 3 mL of water to remove salts and highly polar interferences.
-
Step 4: Elute: Elute the this compound with 3 mL of methanol or acetonitrile. A small amount of modifier, like 2% ammonium hydroxide in methanol, can improve the recovery of basic compounds.
-
Step 5: Evaporate and Reconstitute: Dry the eluate under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase. Causality: This step concentrates the analyte and ensures compatibility with the LC mobile phase, promoting good peak shape.
-
-
Quantify Matrix Effects: To confirm the effectiveness of your cleanup, perform a quantitative matrix effect assessment.[12]
| Assessment Method | Procedure | Calculation | Interpretation |
| Post-Extraction Spike | Compare the peak area of an analyte spiked into a blank, extracted matrix (Set A) with the peak area of the same analyte in a neat solvent (Set B). | Matrix Factor (MF) = (Peak Area in Set A) / (Peak Area in Set B) | MF < 1 indicates suppression. MF > 1 indicates enhancement. MF ≈ 1 indicates no matrix effect. |
Section 2.2: Liquid Chromatography
Question: My peak shape for this compound is broad, tailing, or my retention time is inconsistent.
Answer: Poor chromatography is often related to secondary interactions on the column, improper mobile phase composition, or issues with the sample diluent.
Causality: this compound, like its parent compound, contains basic amine functionalities which can interact with residual acidic silanol groups on the surface of traditional silica-based HPLC columns. This leads to peak tailing.[16] Furthermore, if the sample solvent is much stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion and poor retention.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Use an Acidic Modifier: Add 0.1% formic acid to both your aqueous (A) and organic (B) mobile phases.[17][18] Causality: The acid protonates the silanol groups on the stationary phase, minimizing their interaction with the basic analyte. It also ensures the analyte is in a consistent protonated state, improving peak shape and ionization efficiency in ESI positive mode.
-
Consider a Buffer: For very challenging separations, an ammonium formate or ammonium acetate buffer (e.g., 5-10 mM) can provide better pH control and improve peak shape and retention time stability.[19]
-
-
Select an Appropriate Column:
-
Use a modern, high-purity silica C18 column with end-capping. These columns have fewer accessible silanol groups.
-
Consider a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative selectivity and better peak shape for basic compounds.
-
-
Ensure Solvent Compatibility: Always reconstitute your final extract in a solvent that is as weak as, or weaker than, your initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Section 2.3: Mass Spectrometry Detection
Question: I have low sensitivity and cannot reach my desired limit of quantification (LOQ).
Answer: Assuming your sample preparation and chromatography are optimized, low sensitivity is typically an issue of suboptimal ionization or MS parameters.
Causality: The signal intensity in LC-MS/MS depends on the efficiency of analyte ionization in the source and the fragmentation in the collision cell. These parameters are compound-dependent and must be empirically optimized.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the single most critical step for ensuring accuracy and precision in high-throughput quantitative bioanalysis.[20] A SIL-IS (e.g., ¹³C₆- or d₃-5-Hydroxy-PhIP) has nearly identical chemical properties and chromatographic behavior to the analyte. Causality: The SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and variability in extraction. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly reliable data.[11]
-
Optimize MS Parameters:
-
Infusion: Directly infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.
-
Tune Source Conditions: Optimize parameters like capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to achieve the most stable and intense signal for the precursor ion [M+H]⁺.
-
Optimize MRM Transitions:
-
Identify the most abundant precursor ion ([M+H]⁺).
-
Fragment the precursor ion at various collision energies to find the most intense and stable product ions.
-
Select at least two product ions for your Multiple Reaction Monitoring (MRM) method—one for quantification (quantifier) and one for confirmation (qualifier). This increases the certainty of identification.
-
-
Table: Example Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18, <3 µm particle size (e.g., 2.1 x 50 mm) | Provides good reversed-phase retention for PhIP and its metabolites. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier for good peak shape and ESI+ efficiency.[17] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Common organic solvents for reversed-phase LC. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for 2.1 mm ID columns. |
| Gradient | Start at 5-10% B, ramp to 95% B | Elutes a wide range of compounds. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Amine groups on this compound are readily protonated. |
| Precursor Ion | m/z corresponding to [M+H]⁺ | To be determined by infusion. |
| Product Ions | To be determined by infusion/fragmentation | Select the most intense and specific fragments. |
| Internal Standard | Stable Isotope-Labeled this compound | The gold standard for compensating for matrix effects and improving precision.[21][20] |
References
-
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia. Wikipedia. [Link]
-
Cheung, C., et al. (2011). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human CYP1B1 genetic variants. PubMed. [Link]
-
Cunha, S. C., et al. (2020). Determination of 14 heterocyclic aromatic amines in meat products using solid-phase extraction and supercritical fluid chromatography coupled to triple quadrupole mass spectrometry. Journal of Separation Science. [Link]
-
Melo, A., et al. (2013). Comparison of Different Commercial Solid-Phase Extraction Cartridges Used to Extract Heterocyclic Amines From a Lyophilised Meat Extract. PubMed. [Link]
-
Vanhaecke, L., et al. (2008). Metabolism of the Food-Associated Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by Human Intestinal Microbiota. Chemical Research in Toxicology. [Link]
-
Malfatti, M. A., et al. (2000). Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rat and human hepatocytes. Carcinogenesis. [Link]
-
Shibutani, S., et al. (2007). Differential Metabolism of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in Mice Humanized for CYP1A1 and CYP1A2. Chemical Research in Toxicology. [Link]
-
Gross, G. A., & Grüter, A. (1992). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. PubMed. [Link]
-
Cunha, S. C., et al. (2020). Determination of 14 heterocyclic aromatic amines in meat products using solid‐phase extraction and supercritical fluid chromatography coupled to triple quadrupole mass spectrometry. ResearchGate. [Link]
-
Zhang, G., et al. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLoS ONE. [Link]
-
Ivanisevic, J., et al. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). PubMed. [Link]
-
Zhang, K., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]
-
Chen, D., et al. (2025). Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization. npj Science of Food. [Link]
-
Prabhu, S., et al. (2001). Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- B]pyridine (PhIP) and Its Metabolite 2-hydroxyamino-PhIP by Liquid chromatography/electrospray Ionization-Ion Trap Mass Spectrometry. Analytical Biochemistry. [Link]
-
Frandsen, H., et al. (2002). 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of the heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Food and Chemical Toxicology. [Link]
-
Ketha, H., & Singh, R. J. (2015). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Molecular Biology. [Link]
-
Ghorbani, S., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites. [Link]
-
Ghorbani, S., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. ResearchGate. [Link]
-
PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]
-
Ivanisevic, J., et al. (2016). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). Metabolomics. [Link]
-
Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. [Link]
-
Ghorbani, S., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. [Link]
-
Ford, C., et al. (2022). A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. Annals of Clinical Biochemistry. [Link]
-
Teunissen, S. F., et al. (2010). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma, urine, bile, intestinal contents, faeces and eight selected tissues from mice. Journal of Chromatography B. [Link]
-
Frandsen, H., & Alexander, J. (2000). N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine. Mutation Research. [Link]
-
Van Eeckhaut, A., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Frandsen, H., & Alexander, J. (2000). Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... ResearchGate. [Link]
-
Carling, R. S., et al. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. The Journal of Applied Laboratory Medicine. [Link]
-
Internal Standards in metabolomics. IsoLife. [Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]
Sources
- 1. 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of the heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine: formation of 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo [4,5-b]pyridine, a possible biomarker for the reactive dose of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Comparison of different commercial solid-phase extraction cartridges used to extract heterocyclic amines from a lyophilised meat extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 17. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 21. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Technical Support Center for 5-Hydroxy-PhIP Quantification
Welcome to the technical support hub for the analysis of 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo[4,5-b]pyridine (5-Hydroxy-PhIP). As a key metabolite of the dietary carcinogen PhIP, the accurate and precise quantification of this compound is paramount in toxicology, food safety, and drug metabolism studies.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and validated protocols to overcome the unique challenges presented by this polar, low-abundance analyte.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in quantifying this compound?
A1: The primary challenges stem from its low physiological concentrations, its polar and basic nature, and its susceptibility to significant matrix effects in complex biological samples like urine or plasma.[3][4][5] Its structure also makes it prone to poor chromatographic peak shape and requires robust sample preparation to remove interferences.[6][7]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the sensitive and selective quantification of this compound.[8][9][10][11] This method provides the necessary specificity to distinguish the analyte from a complex sample matrix and the sensitivity to detect it at trace levels.
Q3: Why is a stable isotope-labeled internal standard essential for this analysis?
A3: A stable isotope-labeled internal standard (SIL-IS), such as d3-5-Hydroxy-PhIP, is critical for achieving high accuracy and precision.[12][13][14] The SIL-IS is chemically identical to the analyte but has a different mass. It is added at the very beginning of sample preparation to compensate for analyte loss during extraction and, most importantly, to correct for signal variations (ion suppression or enhancement) caused by matrix effects during LC-MS/MS analysis.[13][15]
Q4: What are the most common sample preparation techniques for this compound?
A4: Solid-phase extraction (SPE) is the most widely used and effective technique for extracting and cleaning up this compound from biological matrices.[9][16][17][18][19] Mixed-mode cation exchange cartridges are particularly effective, as they leverage the analyte's basicity for selective retention and elution, providing a cleaner extract than simple reversed-phase methods.[20]
Q5: Is enzymatic hydrolysis necessary when analyzing urine samples?
A5: Yes, it is almost always necessary. In vivo, this compound and other PhIP metabolites are often conjugated with glucuronic acid or sulfate to facilitate excretion.[21][22] These conjugated forms are not directly detectable as this compound. Therefore, an enzymatic hydrolysis step using β-glucuronidase and arylsulfatase is required to cleave these conjugates and measure the total (free + conjugated) this compound concentration.[23][24]
Troubleshooting Guide: From Sample to Signal
This section addresses specific issues that may arise during the analytical workflow, providing causative explanations and actionable solutions grounded in scientific principles.
Section 1: Sample Preparation Pitfalls
Problem: Low or inconsistent recovery of this compound during solid-phase extraction (SPE).
-
Potential Cause 1: Suboptimal pH during sample loading.
-
Expertise & Experience: The retention of this compound on mixed-mode cation exchange SPE cartridges is highly pH-dependent. The primary amine groups on the analyte must be positively charged to bind to the negatively charged cation exchange sorbent. If the sample pH is too high (approaching the pKa of the amines), the analyte will be neutral and will not be retained effectively.
-
Trustworthy Protocol:
-
Before loading, acidify the sample (urine, plasma digest, etc.) to a pH of 3-4 using a weak acid like acetic or formic acid. This ensures the complete protonation of the analyte's amine functional groups.
-
Verify the pH of a representative sample before processing the entire batch.
-
-
-
Potential Cause 2: Inappropriate elution solvent.
-
Expertise & Experience: To elute the retained this compound, the strong ionic interaction with the sorbent must be disrupted. This is achieved by neutralizing the charge on the analyte. A purely organic solvent is insufficient.
-
Trustworthy Protocol:
-
Use an elution solvent containing a volatile base. A common and effective choice is 5% ammonium hydroxide in a mixture of methanol or acetonitrile.
-
The ammonia will deprotonate the analyte, neutralizing its charge and releasing it from the cation exchange sorbent.
-
-
-
Potential Cause 3: Incomplete enzymatic deconjugation.
-
Expertise & Experience: The efficiency of enzymatic hydrolysis depends on several factors, including enzyme source, activity, pH, temperature, and incubation time.[23][24] Incomplete cleavage of glucuronide or sulfate conjugates is a common source of analytical error, leading to an underestimation of the total metabolite concentration.[21]
-
Trustworthy Protocol:
-
Use a robust enzyme preparation, such as from Helix pomatia, which contains both β-glucuronidase and arylsulfatase activity.
-
Ensure the sample is buffered to the optimal pH for the enzyme (typically pH 5.0-5.2).
-
Incubate at 37°C for a sufficient duration, typically overnight (16-18 hours), to ensure the reaction goes to completion.
-
-
Experimental Workflow: Optimized SPE Protocol for this compound from Urine
Caption: Optimized solid-phase extraction workflow for this compound.
Section 2: Chromatographic Conundrums
Problem: Poor peak shape (tailing or fronting) for this compound.
-
Potential Cause 1: Secondary interactions with the stationary phase (Peak Tailing).
-
Expertise & Experience: The basic amine groups of this compound can interact with acidic residual silanol groups on the surface of silica-based C18 columns.[25] This unwanted ionic interaction acts as a secondary, stronger retention mechanism, causing the analyte molecules to lag on the column and resulting in a tailed peak.[6][7]
-
Trustworthy Protocol:
-
Acidify the mobile phase: Add a small amount of a volatile acid like formic acid (0.1%) to both the aqueous and organic mobile phases.[11][26] The protons in the mobile phase will neutralize the acidic silanol groups, preventing them from interacting with the protonated basic analyte.
-
Use a high-purity, end-capped column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most residual silanols, but mobile phase acidification is still best practice for robust methods.[27]
-
-
-
Potential Cause 2: Reconstitution solvent mismatch (Peak Fronting/Splitting).
-
Expertise & Experience: If the sample is reconstituted in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase, the analyte band will not focus properly at the head of the column.[25][28] It effectively begins to chromatograph within the injection plug, leading to broad, fronting, or split peaks.
-
Trustworthy Protocol:
-
Always reconstitute the dried extract in a solvent that is as weak as, or weaker than, the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
If solubility is an issue, use the minimum amount of organic solvent necessary and keep the injection volume small.
-
-
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Rationale & Expertise |
| LC Column | C18 or PFP, 2.1 x 100 mm, <3 µm | C18 offers general-purpose retention. A Phenyl-Hexyl or Pentafluorophenyl (PFP) phase can offer alternative selectivity for aromatic amines, potentially resolving them from matrix interferences.[20][27] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and enhance positive mode ionization efficiency.[26] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol for its lower viscosity and different selectivity. |
| Gradient | 5-95% B over 8-12 minutes | A well-developed gradient is crucial to separate the analyte from co-eluting matrix components that cause ion suppression.[28] |
| Flow Rate | 0.3-0.5 mL/min | Compatible with standard ESI sources and 2.1 mm ID columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic amine groups on this compound are readily protonated, making it highly suitable for positive mode ESI.[29] |
| MS/MS Transitions | Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) | Using at least two MRM transitions provides a high degree of specificity and is a standard for method validation. |
| Collision Energy | Optimized for each transition | Maximizes the production of specific product ions for the highest sensitivity. |
Section 3: Mass Spectrometry Mysteries
Problem: High signal variability, poor accuracy, and inconsistent results, especially in QC samples.
-
Potential Cause: Matrix Effects (Ion Suppression or Enhancement).
-
Expertise & Experience: This is the most pervasive issue in bioanalysis.[5][30] Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts) compete with the analyte for ionization in the ESI source.[3] This competition can either reduce (suppress) or, less commonly, increase (enhance) the analyte's signal in an unpredictable manner from sample to sample, leading to severe inaccuracies.[4][15]
-
Trustworthy Protocol (The Self-Validating System):
-
Mandatory Use of a SIL-IS: This is the most effective and universally accepted solution.[13][14] Since the SIL-IS co-elutes and has identical chemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By using the peak area ratio (Analyte/IS) for quantification, the variability caused by matrix effects is normalized, leading to accurate and precise results.
-
Improve Sample Clean-up: The cleaner the sample, the fewer interfering components will reach the MS source. Re-optimize the SPE wash steps or consider alternative extraction techniques if matrix effects are severe.[4][19]
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the regions where most matrix components elute (often very early or late in the run).[28]
-
-
Troubleshooting Logic: Addressing Inaccurate Results
Caption: Decision tree for troubleshooting inaccurate LC-MS/MS results.
References
-
Comparison of Different Commercial Solid-Phase Extraction Cartridges Used to Extract Heterocyclic Amines From a Lyophilised Meat Extract. PubMed, [Link]
-
Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. PubMed, [Link]
-
A new quick solid-phase extraction method for the quantification of heterocyclic aromatic amines. Semantic Scholar, [Link]
-
Determination of 14 heterocyclic aromatic amines in meat products using solid‐phase extraction and supercritical fluid chromatography coupled to triple quadrupole mass spectrometry. ResearchGate, [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH, [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent, [Link]
-
Deconjugation of N-glucuronide conjugated metabolites with hydrazine hydrate--biomarkers for exposure to the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PubMed, [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. ChromaNik, [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, [Link]
-
LC Troubleshooting. Chromatography Online via YouTube, [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today, [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, [Link]
-
Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation. NIH, [Link]
-
Solid Phase Extraction (SPE). Phenomenex, [Link]
-
Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- B]pyridine (PhIP) and Its Metabolite 2-hydroxyamino-PhIP by Liquid chromatography/electrospray Ionization-Ion Trap Mass Spectrometry. PubMed, [Link]
-
N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine. PubMed, [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online, [Link]
-
Guide to PHIP-Seq: Experimental Design, Workflow, and Execution Standards. BenchSci, [Link]
-
PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). NCBI, [Link]
-
Stable isotope dilution assay for branched chain alpha-hydroxy-and alpha-ketoacids: serum concentrations for normal children. PubMed, [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central, [Link]
-
Sample Preparation in a Bioanalytical Workflow - Part 2. Agilent Technologies via YouTube, [Link]
-
Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... ResearchGate, [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent, [Link]
-
Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. PubMed, [Link]
-
Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. NIH, [Link]
-
A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers. ResearchGate, [Link]
-
LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Protocols.io, [Link]
-
The microbial PhIP metabolite 7-hydroxy-5-methyl-3-phenyl-6,7,8,9-tetrahydropyrido[3′,2′:4 ,5]imidazo[1,2-a]pyrimidin-5-ium chloride (PhIP-M1) induces DNA damage, apoptosis and cell cycle. ResearchGate, [Link]
-
Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS. Waters via YouTube, [Link]
-
Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. ResearchGate, [Link]
-
Stable-Isotope Dilution HPLC-Electrospray Ionization Tandem Mass Spectrometry Method for Quantifying Hydroxyurea in Dried Blood Samples. PubMed, [Link]
-
Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology. PubMed, [Link]
-
Enzymatic Pathways in the Metabolism of Steroidal Medications. International Journal of Pharmaceutical, Chemical, and Biological Sciences, [Link]
-
Enzymatic hydrolysis of conjugated steroid metabolites: Search for optimum conditions using response surface methodology. ResearchGate, [Link]
-
Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC--MS-QToF. PubMed, [Link]
Sources
- 1. N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine: formation of 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo [4,5-b]pyridine, a possible biomarker for the reactive dose of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Stable isotope dilution assay for branched chain alpha-hydroxy-and alpha-ketoacids: serum concentrations for normal children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable-Isotope Dilution HPLC-Electrospray Ionization Tandem Mass Spectrometry Method for Quantifying Hydroxyurea in Dried Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Comparison of different commercial solid-phase extraction cartridges used to extract heterocyclic amines from a lyophilised meat extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sample Preparation - SPE | Phenomenex [phenomenex.com]
- 20. youtube.com [youtube.com]
- 21. Deconjugation of N-glucuronide conjugated metabolites with hydrazine hydrate--biomarkers for exposure to the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpcbs.com [ijpcbs.com]
- 23. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 29. Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chromatographytoday.com [chromatographytoday.com]
Enhancing the specificity of 5-Hydroxy-PhIP immunoassays
This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the specificity of their 5-Hydroxy-PhIP immunoassays. As a Senior Application Scientist, this guide provides in-depth technical insights and troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant biomarker?
This compound is a metabolite of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the most abundant heterocyclic aromatic amine found in cooked meat.[1] PhIP is a suspected human carcinogen, and its metabolic activation is a critical step in its potential to cause DNA damage.[1][2] The formation of this compound is a result of the metabolic activation of PhIP and can serve as a potential biomarker for the reactive dose of PhIP in the body.[3]
Q2: What is the principle behind a this compound immunoassay?
Most immunoassays for small molecules like this compound are based on the principle of competitive ELISA (Enzyme-Linked Immunosorbent Assay).[4][5] In this format, this compound in your sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibody-coated wells.[4][5] The amount of signal generated by the enzyme is inversely proportional to the concentration of this compound in your sample.[6][7]
Q3: What are the main challenges in achieving high specificity in a this compound immunoassay?
The primary challenge is cross-reactivity.[8][9] This occurs when the antibody, intended to bind specifically to this compound, also binds to other structurally similar molecules present in the sample.[9] In the context of PhIP metabolism, these can include the parent compound PhIP and its other metabolites, such as N-hydroxy-PhIP and 4'-hydroxy-PhIP.[10] This lack of specificity can lead to inaccurate quantification and false-positive results.[11][12]
Troubleshooting Guide
This section addresses common issues encountered during this compound immunoassays, providing potential causes and actionable solutions.
High Background Signal
Q: My blank wells (no this compound) are showing a high signal. What could be the cause?
High background can obscure the true signal from your samples and reduce the dynamic range of your assay.[13]
Potential Causes & Solutions:
-
Insufficient Washing: Inadequate washing can leave behind unbound enzyme-labeled reagents.[14][15]
-
Action: Increase the number of wash steps and the soaking time between washes.[14][15] Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper.[15]
-
Non-specific Binding: The antibody or other assay components may be binding non-specifically to the plate surface.[16]
-
Action: Ensure you are using a high-quality ELISA plate and that the blocking step is sufficient.[15][17] You may need to optimize the blocking buffer concentration or incubation time.[13]
-
Excessive Antibody Concentration: Using too much detection antibody can lead to non-specific binding.[11][17]
-
Action: Titrate your detection antibody to find the optimal concentration that provides a good signal-to-noise ratio.
-
Contaminated Reagents: Buffers or other reagents may be contaminated.
-
Action: Prepare fresh buffers and reagents.[14]
Weak or No Signal
Q: I'm not getting any signal, or the signal is very weak, even in my standard curve.
A lack of signal can be frustrating, but it's often due to a simple procedural error.[14]
Potential Causes & Solutions:
-
Incorrect Reagent Preparation or Addition: Reagents may have been prepared incorrectly or added in the wrong order.[14][15]
-
Action: Carefully review the protocol and your calculations.[14][15] It's advisable to prepare fresh reagents.[14][17]
-
Expired or Improperly Stored Reagents: Reagents may have degraded due to improper storage or being past their expiration date.[15]
-
Action: Check the expiration dates and storage conditions of all kit components.[15]
-
Inactive Enzyme: The enzyme conjugate may have lost its activity.
-
Action: Use a fresh vial of the enzyme conjugate.
-
Problem with the Standard: The this compound standard may have degraded.
-
Action: Use a fresh, properly stored aliquot of the standard.[14]
Poor Specificity and Cross-Reactivity
Q: I suspect my assay is detecting other PhIP metabolites. How can I confirm and improve specificity?
This is the most critical issue for accurate this compound quantification.
Step 1: Confirming Cross-Reactivity
-
Protocol: Prepare standard curves of not only this compound but also of potential cross-reactants like PhIP, N-hydroxy-PhIP, and 4'-hydroxy-PhIP. Run these alongside your samples in the immunoassay.
-
Data Analysis: Compare the signal generated by the cross-reactants to that of this compound. Calculate the percentage of cross-reactivity for each compound.
Step 2: Enhancing Specificity
-
Antibody Selection: The choice of antibody is paramount for specificity.[18]
-
Action: If you are developing your own assay, screen multiple antibodies for their specificity to this compound. If using a commercial kit, contact the manufacturer for detailed specificity data.
-
Sample Preparation: Proper sample preparation can help remove interfering substances.[19]
-
Action: Consider solid-phase extraction (SPE) to clean up your samples before running the immunoassay.[1] Different SPE cartridges can be tested to find the one that best retains this compound while removing structurally similar metabolites.
-
Competitive Inhibition with a "Blocking" Antibody: This is an advanced technique to improve specificity.
-
Action: Introduce a secondary antibody that specifically binds to the cross-reacting metabolite (e.g., PhIP). This "blocking" antibody will prevent the cross-reactant from binding to the primary antibody in the assay, thereby increasing the specificity for this compound.[20]
Experimental Protocols and Data Presentation
Protocol: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a starting point and may require optimization for your specific sample matrix.
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition it by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Load the Sample: Mix 50 µL of urine with 200 µL of 50% aqueous acetonitrile.[21] Centrifuge to remove proteins.[21] Load the supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove hydrophilic impurities.
-
Elute: Elute the this compound and other metabolites with 1 mL of methanol.
-
Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in the assay buffer.
Data Presentation: Cross-Reactivity Analysis
| Compound | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| This compound | 10 ng/mL | 100% |
| PhIP | 100 ng/mL | 10% |
| N-hydroxy-PhIP | 50 ng/mL | 20% |
| 4'-hydroxy-PhIP | 200 ng/mL | 5% |
The % Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Cross-Reactant) x 100
Visualizing Key Concepts
To further aid in understanding, the following diagrams illustrate important processes.
Caption: Metabolic pathway of PhIP.
Caption: Principle of Competitive ELISA.
References
-
Hilaris Publisher. (2023). Enhancing Sensitivity and Specificity in Immunoassays using Advanced Signal Amplification Strategies. [Link]
-
Bio-Techne. ELISA Troubleshooting Guide. [Link]
-
St John's Laboratory. ELISA troubleshooting. [Link]
-
Ma, B., et al. (2013). A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Metabolism in the Mouse Using a Multivariate Data Analysis Approach. Chemical Research in Toxicology, 26(5), 793–804. [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. [Link]
-
Surmodics IVD. Improving Specificity in your Immunoassay. [Link]
-
Chan, D. W., et al. (2012). Validation of a multiplex immunoassay for serum angiogenic factors as biomarkers for aggressive prostate cancer. Clinica Chimica Acta, 413(19-20), 1535–1540. [Link]
-
Chatterjee, M., et al. (2021). Improved immunoassay sensitivity and specificity using single-molecule colocalization. Scientific Reports, 11(1), 24424. [Link]
-
Stanley, S., & Kikkert, R. (2024). Techniques for improving the specificity of sandwich enzyme-linked immunosorbent assay-based drug screening. Drug Testing and Analysis. [Link]
-
MBL Life Science. The principle and method of ELISA. [Link]
-
Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 23(2), 312–328. [Link]
-
Wohak, L. E., et al. (2015). Metabolic activation of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine and DNA adduct formation depends on p53. Molecular Carcinogenesis, 55(8), 1254–1264. [Link]
-
Murphy, C., & O'Kennedy, R. (Eds.). (2016). Immunoassays: Development, Applications and Future Trends. CRC Press. [Link]
-
Frandsen, H., et al. (1994). Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP and the formation of adducts (G-C8-PhIP dG-C8-PhIP PhIPxanthine) and the dose of N-OH-PhIP. Carcinogenesis, 15(12), 2875–2880. [Link]
-
International Agency for Research on Cancer. (1993). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56. [Link]
-
Early Detection Research Network. Validation of a multiplex immunoassay for serum angiogenic factors as biomarkers for aggressive prostate cancer. [Link]
-
ResearchGate. Immunoassays: Developments, Applications and Future Trends. [Link]
-
Park, J., et al. (2021). Validation of Serum Biomarkers That Complement CA19-9 in Detecting Early Pancreatic Cancer Using Electrochemiluminescent-Based Multiplex Immunoassays. Cancers, 13(24), 6296. [Link]
-
Gyros Protein Technologies. (2020). Improving quality and speed in immunoassay development, validation, and routine use. [Link]
-
Wu, D. (2010). Early Detection of Cancer: Immunoassays for Plasma Tumor Markers. The Open Clinical Cancer Journal, 4, 26–32. [Link]
-
Papaseit, E., et al. (2026). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. Frontiers in Psychiatry. [Link]
-
Cummings, D. A., et al. (1998). Uptake of the Food-Derived Heterocyclic Amine Carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and Its N-hydroxy Metabolite Into Rat Pancreatic Acini and Hepatocytes in Vitro. Drug Metabolism and Disposition, 26(8), 758–763. [Link]
-
Abcam. (2012). ELISA principles and troubleshooting. [Link]
-
Lin, D., et al. (2001). Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- B]pyridine (PhIP) and Its Metabolite 2-hydroxyamino-PhIP by Liquid chromatography/electrospray Ionization-Ion Trap Mass Spectrometry. Analytical Biochemistry, 298(2), 173–181. [Link]
-
Van Midwoud, P. M., et al. (2010). Metabolism of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the Caco-2 and the Apc(Min/+) colon cell lines. Toxicology in Vitro, 24(2), 599–607. [Link]
-
Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. [Link]
-
Wu, A. H. (2006). A selected history and future of immunoassay development and applications in clinical chemistry. Clinica Chimica Acta, 369(2), 119–124. [Link]
-
RayBiotech. Sandwich ELISA Principles, Formats, and Optimization. [Link]
-
PraxiLabs. (2025). ELISA Principle, Procedure, Types, and Applications. [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(3), 131–156. [Link]
-
Johnson-Kallazi, M., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 47–52. [Link]
-
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(11), 1439–1448. [Link]
-
Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(11), 1439–1448. [Link]
-
Prasain, J. (2021). Sample preparation in metabolomics. [Link]
-
Southam, A. D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5436–5447. [Link]
-
ResearchGate. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]
-
Li, D., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Diagnostics, 13(11), 1868. [Link]
-
Butch, A. W. (2012). The Fundamental Flaws of Immunoassays and Potential Solutions Using Tandem Mass Spectrometry. The Journal of Medical Biochemistry, 31(2), 85–91. [Link]
-
Lindskog, M., et al. (2005). Selection of protein epitopes for antibody production. BioTechniques, 38(5), 723–727. [Link]
-
Gounden, V., & Jonklaas, J. (2021). Spurious Serum Hormone Immunoassay Results: Causes, Recognition, Management. Frontiers in Endocrinology, 12, 642340. [Link]
Sources
- 1. Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 5. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. genscript.com [genscript.com]
- 7. praxilabs.com [praxilabs.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Surmodics - Improving Specificity in your Immunoassay [shop.surmodics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. Selection of protein epitopes for antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uab.edu [uab.edu]
- 20. Techniques for improving the specificity of sandwich enzyme-linked immunosorbent assay-based drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Comprehensive Investigation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Metabolism in the Mouse Using a Multivariate Data Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzyme Hydrolysis for Total 5-Hydroxy-PhIP Measurement
Welcome to the technical support center for the accurate measurement of total 5-Hydroxy-PhIP (5-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine). As a critical metabolite of the dietary carcinogen PhIP, precise quantification of its total concentration in biological matrices is paramount for exposure assessment and toxicological studies. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of enzymatic hydrolysis and subsequent analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of enzymatic hydrolysis for this compound analysis?
In biological systems, xenobiotics like this compound undergo Phase II metabolism, where they are conjugated with hydrophilic molecules like glucuronic acid or sulfate to facilitate their excretion. This results in the formation of this compound-glucuronide and this compound-sulfate. To measure the total this compound concentration, these conjugated forms must be cleaved to release the parent analyte. Enzymatic hydrolysis utilizes enzymes like β-glucuronidase and arylsulfatase to catalyze this cleavage reaction, making the total this compound available for detection by methods such as LC-MS/MS.
Q2: Which enzyme preparation is recommended for hydrolyzing this compound conjugates?
A combination enzyme preparation containing both β-glucuronidase and arylsulfatase is highly recommended to simultaneously cleave both glucuronide and sulfate conjugates. The most commonly used and extensively documented enzyme for this purpose is derived from Helix pomatia (the Roman snail).[1][2][3] This crude preparation exhibits robust activity for a wide range of substrates. However, recombinant β-glucuronidases can also be effective and may offer higher purity and reduced batch-to-batch variability.[4] The choice may depend on the specific nature of your sample and the potential for enzyme inhibition.
Q3: What are the optimal pH and temperature conditions for hydrolysis with Helix pomatia enzyme?
For the dual-activity enzyme from Helix pomatia, the optimal conditions represent a compromise between the optima for β-glucuronidase and arylsulfatase activity.
-
pH: The optimal pH for β-glucuronidase activity is between 4.5 and 5.0.[3][5]
-
Temperature: A temperature of 37°C is standard for overnight incubations, but for shorter incubation times, increasing the temperature to 45°C can improve hydrolysis rates without significantly denaturing the enzyme.[2]
It is crucial to adjust the pH of your sample (e.g., urine) to the optimal range using a suitable buffer, such as sodium acetate, before adding the enzyme.
Q4: Can I be sure that the enzymatic hydrolysis is complete?
Ensuring complete hydrolysis is critical for accurate quantification. Several factors can lead to incomplete cleavage.[6] Validation of your hydrolysis method is essential. This can be achieved by:
-
Time Course Experiment: Analyze samples at several time points (e.g., 4, 8, 16, 24 hours) to determine the point at which the concentration of liberated this compound platenaus.
-
Enzyme Concentration Curve: Test different enzyme concentrations to ensure that the amount of enzyme is not the limiting factor.[2]
-
Use of a Conjugated Standard: If available, a synthesized this compound-glucuronide standard is the ideal control to verify hydrolysis efficiency.[7][8][9]
-
Spiking Experiments: Spike a known amount of a commercially available glucuronide of a structurally similar compound into your matrix and measure its recovery after hydrolysis.
Q5: What are "matrix effects" and how can they impact my this compound measurement?
Matrix effects are a common challenge in LC-MS/MS analysis, where co-eluting endogenous components from the biological sample (e.g., salts, phospholipids in plasma, urea in urine) suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[10][11] This can lead to inaccurate and irreproducible results.[12][13] Strategies to mitigate matrix effects include:
-
Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering components.[12][14][15][16]
-
Chromatographic Separation: Optimize your LC method to separate this compound from the regions where matrix components elute.[10]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.
Troubleshooting Guide
This section addresses common problems encountered during the optimization of enzyme hydrolysis for total this compound measurement.
Problem 1: Low Recovery of this compound After Hydrolysis and Cleanup
Question: My recovery of this compound is consistently low after the entire sample preparation procedure. What are the potential causes and how can I fix this?
Answer: Low recovery can stem from issues at the hydrolysis, extraction, or analysis stage. A systematic approach is needed to identify the source of the loss.
Troubleshooting Steps:
-
Verify Hydrolysis Efficiency:
-
Incomplete Hydrolysis: This is a primary suspect. Refer to the "Incomplete Hydrolysis" troubleshooting workflow below (Figure 2). The N-glucuronide of PhIP metabolites can be particularly resistant to enzymatic hydrolysis.[4]
-
Enzyme Inhibition: Components in your sample matrix (e.g., high concentrations of glucuronic acid, phosphate, or other xenobiotics) can inhibit the enzyme.[1][17] Try diluting your sample with the reaction buffer or increasing the enzyme concentration.
-
-
Evaluate the Extraction/Cleanup Step (e.g., SPE):
-
Improper SPE Sorbent/Protocol: Ensure the SPE sorbent is appropriate for retaining this compound (a reversed-phase C18 or a polymeric sorbent like Oasis HLB is a good starting point).[15][18] Methodically optimize each step of the SPE protocol (conditioning, loading, washing, and elution) to prevent analyte breakthrough or incomplete elution.[14][16]
-
Analyte Adsorption: this compound may adsorb to plasticware. Using low-adsorption microcentrifuge tubes and pipette tips can help minimize this issue.
-
-
Check for Post-Extraction Issues:
-
Evaporation Loss: If you are evaporating the eluate to dryness, be cautious of analyte loss. Use a gentle stream of nitrogen and a controlled temperature (e.g., 40°C).
-
Reconstitution Solvent: Ensure the dried extract is fully redissolved in the reconstitution solvent. The composition of this solvent should be similar to your initial mobile phase to ensure good peak shape.
-
Problem 2: High Variability in Results Between Replicates and Batches
Question: I'm observing poor precision in my quality control samples and replicates. Why are my results so variable?
Answer: High variability is often linked to inconsistent sample handling, matrix effects, or incomplete hydrolysis.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
pH Adjustment: Ensure the pH of every sample is consistently and accurately adjusted to the optimal range for the enzyme before incubation.
-
Vortexing/Mixing: Thoroughly mix samples after adding the buffer, enzyme, and internal standard to ensure a homogenous reaction mixture.
-
-
Investigate Matrix Effects:
-
Differential Suppression/Enhancement: Variability in the composition of the biological matrix between samples can cause inconsistent matrix effects.[10][11]
-
Implement a SIL-IS: The most effective way to correct for this variability is to use a stable isotope-labeled internal standard for this compound.
-
Improve Cleanup: A more rigorous sample cleanup method can reduce the concentration of interfering matrix components, leading to more consistent ionization.[12]
-
-
Assess Hydrolysis Consistency:
-
Incubation Conditions: Ensure your incubator or water bath maintains a stable and uniform temperature.
-
Enzyme Activity: If using a crude enzyme preparation like that from H. pomatia, there can be lot-to-lot variability in activity. It is good practice to test each new lot of enzyme.
-
Visualizations and Data
Experimental Workflow
Figure 2. Decision tree for troubleshooting incomplete enzymatic hydrolysis.
Enzyme Characteristics
| Enzyme Source | Type | Optimal pH (β-glucuronidase) | Optimal pH (Arylsulfatase) | Typical Incubation Temp. | Notes |
| Helix pomatia | Crude liquid/powder | 4.5 - 5.0 [3] | ~6.2 | 37°C [1] | Most commonly used; contains both activities. Can have lot-to-lot variability. |
| Patella vulgata | Crude | ~4.5 | N/A | 37°C | Primarily β-glucuronidase activity. |
| Recombinant (e.g., from E. coli) | Purified | Varies by product (often ~6.8) | N/A | Varies (often higher, e.g., 55°C) | High purity, low variability. May require separate arylsulfatase. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound in Urine
This protocol is a starting point and should be optimized and validated for your specific application.
Materials:
-
Urine sample
-
Stable Isotope-Labeled this compound (SIL-IS) solution
-
0.1 M Sodium Acetate Buffer, pH 5.0
-
β-glucuronidase/arylsulfatase from Helix pomatia (e.g., Sigma-Aldrich Type H-1 or equivalent)
-
Low-adsorption microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex to mix.
-
Centrifuge at 3,000 x g for 10 minutes to pellet any precipitate.
-
Transfer 1.0 mL of the clear supernatant to a clean 2 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add the appropriate amount of SIL-IS solution to each sample, quality control, and standard.
-
-
pH Adjustment:
-
Add 250 µL of 0.1 M Sodium Acetate Buffer (pH 5.0) to each tube.
-
Vortex briefly to mix. Verify that the pH of a representative sample is approximately 5.0.
-
-
Enzyme Addition:
-
Add 20 µL of the Helix pomatia enzyme solution (approximately 2,000 units of β-glucuronidase activity).
-
Vortex gently to mix. Do not vortex vigorously to avoid denaturing the enzyme.
-
-
Incubation:
-
Securely cap the tubes.
-
Incubate in a water bath or incubator at 37°C for 16 hours (overnight).
-
-
Stopping the Reaction:
-
After incubation, the reaction can be stopped by proceeding immediately to the solid-phase extraction step, where the addition of an organic solvent will precipitate the enzyme.
-
Protocol 2: General Solid-Phase Extraction (SPE) Cleanup
This protocol uses a generic reversed-phase polymeric sorbent and should be optimized.
Materials:
-
Oasis HLB SPE Cartridges (or equivalent)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
5% Methanol in water (v/v)
-
SPE Vacuum Manifold
Procedure:
-
Conditioning:
-
Place the SPE cartridges on the manifold.
-
Pass 1 mL of methanol through each cartridge.
-
-
Equilibration:
-
Pass 1 mL of water through each cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the entire hydrolyzed sample from Protocol 1 onto the SPE cartridge.
-
Apply a slow, steady vacuum to pull the sample through at a rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts and urea.
-
-
Drying:
-
Dry the cartridge under high vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
References
-
Interchim. (n.d.). ß-Glucuronidase/Arylsulfatase. Retrieved from [Link]
- Taylor, J. I., Grace, P. B., & Bingham, S. A. (2005). Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma. Analytical Biochemistry, 341(2), 220–229.
- BenchChem. (2025). Technical Support Center: Matrix Effects in LC-MS Analysis of 5-Hydroxy-2-pyrrolidone.
- Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 875-878.
- Mirmont, E., et al. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. Rapid Communications in Mass Spectrometry, 36(1), e9154.
- Rousis, N. I., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5591-5614.
- Gorbach, A. I., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
- Kim, M., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420.
- Gorbach, A. I., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
-
Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]
- Johnson, L., et al. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine.
- Helaleh, M. I. H., et al. (2005). On-Line Capillary Based Quantitative Analysis of a Heterocyclic Amine in Human Urine. Journal of the American Society for Mass Spectrometry, 16(5), 720-727.
- Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 199, 256-262.
- Agilent Technologies. (n.d.). Urinary Vanillylmandelic, Homovanillic, and 5-Hydroxyindoleacetic Acids by LC/MS/MS.
- Frank, E. L., et al. (2022). Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 195-204.
- Bucher, C., & Niessner, R. (2002). Validation of a New Planar Chromatographic Method for Quantification of the Heterocyclic Aromatic Amines Most Frequently Found in Meat.
- ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.
- Crepet, A., et al. (2018). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 15(5), 724-730.
- Carling, R. S., et al. (2021). A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. Annals of Clinical Biochemistry, 58(6), 622-631.
- BenchChem. (2025).
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved from [Link]
- Jakopic, J., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1563.
- Thermo Fisher Scientific. (n.d.).
- Levvy, G. A. (1952). The preparation and properties of β-glucuronidase. 5. Specificity. Biochemical Journal, 52(3), 464-472.
- Forensic RTI. (n.d.). Opioids Hydrolysis Issues in Urine Drug Testing.
- Mar-ques, T., et al. (2017). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 22(9), 1433.
- NREL. (2013, September 3).
- Stachulski, A. V., & O'Neill, P. M. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides.
- Ahmad, S., et al. (2011). A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors. Current Chemical Genomics, 5, 13-20.
- Wang, P., et al. (2004). Incomplete recovery of prescription opioids in urine using enzymatic hydrolysis of glucuronide metabolites. Journal of Analytical Toxicology, 28(7), 560-565.
Sources
- 1. interchim.fr [interchim.fr]
- 2. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Incomplete recovery of prescription opioids in urine using enzymatic hydrolysis of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 14. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. waters.com [waters.com]
- 17. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hpst.cz [hpst.cz]
- 23. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ESI-MS Analysis of 5-Hydroxy-PhIP
Welcome to the technical support center for the analysis of 5-Hydroxy-PhIP using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows. Our goal is to empower you with the expertise to minimize ion suppression and ensure the generation of high-quality, reproducible data.
Introduction to the Challenge: Ion Suppression in this compound Analysis
5-Hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (this compound) is a metabolite of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the most abundant heterocyclic aromatic amine found in cooked meat.[1] Accurate quantification of this compound is crucial for toxicological studies and human biomonitoring. However, like many bioanalytical methods, the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to matrix effects, particularly ion suppression.[2]
Ion suppression is a phenomenon where the ionization efficiency of the target analyte is reduced by co-eluting compounds from the sample matrix.[3][4] This can lead to decreased sensitivity, poor accuracy, and high variability in results. This guide will provide a systematic approach to understanding, identifying, and mitigating ion suppression in your this compound assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect that reduces the signal intensity of an analyte in ESI-MS.[2] It occurs when other components in the sample (the "matrix") co-elute with this compound from the LC column and compete for the available charge in the ESI source.[3] This competition leads to a decrease in the number of gas-phase ions of this compound reaching the mass analyzer, resulting in a lower signal. This is particularly problematic in complex biological matrices such as plasma, urine, or tissue homogenates, where endogenous substances like salts, phospholipids, and proteins are abundant.[5] The consequence is reduced assay sensitivity, poor reproducibility, and inaccurate quantification.[6]
Q2: How can I tell if my this compound signal is being suppressed?
A2: Ion suppression can be difficult to detect by simply looking at the chromatogram of your sample. However, several signs may indicate its presence:
-
Low or inconsistent signal intensity: You may observe a weaker signal for your analyte in matrix samples compared to a pure standard solution of the same concentration.[7]
-
Poor reproducibility: Replicate injections of the same sample may yield significantly different peak areas.
-
Non-linear calibration curves: When using matrix-matched calibrators, you may observe a loss of linearity at higher concentrations.
-
Unstable internal standard response: If you are using an internal standard, its peak area may vary significantly across different samples.
A definitive way to assess ion suppression is through a post-column infusion experiment, which is detailed in the troubleshooting section of this guide.
Q3: What are the most common sources of ion suppression in biological samples?
A3: The primary culprits for ion suppression in biological matrices are:
-
Phospholipids: These are abundant in plasma and tissue samples and are notoriously problematic due to their co-elution with many analytes in reversed-phase chromatography.
-
Salts and buffers: Non-volatile salts from buffers (e.g., phosphate buffers) can crystallize on the ESI probe, leading to a rapid decrease in signal.[8]
-
Proteins and peptides: Although larger molecules, their presence in high concentrations can affect the droplet formation and evaporation process in the ESI source.
-
Other endogenous molecules: Bile acids, urea, and other small molecules present in biological fluids can also contribute to ion suppression.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?
A4: Yes, the use of a SIL-IS is highly recommended and often considered the gold standard for quantitative bioanalysis by LC-MS/MS.[4][9] A SIL-IS, such as deuterated this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[10] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated, leading to more accurate and precise results. While a specific deuterated standard for this compound may not be commercially available off-the-shelf, custom synthesis services are a viable option.[11]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to ion suppression in the analysis of this compound.
Issue 1: Low or No Signal for this compound in Matrix Samples
Potential Cause: Severe ion suppression from co-eluting matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal.
Detailed Steps & Explanations:
-
Identify Suppression Zones with Post-Column Infusion: This is a critical first step to visualize where in the chromatogram ion suppression is occurring.
-
Protocol:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Using a syringe pump and a 'T' union, continuously infuse this solution into the mobile phase stream between the analytical column and the MS source.
-
Inject a blank, extracted matrix sample (e.g., plasma extract).
-
Monitor the signal of this compound. A drop in the baseline signal indicates a region of ion suppression.[12]
-
Compare the retention time of this compound with the observed suppression zones.
-
-
-
Modify Chromatographic Conditions: If this compound co-elutes with a suppression zone, adjusting the chromatography is often the most effective solution.
-
Change the Gradient: A shallower gradient can improve the separation between this compound and interfering matrix components.
-
Alter Mobile Phase Composition: Adding a small percentage of a different organic solvent (e.g., isopropanol) or adjusting the pH can change the selectivity of the separation. For heterocyclic amines like PhIP and its metabolites, a mobile phase containing a volatile acid like formic acid is common.[8][13]
-
Switch Column Chemistry: If a standard C18 column is used, consider a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) to alter the elution profile of both the analyte and the matrix interferences.
-
-
Optimize Sample Preparation: If chromatographic changes are insufficient, improving the sample cleanup is the next step.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique to remove a significant portion of the matrix. For PhIP and its metabolites, a C18 or mixed-mode cation exchange (MCX) sorbent can be effective.[14]
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract this compound from the aqueous matrix into an organic solvent, leaving behind many polar interferences. The choice of organic solvent is critical and should be optimized.
-
Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and other small molecules compared to SPE or LLE.[13] However, it can be a good starting point for method development.
-
-
Consider Alternative Ionization: If ion suppression remains a significant issue with ESI, Atmospheric Pressure Chemical Ionization (APCI) can be a less susceptible alternative for some compounds.
Issue 2: High Variability in Results (Poor Precision)
Potential Cause: Inconsistent ion suppression across different samples or batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability.
Detailed Steps & Explanations:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most crucial step to address sample-to-sample variability in ion suppression.[4][9]
-
Action: Obtain a deuterated or 13C-labeled this compound. If not commercially available, consider custom synthesis.[11]
-
Rationale: The SIL-IS will behave almost identically to the analyte during sample preparation, chromatography, and ionization. By using the peak area ratio (analyte/IS), the variability due to ion suppression is normalized.[10]
-
-
Ensure Consistent Sample Preparation: Inconsistencies in the sample preparation workflow can lead to variable recovery and matrix effects.
-
Action: Standardize all steps of your sample preparation protocol, including volumes, mixing times, and temperatures. Use automated liquid handlers where possible to minimize human error.
-
-
Evaluate Matrix Effects from Different Sources: The composition of biological matrices can vary between individuals or lots.
-
Action: During method validation, test your method with blank matrix from at least six different sources to ensure that the accuracy and precision are not affected by inter-individual variability.
-
Recommended Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a starting point and should be optimized for your specific matrix and instrumentation.
Materials:
-
Mixed-mode Cation Exchange (MCX) SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonia solution (5%) in Methanol
Procedure:
-
Sample Pre-treatment: To 100 µL of sample (e.g., plasma, urine), add the SIL-IS and 400 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonia in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Recommended LC-MS/MS Parameters
These are suggested starting parameters and will require optimization on your specific instrument.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined by direct infusion of this compound standard |
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). OMICS International. Retrieved from [Link]
- Trufelli, H., et al. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 30(3), 491-509.
- Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Strategic use of monolithic columns to improve throughput in drug discovery.
-
Teunissen, S. F., et al. (2010). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma, urine, bile, intestinal contents, faeces and eight selected tissues from mice. Journal of Chromatography B, 878(25), 2353-2362. Retrieved from [Link]
-
Prabhu, S., et al. (2001). Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- B]pyridine (PhIP) and Its Metabolite 2-hydroxyamino-PhIP by Liquid chromatography/electrospray Ionization-Ion Trap Mass Spectrometry. Analytical Biochemistry, 298(2), 306-313. Retrieved from [Link]
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Ion Suppression. (n.d.). University of Waterloo Mass Spectrometry Facility. Retrieved from [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. (2019). LCGC International. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]
-
Jonkers, J., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 801(2), 221-230. Retrieved from [Link]
-
PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). MDPI. Retrieved from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Online. Retrieved from [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI. Retrieved from [Link]
- Matrix effects and ion suppression are essential challenges in Liquid Chromatography-Mass Spectrometry (LC-MS) that can impact the accuracy, sensitivity, and reproducibility of quantitative analyses. (n.d.).
-
Pro Tips for Method Development (LC-MS/MS 101). (2023, September 1). YouTube. Retrieved from [Link]
-
2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. (n.d.). PubChem. Retrieved from [Link]
-
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
pKa, Solubility, and Lipophilicity. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of the heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). (2002). Food and Chemical Toxicology, 40(8), 1125-1130. Retrieved from [Link]
Sources
- 1. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. waters.com [waters.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. resolvemass.ca [resolvemass.ca]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma, urine, bile, intestinal contents, faeces and eight selected tissues from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Sentinel of Exposure: Validating 5-Hydroxy-PhIP as a Premier Biomarker for Dietary PhIP
A Senior Application Scientist's Guide to Understanding and Quantifying a Critical Carcinogen Exposure Marker
For researchers and drug development professionals navigating the complex landscape of diet-derived carcinogens, the accurate assessment of exposure to 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is paramount. PhIP, the most abundant heterocyclic amine formed in cooked meats, is a potent procarcinogen implicated in the etiology of several cancers.[1] Robust and reliable biomarkers are essential to bridge the gap between dietary intake and biological effect. This guide provides an in-depth comparison of available PhIP biomarkers, culminating in a focused validation of urinary 5-Hydroxy-PhIP (5-OH-PhIP) as a superior indicator of the genotoxic dose of PhIP.
The Metabolic Journey of PhIP: From Dinner Plate to DNA Damage
Understanding the metabolic fate of PhIP is crucial to appreciating the significance of its various biomarkers. Upon ingestion, PhIP undergoes a complex series of bioactivation and detoxification reactions primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2. The critical activation step is the N-hydroxylation of PhIP to N-hydroxy-PhIP (N-OH-PhIP), a proximate carcinogen. This reactive intermediate can be further esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive species that can bind to DNA, forming PhIP-DNA adducts and initiating mutagenesis.
Alternatively, PhIP and its metabolites can undergo detoxification through glucuronidation. A key insight into the genotoxic potential of PhIP comes from the formation of 5-OH-PhIP. This metabolite is formed as a by-product during the reaction of the ultimate mutagenic metabolite of PhIP with cellular macromolecules like DNA.[2] Therefore, the presence of 5-OH-PhIP in urine serves as an indirect but highly relevant marker of the biologically effective dose of PhIP that has undergone metabolic activation to its DNA-reactive form.
Caption: Metabolic pathway of PhIP highlighting the formation of this compound.
A Comparative Analysis of PhIP Biomarkers
The choice of a biomarker depends on the specific research question, the desired window of exposure, and the available analytical resources. Here, we compare 5-OH-PhIP with other commonly used biomarkers of PhIP exposure.
| Biomarker | Matrix | Window of Exposure | Advantages | Disadvantages |
| This compound | Urine | Short-term (24-48 hours)[2] | Reflects the genotoxic dose of PhIP.[2] Non-invasive sample collection. | Shorter detection window. Requires sensitive analytical methods. |
| Unmetabolized PhIP | Urine | Short-term (24-48 hours)[2] | Direct measure of exposure. Good dose-response relationship.[3] | Does not account for metabolic activation. Represents a small fraction of total PhIP dose. |
| PhIP-DNA Adducts | Tissues, White Blood Cells | Medium-term (days to weeks) | Direct measure of the biologically effective dose and DNA damage.[4] Correlates with cancer risk.[1] | Invasive sample collection. Technically challenging and expensive to measure.[1] |
| PhIP in Hair | Hair | Long-term (weeks to months)[2] | Non-invasive sample collection. Reflects chronic exposure. | Incorporation can be influenced by hair color (melanin content).[2] Requires specialized analytical methods. |
| PhIP-Albumin Adducts | Serum | Medium-term (weeks) | Longer half-life than urinary metabolites. Less invasive than tissue biopsy. | Lower levels of adducts compared to DNA adducts.[5] |
This comparison underscores the unique position of 5-OH-PhIP as a non-invasive, short-term biomarker that provides insight into the metabolic activation of PhIP to its ultimate carcinogenic form.
Experimental Validation of this compound in Human Urine by LC-MS/MS
The gold standard for the quantification of 5-OH-PhIP in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed protocol for the validation of this biomarker.
Sample Collection and Preparation
-
Collection: Collect a 24-hour urine sample from subjects. To ensure stability, the collection container should be kept refrigerated or on ice during the collection period. Immediately after collection, the total volume should be recorded, and aliquots should be stored at -80°C until analysis.
-
Enzymatic Hydrolysis: Many PhIP metabolites, including 5-OH-PhIP, are excreted as glucuronide conjugates. To measure the total amount of 5-OH-PhIP, enzymatic hydrolysis is necessary.
-
To a 1 mL aliquot of urine, add a suitable internal standard (e.g., ¹³C-labeled 5-OH-PhIP).
-
Add β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for at least 16 hours.
-
-
Solid-Phase Extraction (SPE): This step is crucial for cleaning up the sample and concentrating the analyte.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol and water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the 5-OH-PhIP with a stronger, basic organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Caption: Experimental workflow for the analysis of this compound in urine.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]⁺ of 5-OH-PhIP.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal. This involves selecting the precursor ion of 5-OH-PhIP in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective process minimizes interferences from the complex urine matrix.
-
Method Validation
A rigorous validation is essential to ensure the reliability of the analytical data. Key validation parameters include:
-
Linearity and Range: Establish a calibration curve using a series of known concentrations of 5-OH-PhIP standard. The curve should demonstrate a linear response over the expected concentration range in urine samples.
-
Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (repeatability and intermediate precision) by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
-
Specificity and Selectivity: Assess the ability of the method to differentiate and quantify 5-OH-PhIP in the presence of other components in the urine matrix. This is evaluated by analyzing blank urine samples from individuals with no known PhIP exposure.
-
Matrix Effect: Evaluate the influence of the urine matrix on the ionization of 5-OH-PhIP. This can be assessed by comparing the response of the analyte in a pure solution versus a post-extraction spiked urine sample.
-
Stability: Assess the stability of 5-OH-PhIP in urine under different storage conditions (e.g., freeze-thaw cycles, short-term room temperature stability).
Conclusion: this compound as a Cornerstone Biomarker
The validation of this compound as a urinary biomarker provides researchers with a powerful tool to assess the genotoxic burden of dietary PhIP exposure. Its non-invasive collection, coupled with the specificity of LC-MS/MS analysis, offers a reliable and biologically relevant measure of the portion of ingested PhIP that has been metabolically activated to a DNA-reactive species. While other biomarkers provide valuable information on either total exposure or long-term accumulation, 5-OH-PhIP stands out as a critical indicator of the immediate carcinogenic risk. By incorporating this biomarker into molecular epidemiology and drug development studies, scientists can gain deeper insights into the mechanisms of diet-induced carcinogenesis and develop more effective strategies for cancer prevention.
References
-
Alexander, J., et al. (2002). Biomarkers of exposure to heterocyclic amines: approaches to improve the exposure assessment. Food and Chemical Toxicology, 40(8), 1131-1137. [Link]
-
Turesky, R. J., & Le Marchand, L. (2011). Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies. Chemical research in toxicology, 24(8), 1169–1217. [Link]
-
Turesky, R. J., & Le Marchand, L. (2011). Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies. Chemical research in toxicology, 24(8), 1169–1217. [Link]
-
Turesky, R. J., & Le Marchand, L. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 24(8), 1169-1217. [Link]
-
Turesky, R. J., & Le Marchand, L. (2011). Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies: lessons learned from aromatic amines. Chemical research in toxicology, 24(8), 1169-1217. [Link]
-
Malfatti, M. A., et al. (2006). Urinary metabolite levels from the cooked-food carcinogen PhIP are predictive of colon DNA adducts after a low dose exposure in humans. Cancer Research, 66(8 Supplement), 1229. [Link]
-
Tang, D., et al. (2007). Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis. Cancer Epidemiology, Biomarkers & Prevention, 16(4), 803-808. [Link]
-
Gooderham, N. J., et al. (2004). Urinary N2-(2'-deoxyguanosin-8-yl)PhIP as a biomarker for PhIP exposure. Carcinogenesis, 25(2), 269–275. [Link]
-
Frandsen, H., et al. (1996). Validation in rats of two biomarkers of exposure to the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): PhIP-DNA adducts and urinary PhIP. Carcinogenesis, 17(1), 67-72. [Link]
-
Konieczna, A., et al. (2022). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Molecules, 27(19), 6599. [Link]
-
Reinstatler, L., et al. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. The Journal of Applied Laboratory Medicine, 1(4), 387-399. [Link]
-
Poirier, M. C. (1997). DNA adducts as exposure biomarkers and indicators of cancer risk. Environmental health perspectives, 105 Suppl 4(Suppl 4), 907–912. [Link]
-
Johnson, C. H., et al. (2021). A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. Annals of clinical biochemistry, 58(6), 622–631. [Link]
-
Zahid, M., et al. (2013). Urine Biomarkers of Risk in the Molecular Etiology of Breast Cancer. International journal of molecular sciences, 14(9), 17744–17763. [Link]
-
Lee, D., et al. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 42(2), 1-10. [Link]
-
National Center for Biotechnology Information. (n.d.). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). In PubChem Compound Summary. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Urinary Vanillylmandelic, Homovanillic, and 5-Hydroxyindoleacetic Acids by LC/MS/MS. [Link]
-
Koyner, J. L., et al. (2010). Comparative Analysis of Urinary Biomarkers for Early Detection of Acute Kidney Injury Following Cardiopulmonary Bypass. Clinical journal of the American Society of Nephrology : CJASN, 5(12), 2154–2161. [Link]
-
Reistad, R., et al. (1999). 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) in human hair as biomarker for dietary exposure. Biomarkers, 4(4), 255-264. [Link]
-
S, K., et al. (2024). Comparison of Urinary Biomarkers in Diagnosis of Ureteropelvic Junction Obstruction and Differentiation from Nonobstructive Dilatation. Journal of Indian Association of Pediatric Surgeons, 29(2), 143-147. [Link]
-
Schanz, M., et al. (2012). Comparison of Plasma and Urine Biomarker Performance in Acute Kidney Injury. PLoS ONE, 7(12), e51082. [Link]
-
Yu, K. E. (2023). Association Between Diet and Polycyclic Aromatic Hydrocarbon Biomarkers in Urine Among Pregnant Women in Los Angeles. (Master's thesis, UCLA). Retrieved from [Link]
-
Theodorescu, D., et al. (2006). Discovery and validation of urinary biomarkers for prostate cancer. Proteomics. Clinical applications, 1(10), 1071–1086. [Link]
-
Kim, Y., et al. (2022). Next-generation Proteomics-Based Discovery, Verification, and Validation of Urine Biomarkers for Bladder Cancer Diagnosis. Cancer research and treatment, 54(3), 882–893. [Link]
Sources
- 1. DNA adducts as exposure biomarkers and indicators of cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers of exposure to heterocyclic amines: approaches to improve the exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation in rats of two biomarkers of exposure to the food-borne carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): PhIP-DNA adducts and urinary PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS and Immunoassay for 5-Hydroxy-PhIP Quantification
In the field of toxicology and cancer research, the accurate quantification of xenobiotic metabolites is paramount. 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo[4,5-b]pyridine (5-Hydroxy-PhIP) is a critical metabolite of PhIP, the most abundant heterocyclic amine formed during the cooking of meat and fish.[1] PhIP is a procarcinogen that requires metabolic activation to exert its genotoxic effects, with this compound being a key intermediate in this pathway.[2][3] Given its role in carcinogenesis, reliable and robust analytical methods for its detection in biological matrices are essential for exposure assessment and molecular epidemiology studies.[4]
This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay (specifically, Enzyme-Linked Immunosorbent Assay or ELISA), for the quantification of this compound. As a Senior Application Scientist, my objective is to not only present the "what" and "how" but to delve into the "why" behind the experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Contenders: A Tale of Two Methodologies
The choice between LC-MS/MS and immunoassay is not merely a matter of preference but a critical decision based on the specific requirements of the study, including sensitivity, specificity, throughput, and cost.
Immunoassay (ELISA): The High-Throughput Workhorse
Immunoassays, particularly ELISA, have long been a staple in bioanalysis due to their simplicity, cost-effectiveness, and high-throughput capabilities.[5] The technique relies on the highly specific binding interaction between an antibody and its target antigen, in this case, this compound. This specificity is the cornerstone of the assay's utility. However, the reliance on antibodies also introduces potential vulnerabilities, such as batch-to-batch variability and cross-reactivity with structurally similar molecules, which can compromise accuracy.[5]
LC-MS/MS: The Gold Standard for Specificity and Sensitivity
Liquid Chromatography-Tandem Mass Spectrometry has emerged as the gold standard for small molecule quantification, offering unparalleled precision, sensitivity, and specificity.[5][6] This technique physically separates the analyte from the sample matrix using liquid chromatography before detecting and quantifying it based on its unique mass-to-charge ratio through tandem mass spectrometry. This direct molecular analysis minimizes the risk of cross-reactivity and provides a high degree of confidence in the results.[5] However, the sophistication of the instrumentation and the need for specialized expertise make it a more costly and time-consuming approach compared to ELISA.[5][7]
Head-to-Head Comparison: Performance Metrics
The performance of any analytical method is judged by a set of well-defined parameters. Below is a comparative summary of LC-MS/MS and immunoassay for this compound analysis.
| Performance Metric | LC-MS/MS | Immunoassay (ELISA) | Rationale & Causality |
| Specificity | Very High | Moderate to High | LC-MS/MS differentiates molecules based on their distinct mass-to-charge ratios, minimizing interference from structurally similar compounds.[5] Immunoassay specificity is dependent on the antibody's binding affinity and can be susceptible to cross-reactivity with other PhIP metabolites. |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to ng/mL) | High (ng/mL) | LC-MS/MS can detect and quantify molecules at significantly lower concentrations due to its high signal-to-noise ratio.[5][8] Immunoassays can achieve good sensitivity, but are often limited by the antibody's binding constant and background signal. |
| Accuracy | Very High | Good to High | The direct quantification of the analyte in LC-MS/MS leads to high accuracy.[7] Immunoassay accuracy can be affected by matrix effects and cross-reactivity, potentially leading to over or underestimation.[9] |
| Precision (CV%) | Excellent (<15%) | Good (<20%) | The automated and highly controlled nature of LC-MS/MS systems results in excellent precision.[10] Immunoassays can exhibit higher variability due to multiple manual steps and reagent inconsistencies.[7] |
| Dynamic Range | Wide | Narrow | LC-MS/MS typically offers a linear dynamic range spanning several orders of magnitude.[11] The sigmoidal dose-response curve of immunoassays limits their linear range. |
| Throughput | Moderate | High | While modern autosamplers have increased LC-MS/MS throughput, the chromatographic separation step is inherently time-consuming.[7] Immunoassays are well-suited for high-throughput screening in 96- or 384-well plate formats.[12] |
| Cost per Sample | High | Low | The initial investment in instrumentation and the cost of consumables and maintenance for LC-MS/MS are significantly higher than for immunoassays.[5] |
| Method Development | Complex & Time-Consuming | Moderately Complex | Developing a robust LC-MS/MS method requires expertise in chromatography, mass spectrometry, and sample preparation.[13] Immunoassay development involves antibody selection/production, optimization of coating and blocking conditions, and validation.[12] |
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding, the following sections detail standardized, yet adaptable, protocols for the analysis of this compound using both LC-MS/MS and immunoassay.
LC-MS/MS Protocol for this compound Quantification
This protocol is designed for the robust and sensitive quantification of this compound in a biological matrix such as plasma or urine.
1. Sample Preparation (Protein Precipitation & Extraction):
-
Rationale: The primary goal is to remove proteins and other interfering substances from the sample that can affect the chromatographic separation and ionization efficiency.
-
Steps:
-
To 100 µL of sample (plasma, urine), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).[14]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).[15]
-
2. Liquid Chromatography Separation:
-
Rationale: To separate this compound from other sample components before it enters the mass spectrometer. A reversed-phase C18 column is typically used for small, moderately polar molecules like this compound.
-
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.[15]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Injection Volume: 5-10 µL.
-
3. Tandem Mass Spectrometry Detection:
-
Rationale: To specifically detect and quantify this compound based on its mass-to-charge ratio (m/z) and the m/z of a specific fragment ion. This is achieved through Multiple Reaction Monitoring (MRM).
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values to be determined by direct infusion of a standard).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
-
Immunoassay (ELISA) Protocol for this compound Quantification
This protocol outlines a competitive ELISA, a common format for small molecule detection.
1. Plate Coating:
-
Rationale: To immobilize a known amount of this compound-protein conjugate onto the surface of a 96-well plate.
-
Steps:
-
Coat the wells of a high-binding 96-well plate with 100 µL of this compound-conjugate solution in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
2. Blocking:
-
Rationale: To prevent non-specific binding of the antibody to the plate surface.
-
Steps:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
3. Competitive Binding:
-
Rationale: The sample (containing unknown amounts of this compound) is mixed with a fixed amount of anti-5-Hydroxy-PhIP antibody. This mixture is then added to the coated plate. The free this compound in the sample will compete with the immobilized this compound for binding to the antibody.
-
Steps:
-
In a separate plate or tubes, pre-incubate 50 µL of standards or samples with 50 µL of the primary anti-5-Hydroxy-PhIP antibody for 30 minutes.
-
Transfer 100 µL of this mixture to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
4. Detection:
-
Rationale: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added. This is followed by the addition of a substrate that the enzyme converts into a detectable signal. The signal intensity will be inversely proportional to the amount of this compound in the sample.
-
Steps:
-
Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of substrate solution (e.g., TMB).
-
Incubate in the dark until sufficient color develops.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Visualizing the Workflows
To better illustrate the distinct processes of each technique, the following diagrams outline the experimental workflows.
Caption: LC-MS/MS workflow for this compound analysis.
Caption: Competitive ELISA workflow for this compound analysis.
Mechanism of Detection: A Visual Contrast
The fundamental difference between these two techniques lies in their detection principles.
Caption: Contrasting detection mechanisms of LC-MS/MS and Immunoassay.
Conclusion and Recommendations
Both LC-MS/MS and immunoassay are valuable tools for the quantification of this compound, each with its own set of advantages and limitations.
-
For discovery-phase research, large-scale epidemiological studies, or routine monitoring where high throughput and cost-effectiveness are critical, a well-validated immunoassay is an excellent choice. However, it is imperative to thoroughly characterize the antibody for potential cross-reactivity with other PhIP metabolites to ensure the reliability of the data.
-
For regulatory submissions, clinical trials, and studies requiring the highest level of specificity, sensitivity, and accuracy, LC-MS/MS is the undisputed gold standard. Its ability to provide unambiguous identification and quantification makes it the preferred method for confirmatory analysis and for studies where even minor inaccuracies can have significant implications.
Ultimately, the optimal approach may involve a combination of both techniques. Immunoassays can be employed for initial high-throughput screening of a large number of samples, with LC-MS/MS used to confirm positive hits and to provide more precise quantification for a subset of samples. This cross-validation approach leverages the strengths of both methodologies, providing a cost-effective and scientifically rigorous framework for the analysis of this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Retrieved from [Link]
- Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 365, 130487.
- Felton, J. S., & Knize, M. G. (2006). Analysis of heterocyclic aromatic amines. In Handbook of Experimental Pharmacology (Vol. 170, pp. 39-61). Springer.
- Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. The Open Toxicology Journal, 1(1), 28-50.
- Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 365, 130487.
- van de Merbel, N. C. (2019). Comparison of performance of analytical scale LC-MS, 150 μm scale LC-MS and ELISA methods for various peptides. Bioanalysis, 11(23), 2153–2164.
- Andersson, M., & Hedeland, M. (2018). Immunoassays or LC-MS/MS?. Uppsala University.
- Lanshoeft, C., et al. (2020). Immunoaffinity LC-MS/MS is more suitable than ELISA to quantify a PEGylated molecule in cynomolgus monkey serum. Bioanalysis, 12(15), 1061-1069.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins (Vol. 56). IARC.
- Ponomareva, E., & Bychkov, M. (2018). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS.
- Staatz, C. E., Tett, S. E., & Thomson, A. H. (2002). Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients. Therapeutic drug monitoring, 24(5), 627-635.
- PubChem. (n.d.). 2-(Hydroxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine. National Center for Biotechnology Information.
- Koal, T., et al. (2016). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 6(4), 38.
- Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual.
- Scigelova, M., & Makarov, A. (2006). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. Expert Review of Proteomics, 3(6), 621-631.
- Papailler, E., et al. (2014). Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer. Journal of carcinogenesis, 13, 9.
- Teunissen, S. F., et al. (2010). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma, urine, bile, intestinal contents, faeces and eight selected tissues from mice. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(25), 2353-2362.
- Pu, Q., et al. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Pharmaceutics, 13(8), 1261.
- Selleck Chemicals. (n.d.). PhIP (Synonyms: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine).
- Doni, M. (2012). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Recent advances in doping analysis, 20, 115-119.
- Thermo Fisher Scientific. (n.d.). Guide: Proper sample handling for immunoassays.
- Ma, M., & Jemal, M. (2013). Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF. Journal of lipid research, 54(6), 1538-1547.
- Thermo Fisher Scientific. (n.d.). Thermo Scientific Immunoassay Plate Guide.
- Andrew, R., et al. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. protocols.io.
- Gfeller, M., et al. (2019). Guidance Document: Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Immunopeptidomics Assay for the Identification of HLA Class I Ligands Suitable for Pharmaceutical Therapies. Molecular & Cellular Proteomics, 18(11), 2295-2305.
- GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Waters Corporation. (n.d.). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine at androgen receptor: mechanistic support for its role in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Hydroxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine | C13H12N4O | CID 104954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 6. Analysis of heterocyclic aromatic amines | Semantic Scholar [semanticscholar.org]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-OH-PhIP) in plasma, urine, bile, intestinal contents, faeces and eight selected tissues from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dshs-koeln.de [dshs-koeln.de]
A Comparative Analysis of 5-Hydroxy-PhIP Levels in Diverse Populations: A Guide for Researchers
This guide provides an in-depth comparative analysis of 5-Hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (5-Hydroxy-PhIP) levels across various human populations. It is designed for researchers, scientists, and drug development professionals investigating the exposure, metabolism, and potential health risks associated with this dietary carcinogen. We will delve into the factors influencing its formation and metabolism, methods for its quantification, and a comparative overview of its prevalence in different demographic and dietary groups.
Introduction: The Significance of this compound
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish.[1][2] Classified as a 'reasonably anticipated to be a human carcinogen,' PhIP has been linked to an increased risk of several cancers, including those of the breast, colon, and prostate.[1][3] Upon ingestion, PhIP undergoes metabolic activation, a critical step in its carcinogenic pathway. This process is primarily initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, which hydroxylates PhIP to form various metabolites, including the focus of this guide, this compound.
The formation of this compound is a crucial step in the bioactivation of PhIP. Further metabolic processes can lead to the formation of highly reactive species that can bind to DNA, forming DNA adducts.[2] These adducts can induce mutations and initiate the process of carcinogenesis. Given the central role of metabolism in PhIP's carcinogenicity, understanding the variations in this compound levels among different populations is paramount for assessing cancer risk and developing targeted preventative strategies.
This guide will explore the key factors that contribute to inter-individual and inter-population differences in this compound levels, including genetic polymorphisms, dietary habits, and lifestyle factors such as smoking.
The Metabolic Journey of PhIP: Formation of this compound
The metabolic pathway of PhIP is a complex process involving both activation and detoxification steps. The initial and rate-limiting step in the bioactivation of PhIP is N-hydroxylation, primarily catalyzed by the CYP1A2 enzyme in the liver. This reaction leads to the formation of N-hydroxy-PhIP. However, hydroxylation can also occur on the phenyl ring, leading to the formation of phenolic metabolites such as this compound. While N-hydroxy-PhIP is considered the primary precursor to the ultimate carcinogen, this compound is also a significant metabolite and its levels can provide insights into the overall metabolic profile of PhIP in an individual.
The following diagram illustrates the simplified metabolic pathway leading to the formation of this compound.
Caption: Simplified metabolic pathway of PhIP.
Comparative Analysis of this compound Levels
The levels of this compound and other PhIP metabolites can vary significantly among different populations. These variations are influenced by a combination of genetic, dietary, and lifestyle factors.
Influence of Ethnicity and Genetic Polymorphisms
Genetic variations in the enzymes responsible for PhIP metabolism are a primary driver of inter-individual and inter-ethnic differences in metabolite levels. The CYP1A2 gene, which codes for the primary enzyme involved in PhIP metabolism, is highly polymorphic. Certain polymorphisms can lead to altered enzyme activity, thereby affecting the rate of PhIP metabolism and the levels of its metabolites.
For instance, the CYP1A2*1F allele has been associated with increased inducibility of the CYP1A2 enzyme, which could potentially lead to higher levels of PhIP metabolites in individuals carrying this allele, particularly in smokers. The frequency of CYP1A2 alleles varies across different ethnic groups, which may contribute to the observed differences in PhIP metabolite levels.
While direct quantitative data for this compound across different ethnic groups is limited in the literature, studies on the parent compound and its metabolites in general provide valuable insights. For example, a U.S. national dietary survey reported that African American men consume significantly more well-done cooked meats, leading to a 2- to 3-fold higher PhIP intake than White men.[3] This higher intake is consistent with studies showing higher levels of PhIP and its metabolites in the urine of African American men.[3] Another study noted that PhIP was detected in acid-hydrolyzed urine from 20% to 50% of subjects, with the range depending on the ethnic group.[4]
Table 1: Comparative Overview of Factors Influencing PhIP and its Metabolite Levels in Different Populations
| Factor | Population Group | Observation | Supporting Evidence |
| Dietary Habits | High Meat Consumers | A significant positive correlation exists between the consumption of fried or char-broiled beef and the urinary concentration of PhIP and its metabolites.[4] | Studies have shown a direct relationship between the amount of cooked meat consumed and the levels of PhIP metabolites in urine.[4] |
| Vegetarians/Low Meat Consumers | Likely have significantly lower levels of PhIP and its metabolites compared to high meat consumers. | The primary source of PhIP is cooked meat; therefore, reduced or no consumption would lead to lower exposure. | |
| Ethnicity | African Americans vs. Caucasians | African American men have been reported to have a 2- to 3-fold higher intake of PhIP from well-done meats and consequently higher urinary levels of PhIP and its metabolites compared to Caucasian men.[3] | A U.S. national dietary survey and subsequent urinary analysis support this observation.[3] |
| Genetic Polymorphisms | Carriers of specific CYP1A2 alleles | Variations in CYP1A2 gene can influence the rate of PhIP metabolism, leading to inter-individual differences in metabolite levels. | The frequency of CYP1A2 alleles varies among different ethnic populations, which can contribute to population-level differences in PhIP metabolism. |
| Smoking Status | Smokers vs. Non-smokers | Smoking is known to induce CYP1A2 activity, which could potentially lead to altered PhIP metabolism and different metabolite profiles in smokers compared to non-smokers. | While direct data on this compound is limited, studies on other smoking-related biomarkers show clear differences between smokers and non-smokers. |
Impact of Dietary Habits
As the primary source of PhIP is cooked meat, dietary habits play a crucial role in determining exposure levels and, consequently, the concentration of its metabolites. A strong correlation has been observed between the amount of fried or char-broiled beef consumed and the urinary levels of PhIP and its metabolites.[4] Individuals with a diet high in well-done meats are expected to have significantly higher levels of this compound compared to those who consume less meat or follow a vegetarian diet.
Studies comparing biomarkers in vegetarians and non-vegetarians have shown significant differences in various diet-related compounds.[5][6] Although this compound was not specifically measured in these studies, the findings support the principle that dietary choices have a profound impact on the metabolic profile of an individual.
The Role of Smoking
Cigarette smoke contains a myriad of compounds that can influence the activity of metabolic enzymes. Smoking is a known inducer of CYP1A2, the key enzyme in PhIP metabolism. This induction could lead to a more rapid metabolism of PhIP in smokers, potentially altering the profile of its metabolites, including this compound. While direct quantitative data linking smoking to urinary this compound levels is scarce, studies on other urinary biomarkers of smoking-related toxicants have consistently shown significant differences between smokers and non-smokers.[7][8]
Experimental Protocol: Quantification of this compound in Human Urine by LC-MS/MS
The following is a representative protocol for the quantitative analysis of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of small molecule metabolites in urine and should be validated specifically for this compound before use.[4][5][9]
Sample Preparation
-
Urine Collection: Collect a 24-hour or spot urine sample in a sterile container. To prevent degradation of metabolites, the sample should be kept on ice during collection and then stored at -80°C until analysis.
-
Enzymatic Hydrolysis (Optional but Recommended): To measure total this compound (free and conjugated), an enzymatic hydrolysis step is necessary to cleave glucuronide and sulfate conjugates.
-
To 1 mL of urine, add a buffer solution (e.g., sodium acetate buffer, pH 5.0).
-
Add a sufficient amount of β-glucuronidase/arylsulfatase enzyme solution.
-
Incubate the mixture at 37°C for a specified period (e.g., 4-16 hours).
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a stronger organic solvent containing a small amount of base (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5-10 minutes) to ensure good separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version of this compound) must be determined and optimized.
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy to achieve maximum sensitivity and specificity.
-
Data Analysis and Quantification
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Caption: Workflow for urinary this compound analysis.
Conclusion and Future Directions
The levels of the PhIP metabolite, this compound, in human populations are influenced by a complex interplay of dietary habits, genetic makeup, and lifestyle factors. This guide has highlighted the significant variations observed across different ethnic groups and dietary patterns, underscoring the importance of considering these factors in risk assessment and cancer epidemiology. While direct quantitative data for this compound remains an area for further research, the existing evidence on the parent compound and its metabolites provides a strong foundation for understanding these population-level differences.
Future research should focus on generating more specific quantitative data for this compound in diverse populations to enable more precise risk assessments. Furthermore, elucidating the complete metabolic profile of PhIP and the functional consequences of genetic polymorphisms in metabolic enzymes will be crucial for developing personalized strategies for cancer prevention. The continued development and application of sensitive analytical methods, such as the LC-MS/MS protocol outlined here, will be instrumental in advancing our understanding of the role of dietary carcinogens in human health.
References
-
Metabolites of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) in human urine after consumption of charbroiled or fried beef. BioKB. Available at: [Link]
-
Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]
-
Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis. National Institutes of Health. Available at: [Link]
-
Development of a High-Throughput LC–MS-MS Assay for 13 Commonly Prescribed Pain Management Drugs from Urine with Cleanup Using Solid-Phase Extraction. Spectroscopy Online. Available at: [Link]
-
Hydroxyproline excretion in urine of smokers and passive smokers. PubMed. Available at: [Link]
-
Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection. ResearchGate. Available at: [Link]
-
Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection. Endocrine Connections. Available at: [Link]
-
The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. MDPI. Available at: [Link]
-
Biomonitoring PhIP, a Potential Prostatic Carcinogen, in the Hair of Healthy Men of African and European Ancestry. MDPI. Available at: [Link]
-
Biomonitoring the Cooked Meat Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in Hair: Impact of Exposure, Pigmentation and Cytochrome P450 1A2 Phenotype. National Institutes of Health. Available at: [Link]
-
Association of urinary biomarkers of smoking-related toxicants with lung cancer incidence in smokers: The Multiethnic Cohort Study. National Institutes of Health. Available at: [Link]
-
Plasma, Urine, and Adipose Tissue Biomarkers of Dietary Intake Differ Between Vegetarian and Non-Vegetarian Diet Groups in the Adventist Health Study-2. ResearchGate. Available at: [Link]
-
Biomarkers of exposure in urine of active smokers, non-smokers, and vapers. National Institutes of Health. Available at: [Link]
-
Increase of urinary 5-hydroxyindoleacetic acid excretion but not serum chromogranin A following over-the-counter 5-hydroxytryptophan intake. National Institutes of Health. Available at: [Link]
-
[Difference in urine concentration according to gender and ethnicity: possible involvement in the different susceptibility to various renal and cardiovascular diseases]. PubMed. Available at: [Link]
-
Vegans found to have highest amount of disease-fighting biomarkers. Loma Linda University Health. Available at: [Link]
-
5-HIAA urine test. MedlinePlus. Available at: [Link]
-
Association of Urinary Biomarkers of Smoking-Related Toxicants with Lung Cancer Incidence in Smokers: The Multiethnic Cohort Study. PubMed. Available at: [Link]
-
Evaluation of Toxicant and Carcinogen Metabolites in the Urine of E-Cigarette Users Versus Cigarette Smokers. National Institutes of Health. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Urinary biomarkers of meat consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma, Urine, and Adipose Tissue Biomarkers of Dietary Intake Differ Between Vegetarian and Non-Vegetarian Diet Groups in the Adventist Health Study-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vegans found to have highest amount of disease-fighting biomarkers | News [news.llu.edu]
- 7. Association of Urinary Biomarkers of Smoking-Related Toxicants with Lung Cancer Incidence in Smokers: The Multiethnic Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Toxicant and Carcinogen Metabolites in the Urine of E-Cigarette Users Versus Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Urinary 5-Hydroxy-PhIP and Cancer Risk: A Comparative Guide to Biomarker Analysis
For Immediate Release
A Deep Dive into the Correlation of a Key Dietary Carcinogen Metabolite with Cancer Risk and a Guide to its Analytical Validation
The growing body of evidence linking dietary habits to cancer risk has placed a spotlight on foodborne carcinogens, among which 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is of significant interest. Formed during the high-temperature cooking of meat and fish, PhIP is a potent mutagen that has been associated with an increased risk of several cancers. Upon ingestion, PhIP undergoes metabolic activation and detoxification, leading to various metabolites that are excreted in urine. Among these, hydroxylated metabolites of PhIP, particularly N-hydroxy-PhIP (N-OH-PhIP) and its conjugates, are considered critical biomarkers of exposure and potential cancer risk. This guide provides a comprehensive overview of the correlation between urinary PhIP metabolites and cancer risk, with a focus on a comparative analysis of the analytical methodologies used for their quantification.
The Biological Significance of Urinary PhIP Metabolites
PhIP itself is not directly carcinogenic. It requires metabolic activation, primarily by cytochrome P450 enzymes (CYP) in the liver, most notably CYP1A2. This process generates reactive intermediates, including N-OH-PhIP, which can bind to DNA to form PhIP-DNA adducts. These adducts can induce mutations in critical genes, initiating the process of carcinogenesis.
The body also possesses detoxification pathways to eliminate PhIP and its reactive metabolites. A key detoxification step is the conjugation of hydroxylated PhIP with glucuronic acid, forming water-soluble glucuronides that are readily excreted in the urine. The most abundant of these in humans is N-hydroxy-PhIP-N2-glucuronide (N-OH-PhIP-N2-glucuronide). Therefore, the profile of PhIP metabolites in urine can provide a snapshot of the dynamic interplay between metabolic activation and detoxification of this dietary carcinogen. A higher level of urinary N-OH-PhIP and its conjugates may reflect a greater body burden of the ultimate carcinogen, thus potentially correlating with an elevated cancer risk.
PhIP Metabolism and Carcinogenic Pathway
The metabolic journey of PhIP from a dietary procarcinogen to a DNA-damaging agent is a multi-step process. Understanding this pathway is crucial for interpreting the significance of its urinary metabolites.
Caption: Metabolic activation and detoxification pathway of PhIP.
Urinary PhIP Metabolites as Biomarkers for Cancer Risk: What the Evidence Shows
Several prospective cohort studies have investigated the association between urinary levels of PhIP and its metabolites and the risk of various cancers. While the results have not always been consistent, a significant body of evidence points towards a positive association, particularly for colorectal, breast, and prostate cancer.
A nested case-control study within the Shanghai Women's Health Study and Shanghai Men's Health Study investigated urinary prostaglandin E2 metabolite (PGE-M) levels, a biomarker of cyclooxygenase-2 (COX-2) activity, and its association with pancreatic cancer risk. The study found that individuals with higher urinary PGE-M levels had an increased risk of developing pancreatic cancer[1][2]. This is relevant as PhIP-induced inflammation is a potential mechanism of its carcinogenicity, and COX-2 is a key mediator of inflammation.
Another prospective study, the Southern Community Cohort Study, examined urinary metabolite biomarkers and lung cancer risk. This study identified that elevated levels of certain metabolites were associated with an increased risk of lung cancer[3]. While not directly measuring PhIP metabolites, this study highlights the utility of urinary biomarkers in prospective cancer risk assessment.
More directly, studies have shown that the measurement of urinary carcinogen metabolites provides valuable information about tobacco and cancer[4]. This principle extends to dietary carcinogens like PhIP.
Comparative Analysis of Analytical Methodologies for Urinary PhIP Metabolites
Accurate and sensitive quantification of urinary PhIP metabolites is paramount for their validation and use as cancer risk biomarkers. Several analytical techniques have been employed for this purpose, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Method | Principle | Advantages | Disadvantages | Typical Sensitivity | Throughput |
| HPLC-Fluorescence | Separation by HPLC followed by detection based on the native fluorescence of PhIP and its metabolites. | Cost-effective, robust, and reliable for specific analytes.[5] | Lower sensitivity and specificity compared to MS methods; potential for interference from other urinary components.[5] | ng/mL range | Moderate |
| GC-MS | Separation of volatile derivatives of analytes by GC followed by detection using a mass spectrometer. | High chromatographic resolution and sensitivity for volatile compounds. | Requires derivatization of polar metabolites, which can be time-consuming and introduce variability. | pg/mL to ng/mL range | Low to Moderate |
| LC-MS/MS (UPLC-MS/MS) | Separation by HPLC or UPLC coupled to a tandem mass spectrometer for highly selective and sensitive detection. | High sensitivity, high specificity, ability to analyze non-volatile and polar compounds directly, and potential for multiplexing.[6][7][8][9][10][11] | Higher initial instrument cost and complexity. | pg/mL to sub-pg/mL range | High |
In-Depth Look at LC-MS/MS: The Gold Standard for PhIP Metabolite Analysis
LC-MS/MS has emerged as the preferred method for the quantification of urinary PhIP metabolites due to its superior sensitivity and specificity.[9] This technique allows for the direct measurement of conjugated metabolites like N-OH-PhIP-N2-glucuronide without the need for enzymatic hydrolysis, which can be a source of variability.[4]
Experimental Workflow for LC-MS/MS Analysis of Urinary PhIP Metabolites
A typical workflow for the analysis of urinary PhIP metabolites using LC-MS/MS involves several key steps:
Caption: A streamlined workflow for urinary PhIP metabolite analysis by LC-MS/MS.
Detailed Experimental Protocol: UPLC-MS/MS Quantification of N-OH-PhIP-N2-glucuronide and 4'-hydroxy-PhIP in Human Urine
This protocol provides a general framework for the sensitive and specific quantification of key PhIP metabolites in human urine samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To concentrate the analytes and remove interfering matrix components from the urine.
-
Procedure:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 4°C to pellet any precipitates.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elute the analytes with a stronger organic solvent containing a small amount of base (e.g., ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
2. UPLC-MS/MS Analysis
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over a short run time (e.g., 5-10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-OH-PhIP-N2-glucuronide: Monitor the transition from the precursor ion (m/z of the protonated molecule) to a specific product ion.
-
4'-hydroxy-PhIP: Monitor the transition from the precursor ion to a characteristic fragment ion.
-
Internal Standard: Use a stable isotope-labeled internal standard for each analyte to ensure accurate quantification.
-
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
-
3. Method Validation
-
Objective: To ensure the analytical method is accurate, precise, and reliable for its intended purpose.
-
Parameters to Evaluate:
-
Linearity: Assess the linear range of the assay using calibration standards.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effects: Evaluate the influence of the urine matrix on the ionization of the analytes.
-
Recovery: Determine the efficiency of the sample preparation process.
-
Conclusion and Future Directions
The quantification of urinary PhIP metabolites, particularly N-OH-PhIP-N2-glucuronide and 4'-hydroxy-PhIP, serves as a valuable tool for assessing human exposure to this dietary carcinogen and for investigating its role in cancer etiology. While various analytical methods are available, UPLC-MS/MS stands out as the most sensitive and specific technique, enabling the accurate measurement of these biomarkers at physiologically relevant concentrations.
Future research should focus on large-scale prospective cohort studies to further solidify the correlation between urinary PhIP metabolite levels and the risk of specific cancers. Standardization of analytical methods and the establishment of reference ranges for these biomarkers will be crucial for their translation into clinical and public health practice. Ultimately, a deeper understanding of the relationship between diet, metabolism, and cancer risk will empower the development of more effective strategies for cancer prevention.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. Prospective study of urinary prostaglandin E2 metabolite and pancreatic cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective Study of Urinary Prostaglandin E2 Metabolite and Pancreatic Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Metabolite Risk Biomarkers of Lung Cancer: A Prospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine: Results from the formative phase of the Household Air Pollution Intervention Network (HAPIN) trial in India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Buprenorphine, Norbuprenorphine, and Their Glucuronide Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. umfst.ro [umfst.ro]
A Senior Application Scientist's Guide to Validating 5-Hydroxy-PhIP for Assessing Intervention Efficacy
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for validating and utilizing 5-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (5-OH-PhIP) as a crucial biomarker for assessing the efficacy of dietary and therapeutic interventions aimed at mitigating the genotoxic effects of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP, a heterocyclic aromatic amine formed in cooked meats, is a potent carcinogen.[1][2][3] Its bioactivation pathway leads to the formation of DNA adducts, a key step in carcinogenesis. 5-OH-PhIP is a stable metabolite that reflects the extent of this bioactivation.[4][5] This document outlines the scientific rationale, comparative analytical methodologies, and detailed experimental protocols necessary for the robust application of 5-OH-PhIP in research and clinical settings.
Scientific Foundation: The Critical Role of PhIP Metabolism in Carcinogenesis
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic amine found in cooked meats and fish.[2][6] Ingested PhIP undergoes a complex metabolic process, primarily in the liver, which dictates its carcinogenic potential.
1.1. Bioactivation vs. Detoxification: A Pivotal Balance
The metabolic fate of PhIP is a critical determinant of its biological activity. The process involves two competing pathways:
-
Bioactivation (Genotoxicity): This pathway, primarily mediated by cytochrome P450 enzymes (specifically CYP1A2 and CYP1B1), converts PhIP into a highly reactive intermediate, N-hydroxy-PhIP (N-OH-PhIP).[7][8][9][10] This intermediate can be further esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form unstable esters that readily bind to DNA, forming PhIP-DNA adducts.[6][10][11] These adducts are considered a key initiating event in PhIP-induced carcinogenesis.[1]
-
Detoxification: In parallel, PhIP can be hydroxylated at the 4'-position to form 4'-hydroxy-PhIP (4'-OH-PhIP), a less toxic metabolite that is more readily excreted.[6][12]
1.2. The Emergence of 5-Hydroxy-PhIP as a Key Biomarker
The reactive esters of N-OH-PhIP, in addition to forming DNA adducts, can also react with other cellular macromolecules. These unstable adducts degrade to form a stable metabolite, this compound (5-OH-PhIP).[4][6] The formation of 5-OH-PhIP is directly proportional to the amount of the reactive N-OH-PhIP intermediate produced, making it an excellent surrogate marker for the "biologically effective dose" of PhIP – the portion that has been metabolically activated to its genotoxic form.[4]
Comparative Analysis of Methodologies for 5-OH-PhIP Quantification
The accurate quantification of 5-OH-PhIP in biological matrices is paramount for its use as a biomarker. The primary analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[13][14][15]
| Parameter | LC-MS/MS | Alternative Methods (e.g., HPLC-UV, ELISA) |
| Sensitivity | High (pg to ng/mL range) | Lower (ng to µg/mL range) |
| Selectivity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (potential for interfering compounds) |
| Sample Volume | Small (µL to mL) | Larger volumes may be required |
| Throughput | High, with modern autosamplers | Can be lower, especially for ELISA |
| Cost | Higher initial instrument cost, lower per-sample cost at high throughput | Lower initial cost, can be higher per-sample cost |
| Expertise Required | High | Moderate |
Justification for LC-MS/MS: The low concentrations of 5-OH-PhIP typically found in biological samples necessitate the superior sensitivity and selectivity of LC-MS/MS. This ensures that the measurements are accurate and not confounded by other metabolites or matrix components.[13][14]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a validated workflow for the analysis of 5-OH-PhIP in urine, a readily accessible biological matrix.
3.1. Workflow for 5-OH-PhIP Analysis in Urine
Caption: Workflow for urinary 5-OH-PhIP analysis.
3.2. Detailed Protocol for Urinary 5-OH-PhIP Quantification
Objective: To accurately quantify the concentration of 5-OH-PhIP in human urine samples.
Materials:
-
24-hour urine collection containers
-
β-glucuronidase/sulfatase from Helix pomatia
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
5-OH-PhIP analytical standard
-
Isotopically labeled internal standard (e.g., d3-5-OH-PhIP)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Creatinine assay kit
Procedure:
-
Sample Collection and Storage: Collect 24-hour urine samples and store them at -80°C until analysis.
-
Enzymatic Hydrolysis:
-
Thaw urine samples on ice.
-
To 1 mL of urine, add 10 µL of the internal standard solution.
-
Add 5000 units of β-glucuronidase/sulfatase.
-
Incubate at 37°C for 16 hours to deconjugate glucuronidated and sulfated metabolites.
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering salts.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Operate the mass spectrometer in positive electrospray ionization mode.
-
Monitor the specific precursor-to-product ion transitions for 5-OH-PhIP and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification and Normalization:
-
Construct a calibration curve using the analytical standard.
-
Quantify the concentration of 5-OH-PhIP in the samples relative to the internal standard.
-
Measure the creatinine concentration in a separate aliquot of the urine sample.
-
Normalize the 5-OH-PhIP concentration to the creatinine concentration to account for variations in urine dilution.
-
Validating Intervention Efficacy Using 5-OH-PhIP
A key application of 5-OH-PhIP is to provide objective evidence of the effectiveness of interventions designed to reduce the genotoxic burden of PhIP.
4.1. Logical Framework for Intervention Studies
Caption: Framework for assessing intervention efficacy.
4.2. Case Study: Evaluating a Dietary Intervention
Hypothesis: Consumption of cruciferous vegetables (e.g., broccoli), rich in isothiocyanates, can enhance the detoxification of PhIP, thereby reducing its bioactivation.
Experimental Design:
-
Participants: A cohort of healthy volunteers who regularly consume well-done cooked meat.
-
Study Arms:
-
Control Group: Continues their regular diet.
-
Intervention Group: Consumes a specified amount of broccoli daily for a defined period (e.g., 4 weeks).
-
-
Biomarker Measurement: 24-hour urine samples are collected at baseline and at the end of the intervention period from both groups. Urinary 5-OH-PhIP and 4'-OH-PhIP levels are quantified.
Expected Outcome and Interpretation:
| Group | Change in 5-OH-PhIP | Change in 4'-OH-PhIP | Interpretation |
| Control | No significant change | No significant change | No effect of the standard diet on PhIP metabolism. |
| Intervention | Significant decrease | Significant increase | The intervention successfully shifted PhIP metabolism from the bioactivation pathway towards the detoxification pathway, indicating a reduced genotoxic risk. |
A significant decrease in the urinary 5-OH-PhIP/4'-OH-PhIP ratio in the intervention group would provide strong evidence for the efficacy of the dietary intervention in mitigating the carcinogenic potential of PhIP.
Conclusion and Future Directions
This compound has emerged as a robust and reliable biomarker for assessing the biologically effective dose of the dietary carcinogen PhIP. Its quantification via LC-MS/MS offers the necessary sensitivity and selectivity for its application in human intervention studies. By incorporating the measurement of 5-OH-PhIP into clinical and nutritional research, scientists and drug development professionals can gain valuable insights into the efficacy of interventions aimed at reducing the risk of diet-related cancers. Future research should focus on standardizing analytical methods across laboratories and further exploring the utility of 5-OH-PhIP in larger-scale epidemiological studies.
References
-
Title: Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human CYP1B1 genetic variants Source: PubMed URL: [Link]
-
Title: Metabolism of the Food-Associated Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by Human Intestinal Microbiota Source: ACS Publications URL: [Link]
-
Title: Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rat and human hepatocytes Source: Carcinogenesis URL: [Link]
-
Title: Differential Metabolism of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in Mice Humanized for CYP1A1 and CYP1A2 Source: ACS Publications URL: [Link]
-
Title: Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rat and human hepatocytes Source: PubMed URL: [Link]
-
Title: Activation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) to mutagenic metabolites Source: PubMed URL: [Link]
-
Title: Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis Source: PMC - NIH URL: [Link]
-
Title: Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53 Source: NIH URL: [Link]
-
Title: 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of the heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Source: PubMed URL: [Link]
-
Title: Metabolic activation pathway for the formation of DNA adducts of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in rat extrahepatic tissues Source: PubMed URL: [Link]
-
Title: Metabolic pathway for PhIP activation and induced mutations. Source: ResearchGate URL: [Link]
-
Title: Biomonitoring the Cooked Meat Carcinogen 2-Amino-1-methy-6-phenylimidazo[4,5-b]pyridine in Canine Fur Source: PMC - NIH URL: [Link]
-
Title: PhIP: The Three-Strikes Breast Carcinogen Source: NutritionFacts.org URL: [Link]
-
Title: LC-ESI-MS/MS analysis of PhIP, N 2-OH-PhIP, 4-OH-PhIP and acetanilide... Source: ResearchGate URL: [Link]
-
Title: High potency of bioactivation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in mouse colon epithelial cells with ApcMin mutation Source: ResearchGate URL: [Link]
-
Title: Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- B]pyridine (PhIP) and Its Metabolite 2-hydroxyamino-PhIP by Liquid chromatography/electrospray Ionization-Ion Trap Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Analysis of peptides in biological fluids by LC-MS/MS Source: PubMed URL: [Link]
Sources
- 1. Grilled Meat Consumption and PhIP-DNA Adducts in Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomonitoring the Cooked Meat Carcinogen 2-Amino-1-methy-6-phenylimidazo[4,5-b]pyridine in Canine Fur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PhIP: The Three-Strikes Breast Carcinogen [nutritionfacts.org]
- 4. 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of the heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human CYP1B1 genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Differential metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53: Studies in T rp53(+/+),T rp53(+/−) and T rp53(−/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) to mutagenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of peptides in biological fluids by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating PhIP Exposure: A Comparative Guide to 5-Hydroxy-PhIP and Other Metabolites as Biomarkers
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), predominantly formed in cooked meats, is a significant concern in human health and cancer research. Assessing exposure to PhIP and understanding its biological consequences are paramount for risk assessment and the development of preventative strategies. This guide provides a comprehensive comparison of PhIP metabolites as biomarkers, with a special focus on 5-Hydroxy-PhIP, a promising indicator of the genotoxic dose. We will delve into the underlying metabolic pathways, compare the analytical methodologies for their detection, and provide evidence-based insights to aid researchers in selecting the most appropriate biomarker for their studies.
The Metabolic Fate of PhIP: A Double-Edged Sword of Detoxification and Activation
Upon ingestion, PhIP undergoes extensive metabolism primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. This process generates a complex profile of metabolites, some of which are detoxification products destined for excretion, while others are reactive intermediates capable of inflicting cellular damage.
A crucial initial step is the N-hydroxylation of PhIP to form N-hydroxy-PhIP (N-OH-PhIP). This metabolite is a pivotal intermediate that can be further metabolized through two competing pathways:
-
Detoxification: N-OH-PhIP can be conjugated with glucuronic acid to form N-hydroxy-PhIP-N2-glucuronide and N-hydroxy-PhIP-N3-glucuronide, which are water-soluble and readily excreted in urine. Another major detoxification pathway involves the hydroxylation of the phenyl ring to form 4'-hydroxy-PhIP, which is then rapidly conjugated with sulfate or glucuronic acid for elimination.
-
Bioactivation: N-OH-PhIP can be esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive N-acetoxy-PhIP and N-sulfonyloxy-PhIP. These electrophilic esters can spontaneously form a nitrenium ion that readily binds to DNA, primarily at the C8 position of guanine, to form PhIP-DNA adducts.[1] These adducts are considered the primary initiating lesion in PhIP-induced carcinogenesis.
Interestingly, this compound has been identified as a degradation product of these reactive PhIP metabolites.[1] Its formation is proportional to the generation of the ultimate mutagenic metabolite of PhIP, suggesting its potential as a biomarker for the biologically effective, or genotoxic, dose of PhIP.[2]
Caption: Simplified metabolic pathway of PhIP highlighting detoxification and bioactivation routes.
Comparison of PhIP Metabolites as Biomarkers
The choice of a biomarker depends on the specific research question, the available biological samples, and the required sensitivity and specificity. Here, we compare the most relevant PhIP metabolites as biomarkers of exposure and cancer risk.
| Biomarker | Biological Matrix | What it Measures | Advantages | Disadvantages |
| Unmetabolized PhIP | Urine, Feces, Hair | Recent dietary exposure.[3][4] | Non-invasive (urine, hair); reflects direct intake. | Short half-life in urine; hair analysis provides long-term exposure but can be influenced by hair color.[3][4] |
| 4'-hydroxy-PhIP and its conjugates | Urine | Major detoxification products; reflects overall exposure and metabolic capacity. | Abundant in urine; non-invasive. | Does not directly reflect the genotoxic dose. |
| N-hydroxy-PhIP glucuronides | Urine | Products of N-OH-PhIP detoxification; indirect measure of the proximate carcinogen. | Non-invasive; indicates formation of the key intermediate N-OH-PhIP. | Levels can be influenced by conjugation efficiency. |
| This compound | Urine | Degradation product of reactive PhIP metabolites; potential marker for the genotoxic dose.[1] | Non-invasive; directly related to the formation of the ultimate carcinogen.[1][2] | Less abundant than detoxification metabolites; requires sensitive analytical methods. |
| PhIP-DNA Adducts | Tissues (e.g., prostate, colon), White Blood Cells | Biologically effective dose; direct measure of DNA damage.[5][6] | Gold standard for assessing genotoxic damage and cancer risk.[5] | Invasive sample collection (tissue biopsies); technically demanding and expensive analysis (e.g., 32P-postlabeling).[7][8][9] |
In-Depth Focus: this compound as a Biomarker of Genotoxic Dose
The unique position of this compound as a downstream product of the bioactivation pathway makes it a particularly valuable biomarker. While PhIP-DNA adducts directly measure the genotoxic event, their analysis is often impractical for large-scale human studies due to the invasive nature of sample collection. Urinary this compound, on the other hand, offers a non-invasive window into the formation of the reactive intermediates that lead to DNA damage.
A study in rats demonstrated a linear dose-response relationship between orally administered PhIP and urinary excretion of this compound.[1] Furthermore, a preliminary human study identified 5-OH-PhIP in the urine of a volunteer after consuming fried beef, supporting its potential for use in human biomonitoring.[1]
The rationale for using this compound as a surrogate for the genotoxic dose is based on the principle that its formation is a consequence of the generation of the highly reactive N-acetoxy-PhIP and N-sulfonyloxy-PhIP. These intermediates, if not quenched by cellular nucleophiles like DNA, can degrade to form this compound. Therefore, its presence and quantity in urine are indicative of the body's burden of these DNA-damaging species.
Experimental Protocols
Accurate and reliable quantification of PhIP metabolites is crucial for their validation and application as biomarkers. Below are detailed, step-by-step methodologies for the analysis of urinary this compound and PhIP-DNA adducts.
Protocol 1: Quantification of Urinary this compound by LC-MS/MS
This protocol is based on established methods for the analysis of hydroxylated metabolites in urine.[10][11][12][13][14]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To isolate this compound from the complex urine matrix.
-
Materials: 24-hour urine collection, internal standard (e.g., 13C-labeled this compound), β-glucuronidase/sulfatase, C18 SPE cartridges, methanol, ammonium acetate buffer.
-
Procedure:
-
Thaw a 5-10 mL aliquot of the 24-hour urine sample.
-
Add the internal standard to the urine sample.
-
Adjust the pH to 5.0 with ammonium acetate buffer.
-
Add β-glucuronidase/sulfatase and incubate at 37°C for 16 hours to deconjugate glucuronidated and sulfated metabolites.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify this compound using a highly sensitive and specific mass spectrometry-based method.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition from the protonated molecular ion [M+H]+ to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the labeled internal standard.
-
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
-
3. Data Analysis and Quantification
-
Objective: To calculate the concentration of this compound in the urine sample.
-
Procedure:
-
Generate a calibration curve using known concentrations of this compound standards.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Express the final concentration as ng/24-hour urine collection.
-
Caption: Workflow for the quantification of urinary this compound by LC-MS/MS.
Protocol 2: Analysis of PhIP-DNA Adducts by ³²P-Postlabeling Assay
This protocol is a well-established, highly sensitive method for the detection of DNA adducts.[7][8][9]
1. DNA Isolation and Digestion
-
Objective: To isolate high-quality DNA from tissues and digest it to individual nucleotides.
-
Materials: Tissue sample, proteinase K, RNase A, phenol-chloroform, ethanol, micrococcal nuclease, spleen phosphodiesterase.
-
Procedure:
-
Homogenize the tissue sample and perform DNA isolation using standard phenol-chloroform extraction or a commercial kit.
-
Quantify the DNA and assess its purity.
-
Digest 5-10 µg of DNA to 3'-monophosphate deoxynucleosides by incubating with micrococcal nuclease and spleen phosphodiesterase.
-
2. Adduct Enrichment (Nuclease P1 Method)
-
Objective: To selectively remove normal nucleotides, thereby enriching the adducted nucleotides.
-
Procedure:
-
Treat the DNA digest with nuclease P1, which dephosphorylates normal 3'-mononucleotides but not the bulky adducted nucleotides.
-
3. ³²P-Labeling
-
Objective: To radiolabel the 5'-hydroxyl group of the enriched adducted nucleotides.
-
Materials: [γ-³²P]ATP, T4 polynucleotide kinase.
-
Procedure:
-
Incubate the nuclease P1-treated digest with high specific activity [γ-³²P]ATP and T4 polynucleotide kinase.
-
4. Chromatographic Separation
-
Objective: To separate the ³²P-labeled adducted nucleotides from excess [γ-³²P]ATP and other labeled species.
-
Procedure:
-
Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.
-
Perform multidimensional TLC using a series of different solvent systems to achieve high-resolution separation of the adducts.
-
5. Detection and Quantification
-
Objective: To visualize and quantify the PhIP-DNA adducts.
-
Procedure:
-
Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive adduct spots.
-
Quantify the radioactivity in the adduct spots and in a sample of the total nucleotides (for normalization) using a phosphorimager or by scintillation counting of the excised spots.
-
Calculate the adduct levels as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
-
Caption: Workflow for the analysis of PhIP-DNA adducts by the ³²P-postlabeling assay.
PhIP-Induced Carcinogenesis: Signaling Pathways and Cellular Responses
PhIP-induced DNA adducts can lead to mutations if not repaired, triggering a cascade of cellular events that can ultimately result in carcinogenesis. The cellular response to PhIP-induced DNA damage involves the activation of complex signaling networks.
DNA Damage Response (DDR): The bulky PhIP-DNA adducts can stall DNA replication forks, leading to the activation of the ATR-CHK1 signaling pathway.[15] This pathway coordinates cell cycle arrest, allowing time for DNA repair, and can also induce apoptosis if the damage is too extensive.
Mitogen-Activated Protein Kinase (MAPK) Pathway: PhIP has also been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[16][17][18][19] The aberrant activation of this pathway can contribute to the uncontrolled cell growth characteristic of cancer.
Caption: Key signaling pathways involved in PhIP-induced carcinogenesis.
Conclusion and Future Perspectives
The selection of an appropriate biomarker for PhIP exposure is a critical decision in designing studies to investigate its role in human cancer. While PhIP-DNA adducts remain the definitive biomarker for the biologically effective dose, their invasive nature limits their widespread use. Urinary metabolites, on the other hand, offer a non-invasive and practical alternative.
Among the urinary metabolites, This compound emerges as a strong candidate for a biomarker of the genotoxic dose of PhIP . Its direct link to the bioactivation pathway provides a more biologically relevant measure of risk compared to detoxification metabolites. However, further validation studies in human populations are needed to establish a clear correlation between urinary this compound levels and cancer risk.
Future research should focus on:
-
Head-to-head comparison studies: Directly comparing the utility of this compound with other urinary metabolites and PhIP-DNA adducts in the same individuals after controlled dietary exposure.
-
Development of high-throughput analytical methods: To facilitate the analysis of this compound in large-scale epidemiological studies.
-
Integration with other omics data: Combining biomarker data with genomics, transcriptomics, and proteomics to gain a more comprehensive understanding of individual susceptibility to PhIP-induced carcinogenesis.
By advancing our understanding and application of these biomarkers, we can better assess the risks associated with dietary PhIP exposure and develop more effective strategies for cancer prevention.
References
-
Frandsen, H., Grivas, S., Andersson, R., Dragsted, L. O., & Larsen, J. C. (2002). 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of the heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Food and Chemical Toxicology, 40(8), 1125–1130. [Link]
-
Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]
-
Phillips, D. H., Hewer, A., & Arlt, V. M. (2005). 32P-postlabeling analysis of DNA adducts. Methods in Molecular Biology (Clifton, N.J.), 291, 3–12. [Link]
-
Gupta, R. C. (2005). 32P-postlabeling analysis of DNA adducts. Methods in Molecular Biology (Clifton, N.J.), 291, 13–26. [Link]
-
Gupta, R. C., Reddy, M. V., & Randerath, K. (1982). 32P-postlabeling analysis of non-radioactive aromatic carcinogen-DNA adducts. Carcinogenesis, 3(9), 1081–1092. [Link]
-
Pfau, W. (2005). 32P-Postlabeling analysis of DNA adducts. Methods in Molecular Biology (Clifton, N.J.), 291, 27–42. [Link]
-
Stillwell, W. G., Kidd, L. R., Wishnok, J. S., Tannenbaum, S. R., & Sinha, R. (1999). Metabolites of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) in human urine after consumption of charbroiled or fried beef. Cancer Epidemiology, Biomarkers & Prevention, 8(10), 911–917. [Link]
-
Obrist, F., O'Rourke, E. J., Sturla, S. J., & Kaina, B. (2018). N-OH-PhIP triggers the DNA damage response in a proliferation-dependent manner. Carcinogenesis, 39(1), 108–118. [Link]
-
Butts, M. E., & Fair, A. (2021). A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard. Annals of Clinical Biochemistry, 58(6), 622–631. [Link]
-
Turesky, R. J., Constable, A., Richoz, J., Varga, N., Markovic, J., Martin, M. V., & Guénat, C. (2005). Biomonitoring the cooked meat carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in hair: impact of exposure, hair pigmentation and cytochrome P450 1A2 phenotype. Carcinogenesis, 26(1), 227–234. [Link]
-
Clark, Z. D., Cutler, J. M., & Frank, E. L. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. The Journal of Applied Laboratory Medicine, 1(4), 387–399. [Link]
-
Agilent Technologies. (2014). Urinary Vanillylmandelic, Homovanillic, and 5-Hydroxyindoleacetic Acids by LC/MS/MS. [Link]
-
Frank, E. L. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. The Journal of Applied Laboratory Medicine, 1(4), 387–399. [Link]
-
Frank, E. L. (2022). Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology (Clifton, N.J.), 2546, 195–204. [Link]
-
Frandsen, H., Grivas, S., Andersson, R., Dragsted, L. O., & Larsen, J. C. (2000). Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP (left) and the formation of adducts (G-C8-PhIP dG-C8-PhIP PhIP-xanthine) and the dose of N-OH-PhIP (right). ResearchGate. [Link]
-
Wishart, D. S. (2019). Urinary metabolites as noninvasive biomarkers of gastrointestinal diseases: A clinical review. World Journal of Gastroenterology, 25(33), 4814–4827. [Link]
-
Ferrucci, L. M., Sinha, R., Graubard, B. I., Cross, A. J., Turesky, R. J., & Vogtmann, E. (2015). Dose validation of PhIP hair level as a biomarker of heterocyclic aromatic amines exposure: a feeding study. Carcinogenesis, 36(11), 1361–1367. [Link]
-
Gooderham, N. J., Murray, S., Lynch, A. M., Yadollahi-Farsani, M., Zhao, K., & Boobis, A. R. (2004). Urinary N2-(2'-deoxyguanosin-8-yl)PhIP as a biomarker for PhIP exposure. Carcinogenesis, 25(4), 607–614. [Link]
-
Turesky, R. J., Vouros, P., Abdul-Cader, Z., Gago-Dominguez, M., & Skipper, P. L. (2011). Dose validation of PhIP hair level as a biomarker of heterocyclic aromatic amines exposure: a feeding study. Cancer Epidemiology, Biomarkers & Prevention, 20(1), 170–179. [Link]
-
Vazquez, C., Stoddard, C., Garrett, M. E., & Larman, H. B. (2022). phippery: a software suite for PhIP-Seq data analysis. Bioinformatics (Oxford, England), 38(19), 4616–4618. [Link]
-
Kema, I. P., de Vries, E. G., & Muskiet, F. A. (2008). Application of Urine Metabolomics as a Marker in Health and Disease. IntechOpen. [Link]
-
Liang, T., Li, X., Chen, Y., & Jia, W. (2022). Urine Metabolites as Biomarkers and Metabolism Mechanism Studies of Alcohol-Associated Liver Disease. Metabolites, 12(5), 434. [Link]
-
Chen, J., Muscat, J. E., & Richie, J. P., Jr. (2018). Comparison of Biomarkers of Tobacco Exposure between Premium and Discount Brand Cigarette Smokers in the NHANES 2011-2012 Special Sample. Cancer Epidemiology, Biomarkers & Prevention, 27(5), 601–609. [Link]
-
Phong, M. S., Van Horn, R. D., Li, S., Ye, X., & Lee, W. P. (2010). New model for a novel role of p38 MAPK in the DNA damage response in cancer cells. ResearchGate. [Link]
-
Birt, A. R., & Anderson, K. L. (2018). Coordination of MAPK and p53 dynamics in the cellular responses to DNA damage and oxidative stress. Molecular Systems Biology, 14(1), e7831. [Link]
-
Sun, J., Chen, Y., & Jia, W. (2017). Urine Metabolomics Analysis for Biomarker Discovery and Detection of Jaundice Syndrome in Patients With Liver Disease. Frontiers in Physiology, 8, 746. [Link]
-
Turesky, R. J., Wilson, D. H., A-S, A.-K., G-D, M., & Skipper, P. L. (2021). The Cooked Meat Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Hair Dosimeter, DNA Adductomics Discovery, and Associations with Prostate Cancer Pathology Biomarkers. Chemical Research in Toxicology, 34(1), 174–187. [Link]
-
Loftfield, E., Sampson, J. N., & Sinha, R. (2023). Urinary metabolites as biomarkers of dietary intake: a systematic review. BMC Medicine, 21(1), 1–15. [Link]
-
Tang, D., Liu, J. J., Rundle, A., Neslund-Dudas, C., Savera, A. T., Bock, C. H., & Rybicki, B. A. (2007). Grilled meat consumption and PhIP-DNA adducts in prostate carcinogenesis. Cancer Epidemiology, Biomarkers & Prevention, 16(4), 803–808. [Link]
-
Vazquez, C., Stoddard, C., Garrett, M. E., & Larman, H. B. (2022). phippery: a software suite for PhIP-Seq data analysis. Bioinformatics (Oxford, England), 38(19), 4616–4618. [Link]
-
Akay, A., & Bjedov, I. (2018). MPK-1/ERK pathway regulates DNA damage response during development through DAF-16/FOXO. Nucleic Acids Research, 46(12), 6141–6154. [Link]
-
Tang, D., Rundle, A., Neslund-Dudas, C., Savera, A. T., Bock, C. H., & Rybicki, B. A. (2009). 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-DNA adducts in Benign Prostate and subsequent Risk for Prostate Cancer. Carcinogenesis, 30(6), 999–1003. [Link]
-
Petrulea, M. S., & Blagosklonny, M. V. (2021). The Interplay between the DNA Damage Response (DDR) Network and the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Multiple Myeloma. Cancers, 13(16), 4059. [Link]
-
Grewal, K., Guder, C., Peric, A., & Grewal, K. (2024). Microbiome Signatures as Predictive Biomarkers in Maternal and Neonatal Health: A Path Toward Precision Medicine. Preprints.org. [Link]
Sources
- 1. 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of the heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomonitoring the Cooked Meat Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in Hair: Impact of Exposure, Pigmentation and Cytochrome P450 1A2 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose validation of PhIP hair level as a biomarker of heterocyclic aromatic amines exposure: a feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grilled meat consumption and PhIP-DNA adducts in prostate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-DNA adducts in Benign Prostate and subsequent Risk for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 10. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hpst.cz [hpst.cz]
- 13. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Coordination of MAPK and p53 dynamics in the cellular responses to DNA damage and oxidative stress | Molecular Systems Biology | Springer Nature Link [link.springer.com]
- 18. MPK-1/ERK pathway regulates DNA damage response during development through DAF-16/FOXO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Interplay between the DNA Damage Response (DDR) Network and the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 5-Hydroxy-PhIP Measurement
Introduction: The Critical Need for Accurate 5-Hydroxy-PhIP Quantification
In the landscape of toxicology and cancer research, the accurate measurement of biomarkers is paramount. 5-Hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (this compound) has emerged as a significant urinary biomarker for the exposure to 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a potent mutagen and carcinogen formed during the cooking of meat and fish.[1] PhIP itself is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] The metabolic activation of PhIP leads to the formation of reactive intermediates that can form DNA adducts, a critical step in the initiation of cancer. This compound is a key metabolite in this pathway, and its quantification in biological matrices such as urine provides a non-invasive tool to assess the biologically effective dose of PhIP.[2]
Given its role in human biomonitoring and risk assessment, the ability to measure this compound with high accuracy and precision across different laboratories is crucial for ensuring data comparability and reliability in epidemiological and clinical studies. This guide provides an in-depth comparison of the analytical methodologies employed for this compound measurement, discusses the importance of inter-laboratory comparisons for method validation, and presents a hypothetical inter-laboratory study to illustrate expected performance characteristics.
Analytical Methodologies for this compound Quantification
The low concentrations of this compound in biological samples necessitate highly sensitive and selective analytical techniques. The following sections detail the most common and effective methods for its quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has become the cornerstone for the analysis of this compound due to its exceptional sensitivity, selectivity, and versatility. This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.
The Causality Behind the Choice: Why LC-MS/MS Excels
The complexity of biological matrices like urine, which contain a myriad of endogenous compounds, presents a significant analytical challenge. LC-MS/MS addresses this by:
-
Chromatographic Separation: A reversed-phase liquid chromatography (RPLC) column separates this compound from other urinary components based on its polarity. This initial separation is critical to reduce matrix effects, where other compounds can interfere with the ionization of the target analyte.
-
Selective Ionization: Electrospray ionization (ESI) is the most common ionization technique for this compound. It gently transfers the analyte from the liquid phase to the gas phase as charged ions, typically protonated molecules [M+H]+.
-
Tandem Mass Spectrometry (MS/MS): This is the key to the high selectivity of the method. In the first stage (MS1), the protonated molecule of this compound is selected. In the second stage (collision cell), this precursor ion is fragmented into characteristic product ions. In the third stage (MS2), one or more of these specific product ions are monitored. This multiple reaction monitoring (MRM) approach provides a unique "fingerprint" for this compound, minimizing the likelihood of false-positive results.
Caption: A typical workflow for the analysis of this compound in urine using LC-MS/MS.
1. Sample Preparation (A Self-Validating System)
-
Rationale: This multi-step process is designed to isolate this compound from the complex urine matrix and to concentrate it to a level detectable by the instrument. The use of an isotopically labeled internal standard (e.g., d3-5-Hydroxy-PhIP) added at the beginning of the procedure is crucial for a self-validating system, as it corrects for any analyte loss during the extraction and for variations in instrument response.
-
Protocol:
-
To 1 mL of urine, add 10 µL of an internal standard solution (e.g., 100 ng/mL d3-5-Hydroxy-PhIP in methanol).
-
Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate at 37°C for 16 hours to hydrolyze glucuronide and sulfate conjugates.
-
Condition a C18 solid-phase extraction (SPE) cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove polar interferences.
-
Elute the this compound and internal standard with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Conditions
-
Rationale: The chromatographic and mass spectrometric parameters are optimized to achieve the best separation, sensitivity, and specificity for this compound.
-
Parameters:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: e.g., precursor ion m/z 241.1 -> product ion m/z 226.1
-
d3-5-Hydroxy-PhIP (Internal Standard): e.g., precursor ion m/z 244.1 -> product ion m/z 229.1
-
-
Alternative Analytical Techniques
While LC-MS/MS is the preferred method, other techniques have been explored, though they generally have limitations in terms of sensitivity and/or specificity for routine biomonitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the polar this compound to make it volatile. This adds a step to the sample preparation and can be a source of variability. While GC-MS can offer high resolution, it generally lacks the sensitivity of modern LC-MS/MS for this application.[3][4]
-
Immunoassays (ELISA): Enzyme-linked immunosorbent assays can be developed for high-throughput screening. However, they are prone to cross-reactivity with structurally similar compounds, potentially leading to less accurate results. Monoclonal antibodies with high specificity for PhIP have been developed, but their application to this compound is less common.[5]
Inter-laboratory Comparison: A Hypothetical Study
Study Design
-
Participants: Ten experienced analytical laboratories (Lab A - Lab J).
-
Samples: Three human urine samples with different concentrations of this compound:
-
Low Concentration: Spiked at 0.1 ng/mL
-
Medium Concentration: Spiked at 1.0 ng/mL
-
High Concentration: Spiked at 5.0 ng/mL
-
-
Methodology: Each laboratory will use their in-house validated LC-MS/MS method.
-
Data Analysis: Results will be statistically analyzed to determine the mean, standard deviation (SD), and coefficient of variation (CV) for each concentration level.
Expected Performance Data
The following table summarizes the expected results from this hypothetical inter-laboratory comparison, with CVs based on typical values observed in proficiency tests for trace-level contaminants.
| Sample | Target Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (CV, %) |
| Low Concentration | 0.1 | 0.098 | 0.020 | 20.4 |
| Medium Concentration | 1.0 | 1.05 | 0.15 | 14.3 |
| High Concentration | 5.0 | 4.92 | 0.54 | 11.0 |
Interpretation of Results and Sources of Variability
The expected results indicate that as the concentration of this compound increases, the inter-laboratory variability (CV) decreases. This is a common trend in analytical measurements. Several factors can contribute to the observed variability between laboratories:
-
Sample Preparation: Differences in SPE protocols (e.g., sorbent type, wash and elution solvents) can lead to variations in recovery.
-
Calibration Standards: The accuracy of the calibration standards used by each laboratory is critical. Any impurities or degradation of the standard will directly impact the results.
-
LC-MS/MS System Performance: Variations in instrument sensitivity, ionization efficiency, and detector response can contribute to differences in measured concentrations.
-
Data Processing: The choice of integration parameters and calibration model can influence the final calculated concentration.
Achieving Consensus and Ensuring Trustworthiness
To minimize inter-laboratory variability and ensure the trustworthiness of data, the following practices are essential:
-
Standardized Protocols: The use of a standardized and validated analytical method across all participating laboratories is the most effective way to reduce variability.
-
Certified Reference Materials (CRMs): The availability and use of CRMs for this compound would provide a common reference point for all laboratories to ensure the accuracy of their measurements.
-
Proficiency Testing (PT) Schemes: Regular participation in PT schemes allows laboratories to assess their performance against their peers and identify any potential issues with their analytical methods.[7]
Conclusion: Towards Harmonized Measurement of a Critical Biomarker
The accurate and precise measurement of this compound is vital for advancing our understanding of the health risks associated with dietary exposure to PhIP. While LC-MS/MS stands out as the most robust and reliable analytical technique, this guide highlights the inherent potential for variability between laboratories. Through the adoption of standardized protocols, the use of certified reference materials, and regular participation in proficiency testing schemes, the scientific community can move towards a harmonized approach for this compound quantification. This will ultimately enhance the quality and comparability of data from human biomonitoring studies, leading to more reliable risk assessments and informed public health strategies.
References
-
Frank, E. L., & Grant, R. P. (2022). Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 235-242). Humana, New York, NY. [Link]
-
Frandsen, H., Rasmussen, S. E., Iversen, S. L., & Larsen, J. C. (2002). 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the bioactive dose of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Food and Chemical Toxicology, 40(7), 951-959. [Link]
-
European Commission. (n.d.). EURL-FCM - Inter-laboratory comparison reports. EU Science Hub. [Link]
-
Turesky, R. J., & Vouros, P. (2004). Biomonitoring of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Carcinogenic Metabolites in Urine. Chemical Research in Toxicology, 17(7), 909-921. [Link]
-
Wang, Y., et al. (2022). Characterization of LC-MS based urine metabolomics in healthy children and adults. Scientific Reports, 12(1), 10522. [Link]
-
European Commission. (n.d.). EU Reference Laboratory for Food Contact Materials. The Joint Research Centre. [Link]
-
Sopco, M., et al. (2021). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Molecules, 26(24), 7589. [Link]
-
BIPEA. (2025). Proficiency testing programs - FOOD. [Link]
-
Turesky, R. J. (2007). Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis. Journal of Chromatography B, 857(1), 1-15. [Link]
-
Beland, F. A., et al. (2013). DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes. Chemical Research in Toxicology, 26(7), 1113-1121. [Link]
-
Fapas. (n.d.). PROFICIENCY TESTING. [Link]
-
European Commission. (n.d.). EU Reference Laboratory for Food Contact Materials. The Joint Research Centre. [Link]
-
Capo, S., et al. (2016). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. Analytical and Bioanalytical Chemistry, 408(20), 5565-5576. [Link]
-
Frandsen, H., & Alexander, J. (2000). Relation between the formation of 5-OH-PhIP and the dose of N-OH-PhIP... ResearchGate. [Link]
-
da Silva, A. C. G., et al. (2018). A SIMPLE AND SENSITIVE LC-MS/MS METHOD FOR THE DETERMINATION OF S-PHENYLMERCAPTURIC ACID IN HUMAN URINE. Química Nova, 41(8), 943-948. [Link]
-
Arvanitoyannis, I. S., & Kassaveti, A. (2007). Analysis of heterocyclic amines in food products: interlaboratory studies. Food and Chemical Toxicology, 45(11), 2138-2147. [Link]
-
International Agency for Research on Cancer. (1993). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56. [Link]
-
Sun, T., et al. (2024). PhIP-Seq: methods, applications and challenges. Frontiers in Immunology, 15, 1412634. [Link]
-
Peltzer, M. A., & Simoneau, C. (2014). Report of an Interlaboratory Comparison from the European Reference Laboratory for Food Contact Materials: ILC001-2013 – Proficiency Testing on Food Simulant E containing a cocktail of potential migrant substances. JRC Technical Reports. [Link]
-
Schut, H. A., & Snyderwine, E. G. (1999). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Carcinogenesis, 20(3), 353-368. [Link]
-
Szepesi, G. (1993). Selection of high-performance liquid chromatographic methods in pharmaceutical analysis. III. Method validation. Journal of Chromatography A, 652(2), 101-114. [Link]
-
Peltzer, M. A., & Simoneau, C. (2014). Report of an interlaboratory comparison from the European Reference Laboratory for Food Contact: ILC002 2013 - Identification of polymeric materials. JRC Publications Repository. [Link]
-
ClinicalTrials.gov. (2017). Effect of Hydroxycitrate on Urine Chemistry. [Link]
-
Lao, Y., et al. (2014). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 2(3), 395-420. [Link]
-
Vanderlaan, M., et al. (1991). Monoclonal Antibodies to 2-amino-1-methyl-6-phenylimidazo[4,5-b] Pyridine (PhIP) and Their Use in the Analysis of Well-Done Fried Beef. Carcinogenesis, 12(12), 2211-2217. [Link]
-
Pennsylvania Department of Health. (n.d.). Proficiency Testing. [Link]
-
Kertesz, A., et al. (2021). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. Molecules, 26(11), 3328. [Link]
-
Food Packaging Forum. (2017). Interlaboratory comparison of migration testing: Quantification. [Link]
-
Puangsombat, K., et al. (2011). Heterocyclic amine content in commercial ready to eat meat products. Meat Science, 88(2), 227-233. [Link]
-
Lavanya, G., et al. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical Research, 2(4), 168-177. [Link]
-
Moody, J. R., et al. (2021). A pilot PT scheme for external assessment of laboratory performance in testing synthetic opioid compounds in urine, plasma, and whole blood. Journal of Analytical Toxicology, 45(8), 863-871. [Link]
-
Schut, H. A., & Snyderwine, E. G. (1999). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Carcinogenesis, 20(3), 353-368. [Link]
-
Wikipedia. (n.d.). Sodium thiopental. [Link]
-
PubChem. (n.d.). 2-(Hydroxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine. [Link]
-
Morris, M. (2023). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(2), 1-2. [Link]
-
Science.gov. (n.d.). food-borne heterocyclic amines: Topics. [Link]
-
National Institute of Standards and Technology. (2023). NIST Standard Reference Materials® 2023 Catalog. [Link]
-
Friesen, M. D., et al. (1994). Concentration of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) in Urine and Alkali-Hydrolyzed Urine After Consumption of Charbroiled Beef. Cancer Epidemiology, Biomarkers & Prevention, 3(5), 413-418. [Link]
-
Shirkhedkar, A. A., et al. (2018). Analytical Method Development and Validation of Some Biosimilar Drugs by High Performance Thin Layer Chromatography. American Journal of Analytical Chemistry, 9(1), 1-13. [Link]
Sources
- 1. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biomonitoring of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Carcinogenic Metabolites in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of heterocyclic amines in food products: interlaboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fapas.com [fapas.com]
A Researcher's Guide to Establishing Reference Ranges for 5-Hydroxy-PhIP in Healthy Individuals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust reference ranges for 5-Hydroxy-PhIP, a key metabolite of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). The absence of established population-based reference values for this biomarker necessitates a rigorous, scientifically-grounded approach to define normal concentration ranges in healthy individuals. This document outlines the critical experimental design considerations, analytical methodologies, and statistical analyses required for this endeavor.
Introduction: The Imperative for this compound Reference Ranges
PhIP is a prevalent heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), PhIP exposure is a significant public health concern. Biomonitoring of PhIP and its metabolites is crucial for assessing human exposure and understanding its role in carcinogenesis.
This compound is a metabolite of PhIP, and its quantification in biological matrices can serve as a biomarker of exposure and metabolic activation. Establishing reference ranges for this compound in a healthy population is a critical first step in utilizing this biomarker for:
-
Assessing exposure levels in different populations.
-
Identifying individuals with unusually high exposure .
-
Investigating the association between PhIP exposure and disease risk in epidemiological studies.
-
Evaluating the efficacy of dietary interventions aimed at reducing HAA exposure.
This guide will provide a detailed roadmap for a cross-sectional study designed to establish these crucial reference intervals, grounded in the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), particularly the EP28-A3c guideline.[1]
Comparison of Biomonitoring Matrices for this compound
The choice of biological matrix is a critical decision in any biomonitoring study. The primary candidates for this compound analysis are urine, plasma/serum, and hair. Each offers distinct advantages and disadvantages.
| Matrix | Advantages | Disadvantages | Recommended Use Case |
| Urine | - Non-invasive collection.- Reflects recent exposure (past 24-48 hours).- Well-established methods for HAA metabolite analysis.[2] | - Short biological half-life requires timed or 24-hour collections for accurate assessment.- High intra-individual variability.- Susceptible to dietary fluctuations. | Assessing acute or recent exposure. Evaluating the impact of short-term dietary interventions. |
| Plasma/Serum | - Reflects the concentration in systemic circulation.- Less susceptible to short-term dietary changes than urine. | - Invasive collection.- Very low expected concentrations of this compound, potentially below the limit of detection for many assays.- Short half-life may not represent long-term exposure. | Mechanistic studies investigating the pharmacokinetics of PhIP and its metabolites. |
| Hair | - Non-invasive collection.- Provides a long-term, cumulative measure of exposure (months to years).- Stable matrix for storage and transport. | - More complex sample preparation.- Potential for external contamination.- Incorporation of analytes can be influenced by hair color (melanin content) and growth rate.[3] | Assessing chronic exposure in epidemiological studies. Evaluating long-term dietary patterns. |
Recommendation: For establishing population-based reference ranges, urine and hair analysis are recommended to capture both recent and long-term exposure profiles. This dual-matrix approach provides a more comprehensive understanding of an individual's exposure status.
Study Design and Protocol for Establishing Reference Ranges
A cross-sectional study is the most appropriate design for establishing reference intervals. The following protocol is based on the CLSI EP28-A3c guideline.[1]
Reference Population and Subject Recruitment
The selection of a representative reference population is paramount.
-
Sample Size: A minimum of 120 healthy individuals per partition is recommended for non-parametric statistical analysis.[4]
-
Inclusion Criteria:
-
Apparently healthy adults (e.g., 18-65 years old).
-
Willingness to provide informed consent and biological samples.
-
Consumption of a diet that includes cooked meat.
-
-
Exclusion Criteria:
-
Known history of cancer, liver, or kidney disease.
-
Current or recent use of medications known to interfere with PhIP metabolism (e.g., inhibitors or inducers of CYP1A2).
-
Vegetarian or vegan diet.
-
Pregnancy.
-
Occupational exposure to polycyclic aromatic hydrocarbons.
-
Data and Sample Collection
-
Questionnaire: A detailed questionnaire should be administered to collect data on demographics, dietary habits (including meat consumption and cooking methods), smoking status, alcohol consumption, and medication use.
-
Urine Collection: A 24-hour urine collection is ideal. If not feasible, a first-morning void can be used, with results normalized to creatinine concentration to account for dilution.
-
Hair Collection: A small sample of hair (approximately 50-100 mg) should be collected from the occipital region of the scalp, as close to the root as possible.
-
Sample Handling and Storage:
-
Urine samples should be aliquoted and stored at -80°C until analysis.
-
Hair samples should be stored in a clean, dry, and dark environment at room temperature.
-
Analytical Methodology: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound in complex biological matrices.
Sample Preparation
Urine:
-
Enzymatic Hydrolysis: To measure total this compound (free and glucuronide-conjugated), urine samples should be treated with β-glucuronidase.
-
Solid-Phase Extraction (SPE): A mixed-mode cation exchange and reverse-phase SPE cartridge is recommended for the selective extraction of PhIP and its metabolites from urine.[2]
-
Conditioning: Methanol followed by water.
-
Loading: Load the hydrolyzed urine sample.
-
Washing: Water followed by a weak organic solvent (e.g., 10% methanol) to remove interferences.
-
Elution: Elute with a mixture of a strong organic solvent and a base (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Hair:
-
Washing: Wash the hair samples with a series of solvents (e.g., dichloromethane, methanol, and water) to remove external contamination.
-
Digestion: Digest the hair samples in a basic solution (e.g., 1 M NaOH) at an elevated temperature.
-
Extraction: Neutralize the digestate and perform liquid-liquid extraction or SPE as described for urine.
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column with a small particle size (e.g., <2 µm) is suitable for separating this compound from its isomers and other matrix components.
-
Mobile Phases:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: At least two transitions (a quantifier and a qualifier) should be optimized for this compound and its stable isotope-labeled internal standard. (Note: Specific transitions must be determined empirically).
-
-
-
Internal Standard: A stable isotope-labeled this compound (e.g., d3-5-Hydroxy-PhIP) is essential for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.
Experimental Workflow for Reference Range Establishment
Caption: Workflow for establishing this compound reference ranges.
Statistical Analysis of Data
The statistical analysis of the collected data should adhere to the CLSI EP28-A3c guideline.
Data Distribution and Outlier Removal
-
Distribution: The distribution of this compound concentrations should be examined for normality. It is likely that the data will be skewed, requiring a non-parametric approach or data transformation (e.g., logarithmic).
-
Outliers: Statistical methods, such as the Tukey or Dixon's test, should be used to identify and remove outliers.
Partitioning of Reference Intervals
It is crucial to determine if separate reference intervals are needed for different subpopulations.
-
Rationale: Factors such as sex, age, and genetic polymorphisms (e.g., in the CYP1A2 enzyme responsible for PhIP metabolism) can influence xenobiotic metabolism and, therefore, this compound levels.
-
Statistical Method: The Harris and Boyd method is a recommended approach for deciding whether to partition reference intervals.[5][6][7][8][9] This method uses a z-statistic to compare the means of two subgroups and a ratio of their standard deviations. Partitioning is generally recommended if:
-
The z-statistic is greater than a critical value (e.g., 3).
-
The ratio of the standard deviations of the two subgroups is greater than 1.5.
-
Logical Flow for Partitioning Decision
Caption: Decision tree for partitioning reference intervals.
Calculation of Reference Intervals
-
Non-Parametric Method: For non-normally distributed data, the reference interval is determined by the 2.5th and 97.5th percentiles of the data.
-
Confidence Intervals: It is important to calculate the 90% confidence intervals for the lower and upper reference limits to understand the precision of the estimates.
Data Presentation and Interpretation
The results of the reference interval study should be presented clearly and concisely.
Table 1: Hypothetical Reference Intervals for this compound in Urine (ng/mg creatinine)
| Population | Number of Subjects (n) | Lower Limit (2.5th Percentile) | Upper Limit (97.5th Percentile) | 90% CI for Lower Limit | 90% CI for Upper Limit |
| Total | 240 | 0.05 | 1.20 | 0.04 - 0.06 | 1.10 - 1.35 |
| Males | 120 | 0.06 | 1.35 | 0.05 - 0.08 | 1.20 - 1.50 |
| Females | 120 | 0.04 | 1.10 | 0.03 - 0.05 | 1.00 - 1.25 |
Note: The data in this table are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Reference Intervals for this compound in Hair (pg/mg)
| Population | Number of Subjects (n) | Lower Limit (2.5th Percentile) | Upper Limit (97.5th Percentile) | 90% CI for Lower Limit | 90% CI for Upper Limit |
| Total | 240 | < LOQ | 25.0 | N/A | 22.5 - 28.0 |
| Males | 120 | < LOQ | 28.0 | N/A | 25.0 - 31.0 |
| Females | 120 | < LOQ* | 23.0 | N/A | 20.5 - 26.0 |
*LOQ = Limit of Quantification. It is common for a portion of a healthy population to have levels of xenobiotic metabolites below the analytical limit of quantification.
Conclusion and Future Directions
The establishment of reference ranges for this compound in healthy individuals is a fundamental requirement for its validation and use as a biomarker of HAA exposure. The methodology outlined in this guide, which is rooted in the authoritative CLSI guidelines, provides a robust framework for conducting such a study. By carefully selecting the reference population, employing validated and sensitive analytical methods, and performing appropriate statistical analysis, researchers can generate reliable reference intervals.
Future research should focus on:
-
Inter-laboratory validation of the established reference ranges.
-
Investigation of the influence of genetic polymorphisms on this compound levels and the potential need for genotype-specific reference intervals.
-
Longitudinal studies to assess the intra-individual variability of this compound over time.
-
Application of these reference ranges in large-scale epidemiological studies to elucidate the relationship between PhIP exposure and cancer risk.
By following the principles and protocols described herein, the scientific community can develop the necessary tools to accurately assess human exposure to this important dietary carcinogen and ultimately contribute to the prevention of diet-related cancers.
References
- Lahti, A. (2002). Are the common reference intervals truly common? Case studies on stratifying biochemical reference data by countries using two partitioning methods.
- Lahti, A. (2004). Partitioning biochemical reference data into subgroups: comparison of existing methods.
- Saathoff, A., & Le, A. (2011). Partitioning Reference Intervals by Use of Genetic Information. Clinical Chemistry, 57(3), 475-477.
- Ozarda, Y., Higgins, V., Adeli, K., & Badrick, T. (2019). Verification of reference intervals in routine clinical laboratories: practical challenges and recommendations.
- Katayev, A., Balciza, C., & Seccombe, D. W. (2010). Establishing reference intervals for clinical laboratory test results: is there a better way?.
- Lahti, A. (2004). Partitioning biochemical reference data into subgroups: comparison of existing methods.
-
NCSS Statistical Software. (n.d.). Chapter 586: Reference Intervals. Retrieved from [Link]
- Nah, E. H., Cho, S., Park, H., Kim, S., Kwon, E., & Cho, H. I. (2023). Establishment and validation of reference intervals for tumor markers (AFP, CEA, CA19-9, CA15-3, CA125, PSA, HE4, Cyfra 21-1, and ProGRP) in primary care centers in Korea: A cross-sectional retrospective study. Health Science Reports, 6(3), e1107.
- García-Valverde, M. T., Lucena, R., Cárdenas, S., & Valcárcel, M. (2015). Determination of urinary 5-hydroxyindoleacetic acid by combining Dμ-SPE using carbon coated TiO2 nanotubes and LC-MS/MS. Bioanalysis, 7(22), 2857-2867.
- Yeditepe University. (2021). Reference Intervals for Clinical Laboratories. Yeditepe Journal of Health Sciences.
- Turesky, R. J., Vouros, P., & Glogowski, J. (2005). Biomonitoring of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Carcinogenic Metabolites in Urine. Chemical research in toxicology, 18(6), 1064-1075.
- Turesky, R. J., et al. (2022). Biomonitoring PhIP, a Potential Prostatic Carcinogen, in the Hair of Healthy Men of African and European Ancestry. Toxics, 10(1), 42.
- Clark, Z. D., Cutler, J. M., & Frank, E. L. (2022). Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 195-204). Humana, New York, NY.
- Clinical and Laboratory Standards Institute. (2010). Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory; Approved Guideline—Third Edition (EP28-A3c). CLSI.
- Frank, E. L., & Clark, Z. D. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine.
- Frandsen, H., Rasmussen, E. S., Nielsen, P. A., Farmer, P. B., Dragsted, L. O., & Larsen, J. C. (1998). N-acetyltransferase-dependent activation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine. Mutagenesis, 13(5), 453-458.
- Hiddinga, A., et al. (2021). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International Journal of Environmental Research and Public Health, 18(11), 5943.
- Mustieles, V., et al. (2022). Implementation of effect biomarkers in human biomonitoring studies: A systematic approach synergizing toxicological and epidemiological evidence.
- Turesky, R. J., Vouros, P., & Glogowski, J. (2005). Biomonitoring of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its carcinogenic metabolites in urine. Chemical research in toxicology, 18(6), 1064–1075.
- Frandsen, H., Grivas, S., Andersson, R., Dragsted, L., & Larsen, J. C. (1992). Reaction of the N2-acetoxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) with 2'-deoxyguanosine and DNA. Synthesis and identification of PhIP-DNA adducts. Carcinogenesis, 13(4), 629-635.
- Sobus, J. R., et al. (2021). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Journal of Exposure Science & Environmental Epidemiology, 31(5), 849-863.
- Pijl, H., et al. (2010). Increase of urinary 5-hydroxyindoleacetic acid excretion but not serum chromogranin A following over-the-counter 5-hydroxytryptophan intake. The Canadian journal of clinical pharmacology = Journal canadien de pharmacologie clinique, 17(1), e96–e101.
- Williams, D. P., et al. (2010). XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER. Pharmacology & therapeutics, 125(3), 341–361.
- The, R., et al. (2022).
- Tenore, A. (2023). Biochemistry, 5 Hydroxyindoleacetic Acid. In StatPearls.
-
Labcorp. (n.d.). 004069: 5-Hydroxyindoleacetic Acid (HIAA), Quantitative, 24-Hour Urine. Retrieved from [Link]
- St. Joseph's Health Care, London. (2005). Effect of Oral 5-HTP Intake on Urinary 5-HIAA Excretion. ClinicalTrials.gov.
- Fares, E. A., et al. (2012). Reference intervals of biochemical determinations in the central laboratory in Trelew Hospital.
- Jones, B. R., et al. (2021). Large scale enzyme based xenobiotic identification for exposomics.
- Pijl, H., et al. (2010). Increase of urinary 5-hydroxyindoleacetic acid excretion but not serum chromogranin A following over-the-counter 5-hydroxytryptophan intake. The Canadian journal of clinical pharmacology = Journal canadien de pharmacologie clinique, 17(1), e96–e101.
Sources
- 1. img.antpedia.com [img.antpedia.com]
- 2. Biomonitoring of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its carcinogenic metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. d-nb.info [d-nb.info]
- 9. Partitioning biochemical reference data into subgroups: comparison of existing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Investigational Prognostic Biomarker 5-Hydroxy-PhIP and Established Cancer Biomarkers: A Roadmap for Clinical Validation
For researchers, scientists, and drug development professionals, the quest for novel, reliable prognostic biomarkers is paramount in advancing personalized medicine. This guide provides an in-depth technical comparison between the investigational biomarker 5-Hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (5-Hydroxy-PhIP) and established prognostic biomarkers for cancers associated with PhIP exposure, such as colorectal, breast, and prostate cancer. We will explore the scientific rationale for investigating this compound, outline a rigorous roadmap for its clinical validation, and compare its potential attributes to the current standards of care.
The Scientific Rationale for Investigating this compound
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is the most abundant heterocyclic amine formed in cooked meats and is a known mutagen and carcinogen[1]. Its role in the etiology of several cancers is a significant area of research. The carcinogenicity of PhIP is not direct; it requires metabolic activation to exert its genotoxic effects. This metabolic pathway is central to understanding the potential of its metabolites as biomarkers.
The Metabolic Activation of PhIP
The metabolic activation of PhIP is a multi-step process primarily initiated by cytochrome P450 enzymes, particularly CYP1A2, in the liver[2][3]. This process leads to the formation of various metabolites, including the detoxified 4'-hydroxy-PhIP and the pro-mutagenic N-hydroxy-PhIP. This compound is another significant metabolite. The reactive N-hydroxy-PhIP can be further esterified by N-acetyltransferases or sulfotransferases to form highly reactive esters that can bind to DNA, forming PhIP-DNA adducts[4]. These adducts are considered a key initiating event in PhIP-induced carcinogenesis[5][6].
The formation of this compound is an integral part of PhIP metabolism. While often considered a detoxification product, its presence and concentration in biological fluids could reflect the overall metabolic flux of PhIP, and potentially, the extent of exposure and the individual's metabolic phenotype. Therefore, quantifying this compound could serve as a non-invasive surrogate marker for the biologically effective dose of PhIP.
Caption: Metabolic activation pathway of PhIP.
Established Prognostic Biomarkers in PhIP-Associated Cancers
A prognostic biomarker provides information about the likely course of cancer in an untreated individual. For colorectal, breast, and prostate cancers, a number of such biomarkers are in routine clinical use.
| Cancer Type | Biomarker | Biological Function | Analytical Method | Prognostic Value |
| Colorectal Cancer | KRAS, NRAS, BRAF mutations[7][8] | Components of the MAPK signaling pathway | PCR, Next-Generation Sequencing (NGS) | Mutations are associated with poorer prognosis.[7] |
| Microsatellite Instability (MSI)[9] | A condition of genetic hypermutability | PCR, Immunohistochemistry (IHC) | MSI-High tumors can have a better prognosis in early stages.[9] | |
| Carcinoembryonic Antigen (CEA)[10] | A glycoprotein involved in cell adhesion | Immunoassay | Elevated levels are associated with advanced disease and poorer prognosis.[10] | |
| Breast Cancer | Estrogen Receptor (ER), Progesterone Receptor (PR)[11] | Nuclear hormone receptors | IHC | Presence is a favorable prognostic factor.[11] |
| Human Epidermal Growth Factor Receptor 2 (HER2)[11] | A receptor tyrosine kinase | IHC, Fluorescence In Situ Hybridization (FISH) | Overexpression is associated with aggressive disease and poor prognosis.[11] | |
| Ki-67[12] | A nuclear protein associated with cell proliferation | IHC | High expression is linked to a more aggressive tumor and higher risk of recurrence.[12] | |
| Prostate Cancer | Prostate-Specific Antigen (PSA)[13][14] | A glycoprotein produced by the prostate gland | Immunoassay | High or rapidly rising levels can indicate a more aggressive disease.[13] |
| Gleason Score[13] | Histopathological grading of prostate cancer tissue | Microscopy | Higher scores are associated with a poorer prognosis. | |
| TMPRSS2:ERG gene fusion[13][14] | A common gene fusion in prostate cancer | FISH, RT-PCR | Associated with early onset and may predict survival.[13] |
A Roadmap for the Clinical Validation of this compound as a Prognostic Biomarker
For this compound to be considered a clinically useful prognostic biomarker, it must undergo a rigorous validation process. This process can be divided into two main stages: analytical validation and clinical validation[15].
Caption: A simplified workflow for biomarker validation.
Part 1: Analytical Validation
Analytical validation ensures that the assay for measuring this compound is accurate, reliable, and reproducible[15]. The method of choice for quantifying small molecules like this compound in biological matrices (e.g., urine, plasma) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[16][17].
Experimental Protocol: LC-MS/MS Method for this compound Quantification
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the analyte from the SPE cartridge, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column to separate this compound from other urinary components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode[16].
-
-
Validation Parameters (based on FDA guidelines[18][19]):
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of scatter between a series of measurements.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
-
Part 2: Clinical Validation
Clinical validation establishes the biomarker's ability to predict a clinical outcome[15]. A prospective cohort study is the gold standard for validating a prognostic biomarker.
Proposed Clinical Study Design:
-
Patient Cohort: Recruit a large, well-defined cohort of newly diagnosed patients with colorectal, breast, or prostate cancer before the initiation of any treatment.
-
Sample Collection: Collect baseline urine and/or blood samples from all participants.
-
Biomarker Measurement: Quantify this compound levels in all samples using the analytically validated LC-MS/MS method.
-
Clinical Follow-up: Follow the patients over a significant period (e.g., 5-10 years) and collect data on clinical outcomes, including disease progression, recurrence, and overall survival.
-
Statistical Analysis:
-
Correlate baseline this compound levels with clinical outcomes using statistical methods such as Cox proportional hazards regression.
-
Determine the optimal cut-off value for this compound to stratify patients into high-risk and low-risk groups.
-
Evaluate the prognostic performance of this compound in terms of sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV).
-
Assess the added prognostic value of this compound over and above existing prognostic factors.
-
Comparative Analysis: this compound vs. Established Biomarkers
| Feature | This compound (Potential) | Established Biomarkers (e.g., KRAS, HER2, Gleason Score) |
| Sample Type | Urine, blood (non-invasive/minimally invasive) | Tumor tissue (invasive biopsy) |
| Biological Rationale | Reflects exposure to a known carcinogen and individual metabolic activation | Reflects tumor genetics, histology, and proliferation |
| Potential Clinical Utility | Early-stage risk stratification, monitoring of dietary interventions | Prognosis in established disease, prediction of treatment response |
| Current Validation Status | Investigational, requires full analytical and clinical validation | Clinically validated and integrated into standard of care |
Conclusion
This compound presents a compelling case for investigation as a novel, non-invasive prognostic biomarker for cancers associated with dietary exposure to PhIP. Its measurement could provide a unique window into the interplay between environmental exposure, individual metabolism, and cancer risk. However, its clinical utility remains to be proven. The roadmap for validation outlined in this guide, from rigorous analytical method development to well-designed prospective clinical trials, provides a clear path forward. By comparing its potential attributes with established, tissue-based biomarkers, we can appreciate the unique niche that a validated this compound assay could fill in the landscape of personalized cancer medicine. The scientific community is encouraged to undertake the necessary research to fully elucidate the prognostic value of this promising biomarker.
References
- Vervloet, J., et al. (2025). Molecular Biomarkers for Breast Cancer Prognosis: Coexpression of c-erbB-2 and p53.
- Sartor, O., et al. (2022). Prognostic and predictive biomarkers in prostate cancer: latest evidence and clinical implications. Therapeutic Advances in Medical Oncology.
- Kornberg, Z., et al. (2018). Biomarkers for prostate cancer: present challenges and future opportunities.
- Pancione, M., et al. (2012). Biomarkers in colorectal cancer: Current clinical utility and future perspectives. World Journal of Gastroenterology.
- Woolston, A., et al. (2023). Exploring Predictive and Prognostic Biomarkers in Colorectal Cancer: A Comprehensive Review. Cancers.
- Giménez-Bonafé, P., et al. (2016). Novel Biomarkers for Prostate Cancer Detection and Prognosis.
- DiviTum® TKa. (n.d.). List of breast cancer biomarkers. DiviTum® TKa.
- Cheung, C., et al. (2005). Carcinogenesis of the food mutagen PhIP in mice is independent of CYP1A2. Carcinogenesis.
- Li, Y., et al. (2025). Prognostic and predictive molecular biomarkers in colorectal cancer.
- Gooderham, N. J. (2007). Mechanisms of action of the carcinogenic heterocyclic amine PhIP. Toxicology Letters.
- ZERO Prostate Cancer. (n.d.). Biomarkers & Genomic Testing.
- Sawada, K., et al. (2019). Novel biomarkers for the diagnosis and prognosis of colorectal cancer. Intestinal Research.
- Snyderwine, E. G., et al. (1993). Metabolism of the food-derived mutagen/carcinogen 2-amino-1-methyl-6-phenylimidazo[4, 5-b]pyridine (PhIP)
- ResearchGate. (n.d.). Types of biomarkers in prostate cancer prognosis, therapeutic response, and drug development.
- FORCE. (2025). Biomarker Testing: Breast Cancer. FORCE.
- ResearchGate. (n.d.). Biomarkers in breast cancer monitoring and prognosis.
- McManus, M. E., et al. (1993). Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phnylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes. Carcinogenesis.
- Mneimneh, S., et al. (2023). Exploring Biomarkers in Breast Cancer: Hallmarks of Diagnosis, Treatment, and Follow-Up in Clinical Practice.
- Alexander, J., et al. (1991). Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents. Progress in Clinical and Biological Research.
- Colorectal Cancer Alliance. (n.d.).
- Allucent. (2025).
- Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research.
- Celerion. (n.d.).
- Wohlin, P., et al. (1996). 32-P-HPLC analysis of DNA adducts formed in vitro and in vivo by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, utilizing an improved adduct enrichment procedure. Chemical Research in Toxicology.
- U.S. Food and Drug Administration. (2024).
- U.S. Department of Health and Human Services. (n.d.).
- Friesen, M. D., et al. (1994).
- Friesen, M. D., et al. (1994).
- National Institutes of Health. (n.d.). PHIPing along: Evolution of PHIP as a cancer biomarker and a target for therapy. NIH.
- National Institutes of Health. (n.d.). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. NIH.
- UC Berkeley Superfund Research Program. (n.d.). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive inte. UC Berkeley Superfund Research Program.
- Wu, D., et al. (2019). Towards precision medicine: advances in 5-hydroxymethylcytosine cancer biomarker discovery in liquid biopsy. Signal Transduction and Targeted Therapy.
- Graham, K. S., et al. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine.
- Visser, J. J., et al. (2022). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy.
- Botrè, F., et al. (2011). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Analytical and Bioanalytical Chemistry.
- LGC Group. (n.d.).
- Wu, D., et al. (2019). Towards precision medicine: advances in 5-hydroxymethylcytosine cancer biomarker discovery in liquid biopsy. Signal Transduction and Targeted Therapy.
- Visser, J. J., et al. (2023). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Erasmus University Rotterdam.
- Wang, Y., et al. (2024). PPIH acts as a potential predictive biomarker for patients with common solid tumors. BMC Cancer.
- Rose, A. E., et al. (2018). Role of Elevated PHIP Copy Number as a Prognostic and Progression Marker for Cutaneous Melanoma. Clinical Cancer Research.
- Ricci, R. P., et al. (2023).
- CardiQ. (n.d.).
Sources
- 1. Mechanisms of action of the carcinogenic heterocyclic amine PhIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prognostic and predictive molecular biomarkers in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel biomarkers for the diagnosis and prognosis of colorectal cancer [irjournal.org]
- 10. Why Biomarkers Matter | Colorectal Cancer Alliance [colorectalcancer.org]
- 11. facingourrisk.org [facingourrisk.org]
- 12. List of breast cancer biomarkers - DiviTum® TKa [divitum.com]
- 13. Prognostic and predictive biomarkers in prostate cancer: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarkers for prostate cancer: present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical vs Clinical Validation: Key Differences in Biomarker Qualification – Clinical Research Made Simple [clinicalstudies.in]
- 16. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hhs.gov [hhs.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Hydroxy-PhIP for Laboratory Professionals
For researchers and scientists at the forefront of drug development and biomedical research, the integrity of your work is intrinsically linked to the safety and rigor of your laboratory practices. The handling and disposal of potent, biologically active compounds like 5-Hydroxy-PhIP, a metabolite of the known carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), demand a meticulous and informed approach.[1][2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as a cornerstone of scientific excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
The primary routes of exposure are inhalation, ingestion, and skin contact.[6] Chronic exposure to carcinogenic heterocyclic amines may lead to adverse health effects.[7] A comprehensive risk assessment should be conducted before handling this compound, considering the quantities being used, the frequency of handling, and the potential for aerosol generation.
Table 1: Key Hazard and Disposal Information for this compound and Related Compounds
| Property | Information | Source |
| Chemical Name | 2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one | [8] |
| Parent Compound | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | [2][3] |
| CAS Number | 159471-46-2 | [8] |
| Molecular Formula | C13H12N4O | [8] |
| Known Hazards | Assumed to be a carcinogen based on the parent compound (PhIP).[2] Potential for skin, eye, and respiratory irritation.[6][9][10] | |
| Primary Routes of Exposure | Inhalation, Ingestion, Dermal Contact | [6] |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility. | [11] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in any form—solid, liquid, or dissolved in a solvent—a stringent PPE protocol is non-negotiable. This is not merely a checklist, but a critical system for minimizing exposure.
-
Gloves: Double-gloving with nitrile gloves is recommended. The outer glove should be removed and disposed of as contaminated waste immediately after handling the compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and aerosols.
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn and laundered separately or disposed of as contaminated waste.
-
Respiratory Protection: For procedures with a high risk of aerosol generation (e.g., weighing, preparing concentrated solutions), a NIOSH-approved respirator is essential.[6][12]
Spill Management: A Calm and Controlled Response
In the event of a spill, a pre-planned and systematic response is crucial to prevent exposure and contamination.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before re-entering the area, don the full PPE ensemble described above.
-
Contain the Spill:
-
Decontamination:
-
Carefully collect the absorbed material or contaminated pads using forceps or other appropriate tools and place them in a clearly labeled hazardous waste container.[13]
-
Clean the spill area with a detergent and water solution.[14][15] A subsequent wipe-down with a 10% bleach solution can be used for further decontamination, followed by a final rinse with water. Be aware that bleach can be corrosive to some surfaces.
-
-
Waste Disposal: All materials used for spill cleanup, including absorbent materials, wipes, and contaminated PPE, must be disposed of as hazardous waste.[11]
Proper Disposal Procedures for this compound Waste
The guiding principle for the disposal of this compound is that it must be treated as a carcinogenic hazardous waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[16][17]
dot
Caption: A streamlined workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: At the point of generation, segregate this compound waste from other waste streams.[13]
-
Solid Waste: Collect pure this compound, contaminated spatulas, weighing papers, and disposable labware in a dedicated, clearly labeled hazardous waste container.[13] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof hazardous waste container.[13] Do not mix with incompatible waste streams.
-
Contaminated Sharps: Dispose of all contaminated needles, syringes, and pipette tips in a designated, puncture-resistant sharps container.
-
Contaminated PPE: Place disposable gloves, lab coats, and other contaminated PPE in a designated hazardous waste bag.[13]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[18]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[17][18] Ensure that incompatible waste types are segregated.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[13][19] The standard and required method of disposal for carcinogenic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[11]
Decontamination of Laboratory Equipment
For non-disposable laboratory equipment that has come into contact with this compound, a thorough decontamination procedure is necessary.
-
Pre-cleaning: Physically remove any visible residue by wiping with a disposable towel dampened with a suitable solvent (e.g., ethanol or methanol). Dispose of the towel as hazardous waste.
-
Washing: Wash the equipment with a laboratory-grade detergent and hot water.[14]
-
Rinsing: Rinse thoroughly with deionized water.
-
Final Decontamination (Optional but Recommended): For an additional level of decontamination, surfaces can be wiped with a 10% bleach solution, followed by a final rinse with water to prevent corrosion.
By adhering to these rigorous procedures, you not only ensure compliance with regulatory standards but also foster a culture of safety and responsibility within your laboratory. The proper management of hazardous chemicals like this compound is a direct reflection of the quality and integrity of your scientific endeavors.
References
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Guidelines for the Laboratory Use of Chemical Carcinogens. Regulations.gov. Available from: [Link]
-
Carcinogens - Standards. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Carcinogens - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Inhibition of heterocyclic amine formation in beef patties by ethanolic extracts of rosemary. PubMed. Available from: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]
-
This compound. PubChem, National Institutes of Health. Available from: [Link]
-
EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter. Available from: [Link]
-
Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef. PubMed. Available from: [Link]
-
EPA Finalizes New Standards for Cancer-Causing Chemicals. ProPublica. Available from: [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
EPA Efforts to Reduce Exposure to Carcinogens and Prevent Cancer. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available from: [Link]
-
food-borne heterocyclic amines: Topics by Science.gov. Science.gov. Available from: [Link]
-
Decontamination and Sterilization. National Institutes of Health Office of Research Services. Available from: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Available from: [Link]
-
Decontamination, cleaning and disinfection. Harrogate and District NHS Foundation Trust. Available from: [Link]
-
Infection Control POLICY AND PROCEDURE: Decontamination of Surfaces. Health Net. Available from: [Link]
-
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Haz-Map. Available from: [Link]
-
PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). National Center for Biotechnology Information. Available from: [Link]
-
2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. PubChem, National Institutes of Health. Available from: [Link]
-
Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health. Available from: [Link]
-
Principles of decontamination, sterilization, and disinfection. Federal Select Agent Program. Available from: [Link]
-
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate. Available from: [Link]
-
Advisory 7.3 - UC EH&S. University of Cincinnati. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. Available from: [Link]
Sources
- 1. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 2. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 5. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C13H12N4O | CID 71749254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 15. Biosafety/Biocontainment Plan Guidance: Appendix 1 | Compliance | Federal Select Agent Program [selectagents.gov]
- 16. ehs.uc.edu [ehs.uc.edu]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. research.columbia.edu [research.columbia.edu]
- 19. engineering.purdue.edu [engineering.purdue.edu]
Definitive Guide to Personal Protective Equipment for Handling 5-Hydroxy-PhIP
This guide provides an essential framework for the safe handling of 5-Hydroxy-PhIP, a key metabolite of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Given the established genotoxic and carcinogenic properties of the parent PhIP compound, this document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure the highest level of safety for laboratory personnel. Our approach is grounded in the hierarchy of controls, emphasizing that PPE is the critical final barrier between the researcher and potential exposure.
Hazard Analysis: Understanding the Risk
This compound is a metabolite of PhIP, a heterocyclic amine classified as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program and as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC).[1] The primary carcinogenic activity of PhIP is mediated through its metabolic activation to genotoxic intermediates that form DNA adducts.[2][3][4] While this compound itself is a further metabolite, its use as a urinary biomarker for the genotoxic dose of PhIP underscores its association with the parent carcinogen.[5]
Due to the limited availability of specific toxicological data for this compound, the precautionary principle dictates that it be handled as a potent compound with potential carcinogenic and mutagenic properties. The primary routes of laboratory exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion. Therefore, a comprehensive PPE strategy is not merely recommended; it is an operational necessity.
The Hierarchy of Controls: Contextualizing PPE
Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE is the last line of defense.
-
Elimination/Substitution : Not applicable when this compound is the required analyte.
-
Engineering Controls : These are the primary methods for containment and should always be utilized. They include certified chemical fume hoods, ventilated balance enclosures for weighing powders, and glove boxes for handling larger quantities or performing high-energy procedures.[6][7]
-
Administrative Controls : These include developing robust Standard Operating Procedures (SOPs), providing comprehensive training, restricting access to authorized personnel, and establishing designated areas for handling potent compounds.[8][9]
-
Personal Protective Equipment (PPE) : Used to protect the operator from exposure when engineering and administrative controls cannot eliminate the risk entirely.
Core PPE Requirements for this compound
The selection of PPE must be tailored to the specific task, the physical form of the chemical (solid vs. liquid), and the quantity being handled. The following sections detail the minimum required PPE.
Hand Protection
Dermal absorption is a significant exposure risk. Therefore, robust hand protection is critical.
-
Protocol : Always wear double nitrile gloves.
-
Causality : The use of two pairs of gloves provides redundant protection. The outer glove can be removed immediately after the initial handling of the primary container or in case of known contamination, which significantly reduces the risk of spreading the compound to other surfaces like equipment, notebooks, or door handles. The inner glove remains to protect the user during subsequent steps and the doffing process. Change outer gloves frequently and both pairs immediately upon any suspected contamination.
Body Protection
To prevent contamination of personal clothing and skin, dedicated body protection is mandatory.
-
Protocol : A disposable, solid-front, back-closing laboratory gown with long sleeves and tight-fitting cuffs is required.
-
Causality : A disposable gown eliminates the risks associated with laundering contaminated clothing and potential take-home exposure. The solid front provides a superior barrier against spills and splashes compared to traditional lab coats with button or snap closures. Tight cuffs prevent substances from entering the sleeve and making contact with the wrist or arm.
Eye and Face Protection
Protecting the eyes and face from splashes and aerosolized particles is essential.
-
Protocol : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. When handling the solid powder outside of a ventilated enclosure or when there is any risk of splashing (e.g., preparing solutions), a full-face shield must be worn over the safety glasses.
-
Causality : Safety glasses protect from direct impacts and minor splashes. A full-face shield provides a much broader area of protection for the entire face against splashes and the settling of aerosolized particles, which could otherwise be ingested or absorbed through the skin.
Respiratory Protection
Handling this compound as a solid powder presents a significant inhalation hazard.
-
Protocol : All weighing and handling of the solid compound must be performed within a ventilated balance enclosure or a chemical fume hood. If this is not feasible, a NIOSH-approved respirator is required. A half-mask or full-face elastomeric respirator with P100 (HEPA) particulate filters is the recommended minimum.
-
Causality : The fine, lightweight nature of chemical powders makes them easily aerosolized. P100 filters are 99.97% efficient at removing airborne particles, providing a high degree of protection.[10] This is a critical control measure for preventing the inhalation of a potential carcinogen, as stipulated by NIOSH policies on managing exposure to such substances.[11][12][13]
PPE Selection and Donning/Doffing Protocols
Proper procedure is as important as the equipment itself. The following workflows illustrate the decision-making and procedural steps for safe PPE usage.
PPE Selection Workflow
This diagram outlines the logic for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for this compound.
Step-by-Step PPE Protocols
Adherence to a strict sequence for donning and, more importantly, doffing PPE is critical to prevent cross-contamination.
| Donning (Putting On) PPE | Doffing (Taking Off) PPE |
| 1. Inner Gloves : Put on the first pair of nitrile gloves. | 1. Decontaminate Outer Gloves : If visibly soiled, wipe down outer gloves with an appropriate decontamination solution (e.g., 70% ethanol) and dispose of the wipe in hazardous waste. |
| 2. Gown : Don the disposable gown, ensuring it is fully closed in the back. | 2. Remove Outer Gloves : Carefully peel off the outer gloves, turning them inside out, and dispose of them in a designated hazardous waste container. |
| 3. Respirator (if required) : Perform a positive and negative pressure seal check. | 3. Remove Face Shield/Goggles : Handle by the strap or sides. Place in a designated area for decontamination. |
| 4. Eye/Face Protection : Put on safety glasses and/or face shield. | 4. Remove Gown : Untie the gown. Peel it away from your body, rolling it inside out as you go. Avoid letting the outer, contaminated surface touch your inner clothing. Dispose of it in hazardous waste. |
| 5. Outer Gloves : Put on the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of the gown. | 5. Remove Respirator (if used) : Remove from the back of the head forward. Place in a designated area for cleaning and disinfection per manufacturer instructions. |
| 6. Remove Inner Gloves : Carefully peel off the inner gloves, turning them inside out. Dispose of them in hazardous waste. | |
| 7. Wash Hands : Immediately and thoroughly wash your hands with soap and water. |
Disposal and Decontamination Plan
All materials that come into contact with this compound must be treated as hazardous waste.
-
Operational Plan :
-
Segregation : Establish a clearly labeled hazardous waste container within the designated work area (e.g., inside the fume hood).
-
Waste Items : All disposable PPE (gloves, gowns), contaminated wipes, pipette tips, and empty source vials must be placed directly into this container.
-
Container Management : Keep the hazardous waste container closed when not in use. Once full, it must be sealed and disposed of according to your institution's hazardous waste management program, which must comply with EPA and local regulations.[14][15]
-
-
Decontamination :
-
Work Surfaces : All surfaces within the fume hood or designated area should be wiped down with a deactivating solution (if one is known and validated) or a solvent known to solubilize the compound (e.g., methanol, DMSO), followed by a standard laboratory detergent and water. All cleaning materials must be disposed of as hazardous waste.
-
Spills : In the event of a spill, evacuate the immediate area. The cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection. Use a chemical spill kit to absorb the material, then decontaminate the area as described above. All cleanup materials must be disposed of as hazardous waste.
-
Emergency Procedures
In case of accidental exposure, immediate action is required.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for PhIP available for emergency responders, as a specific SDS for this compound may not be available.[16]
References
-
OSHA Factsheet: Laboratory Safety OSHA Lab Standard. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. [Link]
-
OSHA Standards for Biological Laboratories - ASPR. [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. [Link]
-
Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. [Link]
-
Webinar: Safe Weighing of Potent and Hazardous Substances. [Link]
-
High-Potency APIs: Containment and Handling Issues | Pharmaceutical Technology. [Link]
-
NIOSH Chemical Carcinogen Policy - CDC. [Link]
-
NIOSH Chemical Carcinogen Policy | Cancer - CDC. [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry - Eurofins Scientific. [Link]
-
Docket 240-A: Chemical Carcinogen Policy | NIOSH - CDC. [Link]
-
2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - PubMed. [Link]
-
2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia. [Link]
-
2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem. [Link]
-
Protective Equipment - American Chemistry Council. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. [Link]
-
2-(Hydroxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine - PubChem. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. [Link]
-
USP 800 & Hazardous Drug Disposal - Stericycle. [Link]
-
Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents - PubMed. [Link]
Sources
- 1. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-(Hydroxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine | C13H12N4O | CID 104954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the rat and other rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a biomarker for the genotoxic dose of the heterocyclic amine, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agnopharma.com [agnopharma.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. osha.gov [osha.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. NIOSH Chemical Carcinogen Policy | NIOSH | CDC [cdc.gov]
- 12. NIOSH Chemical Carcinogen Policy | Cancer | CDC [cdc.gov]
- 13. restoredcdc.org [restoredcdc.org]
- 14. epa.gov [epa.gov]
- 15. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
